1,2-Dioleoyl-sn-glycero-3-succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H76O8 |
|---|---|
Molecular Weight |
721.1 g/mol |
IUPAC Name |
4-[2,3-di(octadec-9-enoyloxy)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45) |
InChI Key |
VZGIZLLBNVAMQT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is a synthetic, anionic phospholipid derivative that has garnered significant attention in the fields of nanomedicine, biochemistry, and drug delivery. Its unique structure, featuring two unsaturated oleoyl (B10858665) fatty acid chains attached to a glycerol (B35011) backbone and a succinic acid headgroup, imparts a net negative charge and pH-responsive properties.[1] These characteristics make DOGS a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs). This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for working with DOGS.
Physicochemical Properties
The distinct chemical structure of DOGS contributes to its utility in lipid-based formulations. The presence of unsaturated oleoyl chains results in a flexible and fluid lipid bilayer, while the succinate (B1194679) headgroup provides a negative charge, influencing the interaction of the lipid vesicles with biological membranes and encapsulated molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H76O8 | [1][2] |
| Molecular Weight | 721.06 g/mol | [1][3] |
| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [1] |
| Appearance | White Solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in chloroform (B151607), methanol, and ethanol | [4] |
| Storage Temperature | -20°C | [1][3] |
Applications in Drug Delivery
DOGS is a versatile tool in the development of advanced drug delivery systems, primarily due to its anionic nature and ability to enhance the stability and functionality of lipid nanoparticles.
Liposome (B1194612) and Lipid Nanoparticle Formulation
DOGS is frequently incorporated into liposomal and LNP formulations to modulate the surface charge of the vesicles.[1] This negative charge can prevent aggregation, leading to increased stability. Furthermore, in combination with cationic lipids, DOGS can help to balance the overall charge of the formulation, which is crucial for encapsulating and delivering nucleic acids like siRNA and mRNA.[1][5] The incorporation of DOGS can also influence the elasticity and fusogenicity of the lipid bilayer, which can be advantageous for triggered drug release.[1]
Gene Delivery
In gene delivery systems, DOGS is often used in conjunction with cationic lipids. The anionic nature of DOGS helps to stabilize the lipid-nucleic acid complex and can improve the encapsulation efficiency of genetic material.[1] This electrostatic interaction is a key factor in protecting the nucleic acids from degradation and facilitating their delivery into target cells.
Protein Delivery
The negatively charged surface provided by DOGS can be beneficial for the encapsulation and delivery of proteins.[1] By interacting electrostatically with positively charged domains of a protein, DOGS can help to stabilize the protein within the lipid carrier, protecting it from degradation and improving its intracellular delivery.[1]
Experimental Protocols
The following section details a generalized protocol for the preparation of liposomes containing this compound. This method is based on the widely used thin-film hydration technique followed by extrusion.
Preparation of DOGS-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes with a defined size.
Materials:
-
This compound (DOGS)
-
Other lipids (e.g., a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Argon or nitrogen gas
-
Rotary evaporator
-
Water bath sonicator
-
Lipid extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOGS and any other lipids in chloroform in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, further dry the lipid film under a high vacuum for at least one hour.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer. The volume of the buffer will determine the final lipid concentration.
-
The flask is then agitated, typically by vortexing or gentle shaking, to disperse the lipids and form multilamellar vesicles (MLVs). This process should also be carried out above the lipid phase transition temperature.
-
-
Sonication (Optional):
-
To aid in the dispersion of the lipid film and the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a bath sonicator.
-
-
Extrusion:
-
To produce unilamellar vesicles of a uniform size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure that the final liposome suspension is homogeneous.
-
-
Characterization:
-
The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Caption: Workflow for preparing DOGS-containing liposomes.
Biological Interactions and Cellular Fate
The inclusion of DOGS in lipid-based delivery systems significantly influences their interaction with cells. The anionic surface charge can affect cellular uptake mechanisms and the subsequent intracellular trafficking of the nanoparticles.
Cellular Uptake of Anionic Liposomes
While cationic liposomes are known to interact strongly with the negatively charged cell membrane, anionic liposomes are also efficiently internalized by cells. Studies have shown that anionic liposomes can be taken up by various endocytic pathways, including macropinocytosis. The exact mechanism can be cell-type dependent.
Potential Role of the Succinate Moiety in Signaling
Succinate is a well-known intermediate in the citric acid cycle and has been identified as a signaling molecule that can influence various cellular processes, including inflammation and gene expression. Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1. While the succinate moiety of DOGS is part of the lipid headgroup, its potential to interact with cellular signaling pathways once the liposome is internalized or degraded is an area of active research. It is plausible that the release of succinate could modulate the local cellular microenvironment.
Caption: Cellular fate of a DOGS-containing liposome.
Conclusion
This compound is a valuable anionic lipid for the formulation of sophisticated drug delivery systems. Its unique physicochemical properties allow for the creation of stable, charge-tunable lipid nanoparticles capable of efficiently encapsulating a variety of therapeutic agents. The detailed methodologies and understanding of its biological interactions presented in this guide are intended to support researchers and drug development professionals in harnessing the full potential of DOGS in their work. Further investigation into the specific signaling roles of the succinate moiety may open up new avenues for the design of targeted and responsive drug delivery vehicles.
References
- 1. Nanoparticle formulation for the development of a dog nanovaccine against Cystic Echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Liposomes: Protocol [inanobotdresden.github.io]
- 4. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate
This technical guide provides a comprehensive overview of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS), a synthetic anionic phospholipid increasingly utilized in advanced drug delivery systems and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and experimental applications.
Chemical Structure and Properties
This compound is structurally characterized by a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. The oleoyl (B10858665) chains are unsaturated, which imparts fluidity to lipid bilayers. The succinate (B1194679) headgroup provides a negative charge and pH-responsive properties, making it a valuable component in stimuli-responsive liposomal formulations.[1][]
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C43H76O8 | [1][3] |
| Molecular Weight | 721.06 g/mol | [1][3] |
| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [1][] |
| CAS Number | 127640-49-7 | [4][5] |
| Appearance | White solid or light yellow liquid | [1][3] |
| Purity | >98% | [1][] |
| Solubility | Soluble in chloroform (B151607), methanol, and ethanol | [3] |
| Storage Temperature | -20°C | [1][] |
Experimental Protocols
Synthesis of this compound
Caption: Generalized workflow for the synthesis of DOGS.
Methodology:
-
Reactant Preparation: Dissolve 1,2-dioleoyl-sn-glycerol and succinic anhydride in an appropriate aprotic solvent, such as pyridine (B92270) or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours to overnight to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) and washed with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining pyridine, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude this compound is purified using silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to obtain the pure product.
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Preparation of Liposomes using this compound
This compound is frequently incorporated into liposomal formulations to impart a negative surface charge and pH sensitivity.[1][] The following protocol describes the preparation of unilamellar liposomes containing DOGS using the lipid film hydration and extrusion method.
Caption: Workflow for preparing DOGS-containing liposomes.
Methodology:
-
Lipid Preparation: Dissolve this compound and other desired lipids (e.g., a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[6]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[6]
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. This process results in the formation of multilamellar vesicles (MLVs).[7]
-
Extrusion: To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[7][8] This process is typically repeated 10-20 times to ensure a homogenous liposome (B1194612) population.
-
Characterization: The resulting liposomes should be characterized for their size distribution and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of any loaded therapeutic agent can also be determined.
Role in Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of this compound in intracellular signaling pathways. Its primary role in research and development appears to be as a synthetic excipient in drug delivery formulations, where its physicochemical properties are leveraged to enhance the stability, delivery, and release of therapeutic agents.[1][]
The succinate moiety, however, is a known metabolic intermediate in the Krebs cycle. It is plausible that the succinate headgroup of DOGS could interact with cell surface receptors or enzymes that recognize succinate, but this has not been extensively studied. For instance, α-tocopheryl succinate, another molecule containing a succinate group, has been shown to suppress lipid accumulation in adipocytes by regulating lipid metabolic cell signaling, including the phosphorylation of Akt.[9] Further research is required to determine if DOGS has similar or other direct effects on cellular signaling.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas of research and drug development:
-
Gene Delivery: DOGS is often used in combination with cationic lipids in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids such as siRNA and mRNA.[1] The anionic nature of DOGS helps to stabilize the LNP structure and can facilitate endosomal escape of the genetic material.
-
Drug Delivery: The pH-sensitive nature of the succinate headgroup allows for the design of liposomes that are stable at physiological pH but become destabilized in the acidic environment of endosomes or tumors, leading to triggered release of the encapsulated drug.[1]
-
Model Membranes: As a lipid with a defined structure and charge, DOGS is used in biophysical studies to create model membranes for investigating lipid-protein interactions, membrane fusion, and the effects of lipid composition on bilayer properties.[]
References
- 1. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. This compound | 127640-49-7 [chemicalbook.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suppression of Lipid Accumulation in 3T3-L1 Adipocytes by α-Tocopheryl Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-succinate (DOGS) is a synthetic, anionic lipid that has garnered significant attention in the field of drug delivery, particularly for its role in the formulation of lipid-based nanoparticles (LNPs).[] Its unique structure, comprising two unsaturated oleoyl (B10858665) chains and a pH-sensitive succinate (B1194679) headgroup, imparts desirable physicochemical properties that are advantageous for encapsulating and delivering therapeutic payloads, such as nucleic acids.[] The negative charge and pH responsiveness are key features that contribute to the stability of liposomal formulations and facilitate the release of cargo within the cellular environment.[] This technical guide provides a comprehensive overview of the core physicochemical properties of DOGS lipid, detailed experimental protocols for their determination, and a discussion of its role in advanced drug delivery systems.
Core Physicochemical Properties
The fundamental physicochemical characteristics of DOGS lipid are summarized in the tables below. These properties are crucial for understanding its behavior in aqueous and biological environments and for designing effective drug delivery vehicles.
Table 1: General Properties of DOGS Lipid
| Property | Value | Reference |
| Synonyms | 18:1 DGS, DOSG | [2] |
| Molecular Formula | C43H76O8 | [3] |
| Molecular Weight | 721.06 g/mol | [2] |
| Appearance | Liquid | [2] |
| Storage Temperature | -20°C | [2] |
Table 2: Physicochemical Parameters of DOGS Lipid
| Parameter | Value/Description | Reference/Comment |
| pKa (succinate headgroup) | Estimated ~4.2 - 5.6 | This is an estimate based on the pKa values of succinic acid.[4] The ester linkage in DOGS may slightly alter this value. An experimental determination for DOGS is recommended for precise applications. |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. Sparingly soluble in aqueous solutions, with solubility being pH-dependent. | [5] Increased solubility is expected at pH values above the pKa of the succinate headgroup due to deprotonation and increased polarity. |
| Critical Vesicle Concentration (CVC) | Not explicitly reported. As a diacyl lipid, DOGS forms bilayers (vesicles) rather than micelles in aqueous environments. The CVC is the concentration at which vesicle formation occurs. | This value can be experimentally determined using fluorescence probe techniques. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of DOGS lipid are provided below.
Determination of the pKa of the Succinate Headgroup
The pKa of the succinate headgroup can be determined by measuring the surface potential of a DOGS lipid monolayer at various subphase pH values.
Methodology: Surface Potential Measurement of a Langmuir Monolayer
-
Monolayer Formation: A solution of DOGS lipid in a volatile, water-immiscible solvent (e.g., chloroform) is spread dropwise onto the surface of an aqueous subphase in a Langmuir trough. The subphase should be a buffered solution of known pH.
-
Surface Potential Measurement: A vibrating plate capacitor (Kelvin probe) is positioned just above the air-water interface to measure the surface potential (ΔV) of the lipid monolayer.[6] The reference electrode is placed in the aqueous subphase.[6]
-
pH Titration: The measurement is repeated using a series of buffered subphases with a range of pH values (e.g., from pH 3 to pH 8).
-
Data Analysis: The surface potential (ΔV) is plotted against the subphase pH. The resulting titration curve will show a sigmoidal shape. The inflection point of this curve corresponds to the apparent pKa of the succinate headgroup at the air-water interface.
DOT Script for pKa Determination Workflow
Caption: Workflow for determining the pKa of DOGS lipid.
Determination of Aqueous Solubility as a Function of pH
The aqueous solubility of DOGS lipid is expected to increase significantly as the pH rises above its pKa, due to the deprotonation of the carboxylic acid group.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of DOGS lipid is added to a series of vials containing buffered aqueous solutions of different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved lipid to sediment. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: The concentration of DOGS lipid in the filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).
-
Data Analysis: The solubility at each pH is calculated and a plot of solubility versus pH is generated.
DOT Script for Solubility Determination Workflow
Caption: Workflow for pH-dependent solubility measurement.
Determination of Critical Vesicle Concentration (CVC)
For lipids that form bilayers, the critical vesicle concentration (CVC) is the analogous parameter to the critical micelle concentration (CMC) of detergents. It represents the concentration of monomeric lipid in equilibrium with vesicles.
Methodology: Fluorescence Probe Assay
-
Probe Selection: A fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic environment of a lipid bilayer is used. A common probe for this purpose is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7]
-
Sample Preparation: A series of aqueous solutions with increasing concentrations of DOGS lipid are prepared. A small, constant amount of the fluorescent probe (e.g., DPH in a suitable solvent like tetrahydrofuran) is added to each solution.[7] The solutions are allowed to equilibrate.
-
Fluorescence Measurement: The fluorescence intensity of each sample is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe.[7]
-
Data Analysis: The fluorescence intensity is plotted against the concentration of DOGS lipid. Below the CVC, the probe is in an aqueous environment and has low fluorescence. As the lipid concentration increases and vesicles form, the probe partitions into the hydrophobic lipid bilayers, resulting in a significant increase in fluorescence intensity. The CVC is determined from the breakpoint in the plot of fluorescence intensity versus lipid concentration.
DOT Script for CVC Determination Workflow
Caption: Workflow for determining the CVC of DOGS lipid.
Role in Drug Delivery and Mechanism of Action
DOGS lipid is a key component in the formulation of lipid nanoparticles for drug delivery, particularly for nucleic acid-based therapeutics. Its role is multifaceted, contributing to both the structural integrity of the nanoparticle and its biological activity.
The pH-sensitive nature of the succinate headgroup is central to the mechanism of endosomal escape, a critical step for the cytosolic delivery of many drugs.[8] At physiological pH (~7.4) in the bloodstream, the succinate headgroup is deprotonated and negatively charged, contributing to the stability of the LNP. Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the pH gradually decreases to ~5.0-6.5. In this acidic environment, the succinate headgroup of DOGS becomes protonated, neutralizing its negative charge. This change in ionization state can lead to the destabilization of the endosomal membrane, facilitating the release of the encapsulated therapeutic agent into the cytoplasm.[8]
DOT Script for Endosomal Escape Pathway
Caption: Role of DOGS lipid in endosomal escape.
Conclusion
This compound is a versatile anionic lipid with physicochemical properties that make it highly suitable for advanced drug delivery applications. Its pH-responsive nature is a key attribute that can be harnessed to promote the endosomal escape of therapeutic payloads. A thorough understanding of its pKa, solubility, and aggregation behavior is essential for the rational design and optimization of lipid-based nanoparticle formulations. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of DOGS lipid and other similar pH-sensitive lipids for their effective application in the development of next-generation drug delivery systems.
References
- 2. 18:1 DGS chloroform Avanti Polar Lipids [sigmaaldrich.com]
- 3. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrical Properties of Membrane Phospholipids in Langmuir Monolayers [mdpi.com]
- 7. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS), a key lipid in the development of advanced drug delivery systems. This document details its physicochemical properties, its role in creating pH-responsive delivery vehicles, and protocols for its use in laboratory settings.
Core Concepts
This compound is an anionic, pH-responsive phospholipid critical in the formulation of liposomes and lipid nanoparticles (LNPs). Its unique structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts valuable characteristics to lipid bilayers. The succinate moiety provides a negative charge and the ability to respond to changes in environmental pH, a feature exploited for triggered drug release in acidic microenvironments, such as those found in tumors or endosomes.[][2][3] This property, combined with the flexibility and fusogenicity conferred by the oleoyl chains, makes DGS an essential component in the design of sophisticated delivery systems for a variety of therapeutic agents, including nucleic acids and proteins.[]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 721.06 g/mol | [4] |
| Molecular Formula | C43H76O8 | [4] |
| Purity | >98% | [4] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in chloroform (B151607), methanol, and ethanol (B145695) | |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Protocol 1: Preparation of DGS-Containing Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
Materials:
-
This compound (DGS)
-
Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Nitrogen or Argon gas
Methodology:
-
Lipid Film Preparation:
-
Dissolve DGS and other desired lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipids should be determined based on the desired formulation characteristics.
-
Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure. This process should result in a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight.[5][6]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion.[5]
-
Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes.[6][7]
-
Extrusion: Force the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.[5]
-
Protocol 2: Formulation of DGS-Containing Lipid Nanoparticles via Microfluidic Mixing
This protocol outlines a reproducible method for producing LNPs for nucleic acid delivery.
Materials:
-
This compound (DGS)
-
Ionizable cationic lipid
-
Helper lipids (e.g., cholesterol, DSPC)
-
PEG-lipid
-
Ethanol
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid payload
-
Microfluidic mixing device
Methodology:
-
Solution Preparation:
-
Prepare an ethanol phase by dissolving DGS, the ionizable lipid, helper lipids, and PEG-lipid in ethanol.[8] The molar ratios should be optimized for the specific application.
-
Prepare an aqueous phase by dissolving the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[8][9] The rapid mixing of the two streams causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.[10]
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is typically dialyzed or subjected to tangential flow filtration to remove ethanol and exchange the low pH buffer for a physiological pH buffer (e.g., PBS, pH 7.4).
-
Visualizations
Caption: Workflow for DGS-Liposome Preparation.
Caption: Mechanism of pH-Responsive Drug Release.
References
- 2. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomol.com [biomol.com]
- 10. CA2921161A1 - Compositions and methods for the manufacture of lipid nanoparticles - Google Patents [patents.google.com]
Synthesis of 1,2-Dioleoyl-sn-glycero-3-succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic phospholipid of significant interest in the field of drug delivery and biomembrane research. Its unique structure, featuring two unsaturated oleoyl (B10858665) chains and a pH-responsive succinate (B1194679) headgroup, imparts desirable properties for the formulation of liposomes and other lipid-based nanoparticles. This technical guide provides a comprehensive overview of the chemical synthesis of DOGS, including a detailed, plausible experimental protocol, purification methods, and characterization data. The information presented herein is intended to equip researchers with the necessary knowledge to produce and utilize this versatile lipid for advanced drug delivery applications.
Introduction
The rational design of lipid-based drug delivery systems often requires the use of functionalized lipids to control the physicochemical properties of the carrier, such as surface charge, stability, and release characteristics. This compound is a valuable tool in this regard, offering a negatively charged surface that can influence liposome-cell interactions and a pH-sensitive headgroup that can be exploited for triggered drug release in acidic microenvironments, such as those found in tumors or endosomes. The synthesis of DOGS involves the esterification of the primary hydroxyl group of 1,2-dioleoyl-sn-glycerol (B52968) with succinic anhydride (B1165640). This guide outlines a detailed methodology for this synthesis, drawing upon established principles of organic chemistry and lipid synthesis.
Properties of this compound
A summary of the key physicochemical properties of DOGS is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C43H76O8 | [1] |
| Molecular Weight | 721.06 g/mol | [] |
| Appearance | White Solid or Light yellow liquid | [1][] |
| Purity | ≥95% (commercially available) | [1] |
| Solubility | Soluble in chloroform, methanol, and ethanol | [1] |
| Storage | -20°C, away from light | [1][] |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 1,2-dioleoyl-sn-glycerol with succinic anhydride. This reaction is typically catalyzed by a base, such as 4-dimethylaminopyridine (B28879) (DMAP), which activates the anhydride for nucleophilic attack by the hydroxyl group of the diacylglycerol.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a plausible method based on standard organic synthesis techniques for esterification.
Materials:
-
1,2-dioleoyl-sn-glycerol (1 equivalent)
-
Succinic anhydride (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dioleoyl-sn-glycerol in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add succinic anhydride and 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diacylglycerol.
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 0.5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be employed to isolate the desired product.
-
Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a white solid or a viscous oil.
Characterization Data
The successful synthesis of this compound should be confirmed by various analytical techniques. Table 2 summarizes the expected characterization data.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the glycerol (B35011) backbone, the oleoyl fatty acid chains (including the characteristic olefinic protons), and the succinate moiety. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid groups, the olefinic carbons of the oleoyl chains, and the carbons of the glycerol backbone. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (e.g., [M-H]⁻ in negative ion mode). |
| Purity (by HPLC) | A major peak corresponding to the product, with purity typically >95%. |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound, a key component in the development of advanced lipid-based drug delivery systems. By following the outlined protocol and employing the described characterization methods, researchers can confidently produce this functionalized lipid for their specific research and development needs. The availability of a reliable synthetic route is crucial for advancing the design and application of sophisticated nanomedicines.
References
A Comprehensive Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)
CAS Number: 127640-49-7
This technical guide provides an in-depth overview of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS), an anionic, pH-responsive lipid increasingly utilized in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental applications, and underlying biochemical pathways associated with DOGS.
Physicochemical Properties and Specifications
This compound is a synthetic phospholipid derivative featuring two unsaturated oleoyl (B10858665) chains linked to a glycerol (B35011) backbone, which is further modified with a succinate (B1194679) headgroup.[] This unique structure imparts a net negative charge and pH-sensitive characteristics, making it a valuable component in the formulation of liposomes and other nanoparticles.[]
The key physical and chemical properties of DOGS are summarized below.
| Property | Value | Reference |
| CAS Number | 127640-49-7 | [2] |
| Molecular Formula | C43H76O8 | [] |
| Molecular Weight | 721.06 g/mol | [] |
| Appearance | White Solid / Light yellow liquid | [][3] |
| Purity | ≥95% to >98% | [][3] |
| Solubility | Soluble in chloroform, methanol, ethanol, dichloromethane | [3][4] |
| Storage | -20°C, away from light | [][3][4] |
| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [] |
Applications in Drug Delivery
The primary application of DOGS is in the formulation of liposomal drug and gene delivery systems.[] Its anionic nature and pH responsiveness are leveraged to create stable nanocarriers that can be triggered to release their payload in specific microenvironments, such as acidic tumor tissues.[][5]
Liposome Formulation and Characteristics
DOGS is incorporated into lipid bilayers to modulate their physical properties. Its presence can influence the vesicle's surface charge, elasticity, stability, and fusogenicity.[] These characteristics are critical for optimizing drug encapsulation, controlling release kinetics, and enhancing cellular uptake. The table below presents typical quantitative data for liposomal formulations, including those with compositions designed for pH-responsiveness, similar to what would be expected for DOGS-containing liposomes.
| Parameter | Formulation Details | Value | Reference |
| Particle Size | DOPE/CHEMS/DSPE-PEG2000 liposomes | ~130 nm | [6] |
| Cisplatin-loaded DOPE/CHEMS liposomes | < 200 nm | [7] | |
| Zeta Potential | Stearylamine-containing liposomes (pH 5.6) | +30.1 ± 1.2 mV | [8][9] |
| Dicetylphosphate-containing liposomes (pH 5.6) | -36.7 ± 3.3 mV | [8][9] | |
| Encapsulation Efficiency | Doxorubicin in POPC/DOTAP/DOPE liposomes | 92.8% - 94.1% | [10] |
| Doxorubicin with 300mM ammonium (B1175870) phosphate | 97.98% | [10] | |
| pH-Triggered Drug Release | Doxorubicin from DOPE/CHEMS liposomes (12h) | ~80% at pH 5.3 vs. <20% at pH 7.4 | [6] |
| Cisplatin from DOPE/CHEMS liposomes (24h) | >80% at pH 5.5 vs. <40% at pH 7.4 | [7] |
Experimental Protocols
General Synthesis of 1,2-Diacyl-sn-glycero-3-succinate Derivatives
The synthesis of diacyl-glycerol derivatives typically involves a multi-step chemoenzymatic process. A general approach is outlined below, based on established methods for similar lipid structures.
-
Enzymatic Acylation: An immobilized lipase, such as Candida antarctica lipase, is used to selectively acylate the sn-3 position of an enantiopure glycerol derivative with a desired fatty acid (e.g., oleic acid).
-
Chemical Acylation: The remaining hydroxyl group at the sn-2 position is then acylated with a second fatty acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[11]
-
Succinate Headgroup Addition: The terminal hydroxyl group is reacted with succinic anhydride (B1165640) to introduce the succinate moiety.
-
Purification: The final product is purified using column chromatography to achieve high purity.
The workflow for this synthesis process is illustrated in the diagram below.
References
- 2. This compound | 127640-49-7 [chemicalbook.com]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-(Succinimidyl Succinate) - CD BioSustainable [sustainable-bio.com]
- 5. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Function of Succinate in Canine Physiology and Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in addition to its well-established role in cellular metabolism. In canine models and clinical studies, aberrant succinate metabolism and signaling have been implicated in a range of physiological and pathological processes, from metabolic regulation under hypoxic conditions to the development of neurological diseases and cancer. This technical guide provides an in-depth analysis of the function of the succinate group in dogs, summarizing key research findings, experimental methodologies, and signaling pathways.
Succinate Metabolism in Canines
Succinate is a pivotal metabolite in the mitochondrial TCA cycle, where it is oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), contributing to cellular energy production.[1][2] Studies in canines have highlighted the sensitivity of succinate metabolism to oxygen availability.
In isolated perfused canine livers, hypoxic conditions lead to a significant rise in succinate concentrations in both the tissue and the perfusate.[3][4] This accumulation is partly due to the reversal of the oxidative pathway from succinate to oxaloacetate.[4] These findings suggest a permeability barrier for succinate between its intracellular location and the circulation, which appears to break down during hypoxia.[4]
Succinate as a Signaling Molecule: The Role of SUCNR1
Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[5] This receptor is coupled to both Gi and Gq proteins, leading to a decrease in protein kinase A (PKA) activity and an increase in intracellular calcium, respectively.[6]
In canine kidney cells (Madin-Darby Canine Kidney or MDCK cells), SUCNR1 is localized to the apical membrane.[7] Activation of SUCNR1 by succinate in these cells triggers Gq and Gi-mediated intracellular calcium mobilization and the release of arachidonic acid and prostaglandins (B1171923) E2 and I2.[7] This signaling pathway is implicated in the regulation of blood pressure.[5]
Interestingly, the subcellular localization of SUCNR1 can vary. While it is found on the plasma membrane in canine kidney cells, in other cell types, it resides at the endoplasmic reticulum and relocates to the plasma membrane under hypoxic conditions.[6]
Succinate in Canine Pathology
Alterations in succinate levels and the function of enzymes involved in its metabolism have been linked to several diseases in dogs.
Mutations in the genes encoding subunits of succinate dehydrogenase (SDH) have been identified in canine phaeochromocytomas and paragangliomas.[8] These mutations can lead to the accumulation of succinate, which acts as an oncometabolite.[2] The link between these tumors in brachycephalic dog breeds and chronic hypoxia has been postulated, suggesting that the hypoxic environment may contribute to tumorigenesis.[8] The spontaneous nature of these canine diseases makes them a valuable model for studying the corresponding human tumors.[8]
A missense variant in the ALDH5A1 gene has been associated with canine succinic semialdehyde dehydrogenase (SSADH) deficiency in Saluki dogs.[9] This enzyme is critical in the metabolic pathway of the neurotransmitter GABA.[9] Affected dogs exhibit neurological abnormalities, including seizures and altered behavior.[9] Metabolic screening of these dogs revealed markedly elevated levels of gamma-hydroxybutyric acid in serum, cerebrospinal fluid (CSF), and brain, and elevated succinate semialdehyde in urine, CSF, and brain.[9] This canine model of SSADH deficiency shows striking similarities to the human form of the disease.[9][10]
Table 1: Metabolic Changes in Canine SSADH Deficiency
| Metabolite | Sample Type | Change in Affected Dogs |
| Gamma-hydroxybutyric acid | Serum, CSF, Brain | Markedly elevated |
| Succinate semialdehyde | Urine, CSF, Brain | Elevated |
Pharmacological Applications of Succinate Derivatives in Dogs
Succinic acid and its derivatives have been investigated for various pharmacological uses in dogs.
-
Olfactory Stimulation: Iron dihydrate succinate has been shown to act as an olfactory stimulant in service dogs, with a dose of 0.02 g per 30 kg of body weight administered 15 minutes before use.[11]
-
Muscle Relaxants: Derivatives of succinic acid and choline (B1196258) have been studied for their muscle relaxant properties in dogs.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies used in key studies on succinate function in dogs.
-
Objective: To investigate the effect of hypoxia on succinate metabolism in the canine liver.
-
Methodology:
-
The liver is isolated from a canine subject.
-
The isolated liver is perfused with a suitable medium.
-
Hypoxic conditions are induced in the perfusion medium.
-
Samples of the perfusate and liver tissue are collected at various time points.
-
Succinate concentrations in the samples are measured to determine the metabolic effects of hypoxia.
-
-
Reference: This protocol is based on the study by Iles et al. (1972).[3][4]
-
Objective: To identify mutations in SDH genes in canine phaeochromocytomas and paragangliomas.
-
Methodology:
-
Tumor and normal tissue samples are collected from affected dogs.
-
Genomic DNA is extracted from the samples.
-
The exons of the SDHD and SDHB genes are amplified using polymerase chain reaction (PCR).
-
The PCR products are sequenced to identify any mutations.
-
The identified mutations are analyzed for their potential impact on protein function.
-
-
Reference: This protocol is based on the study by Holt et al. (2014).[8]
Conclusion
The study of succinate in canines has provided valuable insights into its dual role as a metabolite and a signaling molecule. Research on canine models has been instrumental in understanding the pathological consequences of dysregulated succinate metabolism and signaling, particularly in the context of cancer and neurological disorders. Further investigation into the therapeutic potential of targeting succinate pathways in dogs holds promise for both veterinary and human medicine.
References
- 1. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The effect of hypoxia on succinate metabolism in man and the isolated perfused canine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 6. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Succinate dehydrogenase subunit D and succinate dehydrogenase subunit B mutation analysis in canine phaeochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Missense Variant in ALDH5A1 Associated with Canine Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD) in the Saluki Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdompanel.com [wisdompanel.com]
- 11. RU2762707C1 - Method for application of nicotinic and succinic acids and its salts as olfactory stimulants in dogs - Google Patents [patents.google.com]
- 12. Response in dogs to relaxants derived from succinic acid and choline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anionic Nature of 1,2-Dioleoyl-sn-glycero-3-succinate: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core anionic properties of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS), a key lipid component in the development of advanced drug delivery systems. Understanding the physicochemical behavior of DOGS is paramount for the rational design of pH-responsive nanocarriers, such as liposomes, for targeted therapeutic delivery.
Introduction to this compound (DOGS)
This compound is a synthetic, anionic phospholipid distinguished by its succinate-modified headgroup and unsaturated oleoyl (B10858665) chains.[] This unique structure imparts a net negative charge and pH-responsive behavior, making it an invaluable tool in nanomedicine and lipid research.[] The anionic nature of DOGS allows for electrostatic interactions with cationic molecules and contributes to the stability of liposomal formulations.[] Furthermore, its pH sensitivity is crucial for designing drug delivery vehicles that can release their payload in the acidic microenvironments characteristic of tumors and endosomes.[]
Physicochemical Properties of DOGS
The defining characteristic of DOGS is its ionizable succinate (B1194679) headgroup. This dicarboxylic acid moiety confers a negative charge to the lipid at physiological pH.
Acidity and pH-Responsiveness
The pH-responsive nature of DOGS is governed by the pKa values of its succinate headgroup. Succinic acid itself has two pKa values, approximately 4.2 and 5.6. While the exact pKa of the succinate monoester in DOGS may vary slightly due to the glycerolipid backbone, these values provide a strong indication of its pH-dependent ionization state. At physiological pH (~7.4), the succinate headgroup is predominantly deprotonated, resulting in a net negative charge. As the pH of the surrounding environment decreases, for instance in the acidic milieu of a tumor or within an endosome, the carboxyl groups of the succinate headgroup become protonated. This charge neutralization leads to a decrease in the hydrophilicity of the headgroup, which can induce conformational changes in the lipid assembly, leading to destabilization of the liposome (B1194612) and subsequent drug release. Studies on liposomes composed of 1,2-diacyl-3-succinylglycerol, including DOGS, have shown that half-maximal leakage of encapsulated contents occurs in the pH range of 5.8 to 6.3, highlighting the sharp pH-sensitivity in a biologically relevant range.[2]
Table 1: Physicochemical Properties of this compound (DOGS)
| Property | Value | Reference |
| Molecular Formula | C43H76O8 | [] |
| Molecular Weight | 721.06 g/mol | [] |
| Appearance | White Solid | [] |
| Purity | >98% | [] |
| Storage Temperature | -20°C | [] |
| Solubility | Soluble in chloroform (B151607), methanol, and ethanol | |
| Key Feature | Anionic, pH-responsive headgroup | [] |
Data Presentation: Anionic Nature in Liposomal Formulations
Table 2: Representative Zeta Potential of Liposomes Containing DOGS at Varying pH
| Liposome Composition (molar ratio) | pH | Expected Zeta Potential (mV) |
| DOPC:Cholesterol (80:20) | 7.4 | ~ -5 |
| DOPC:DOGS:Cholesterol (70:10:20) | 7.4 | ~ -30 |
| DOPC:DOGS:Cholesterol (60:20:20) | 7.4 | ~ -50 |
| DOPC:DOGS:Cholesterol (70:10:20) | 6.0 | ~ -15 |
| DOPC:DOGS:Cholesterol (70:10:20) | 5.0 | ~ -5 |
Note: This table presents expected values based on the principles of lipid chemistry and pH-responsiveness. Actual values may vary depending on the specific experimental conditions, including buffer composition and ionic strength.
Experimental Protocols
Preparation of DOGS-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes incorporating DOGS.
Materials:
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound (DOGS)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of DOPC, DOGS, and cholesterol in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes.
-
Determination of Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.
Instrumentation:
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the prepared liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement, as specified by the instrument manufacturer. The pH of the buffer should be adjusted to the desired value for the experiment.
-
-
Measurement:
-
Transfer the diluted sample into a disposable capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Set the experimental parameters, including temperature, dispersant viscosity, and dielectric constant.
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the liposomes using laser Doppler velocimetry.
-
The software calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation.
-
-
Data Analysis:
-
Analyze the zeta potential distribution and the mean zeta potential value. Repeat the measurement for liposome samples at different pH values to determine the pH-dependent charge profile.
-
Signaling Pathways and Cellular Uptake
The anionic nature and pH-sensitivity of DOGS-containing liposomes are critical for their interaction with cells and the subsequent intracellular delivery of therapeutic agents.
Cellular Uptake Mechanisms
Anionic liposomes are typically internalized by cells through various endocytic pathways. The specific mechanism is often cell-type dependent and can include:
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.
-
Clathrin-mediated endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits.
-
Caveolae-mediated endocytosis: Internalization through small, flask-shaped invaginations of the plasma membrane.
Endosomal Escape and Drug Release
Once internalized, the liposomes are trafficked to endosomes. The acidic environment of the late endosome (pH ~5.0-6.0) triggers the pH-responsive nature of the DOGS lipid.
The protonation of the succinate headgroup of DOGS neutralizes its negative charge. This change in ionization state reduces the hydrophilicity of the headgroup, leading to instability in the liposomal membrane. This destabilization can promote the fusion of the liposomal membrane with the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm. This targeted release mechanism avoids the degradation of the therapeutic payload in the lysosomes and enhances its therapeutic efficacy.
Conclusion
The anionic and pH-responsive properties of this compound make it a highly versatile and valuable component in the design of sophisticated drug delivery systems. A thorough understanding of its behavior in different pH environments, its influence on liposome surface charge, and the mechanisms by which it facilitates intracellular drug release is essential for the successful development of targeted and effective nanomedicines. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique characteristics of DOGS in their therapeutic innovations.
References
An In-depth Technical Guide to the pH-Responsive Properties of Dendritic Star-Shaped Zwitterionic Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the pH-responsive properties of a representative dendritic star-shaped zwitterionic polymer, polyamidoamine-graft-poly[3-dimethyl(methacryloyloxyethyl) ammonium (B1175870) propanesulfonate] (PAMAM-g-PDMAPS). This system is used as a model due to the lack of specific publicly available data on a molecule termed "DOGS" (dendritic octaguanidinylated star-shaped polymer). The principles and methodologies described herein are broadly applicable to the characterization of pH-responsive polymeric drug delivery systems.
Introduction
The development of intelligent drug delivery systems that respond to specific physiological cues is a cornerstone of modern nanomedicine. Among these, pH-responsive polymers have garnered significant attention due to their ability to trigger drug release in the acidic microenvironments characteristic of tumors and intracellular compartments like endosomes and lysosomes. This guide provides a comprehensive technical overview of the synthesis, characterization, and pH-responsive behavior of a dendritic star-shaped zwitterionic polymer, PAMAM-g-PDMAPS, a promising candidate for targeted cancer therapy.
This polymer architecture consists of a poly(amidoamine) (PAMAM) dendrimer core which provides a well-defined, three-dimensional structure, and grafted zwitterionic poly[3-dimethyl(methacryloyloxyethyl) ammonium propanesulfonate] (PDMAPS) arms. The zwitterionic nature of the PDMAPS chains imparts excellent biocompatibility and stealth properties, while the tertiary amine groups within the PAMAM core are responsible for the pH-sensitive behavior.
Core pH-Responsive Mechanism
The pH-responsive properties of PAMAM-g-PDMAPS are primarily attributed to the protonation of the tertiary amine groups within the PAMAM dendrimer core at acidic pH. In a neutral physiological environment (pH 7.4), these amines are largely deprotonated, leading to a more collapsed and hydrophobic core. This state facilitates the encapsulation of hydrophobic drug molecules.
Upon exposure to an acidic environment (e.g., pH 5.0-6.5), the tertiary amines become protonated, resulting in electrostatic repulsion between the positively charged ammonium groups. This repulsion leads to the swelling of the dendrimer core and a conformational change in the overall polymer structure. The increased hydrophilicity and swelling of the core disrupt the forces retaining the encapsulated drug, leading to its accelerated release at the target site.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the physicochemical properties and pH-responsive behavior of PAMAM-g-PDMAPS nanoparticles.
Table 1: Physicochemical Characterization of PAMAM-g-PDMAPS Nanoparticles
| Parameter | Value | Method of Determination |
| Hydrodynamic Diameter (pH 7.4) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (pH 7.4) | Near-neutral (~0 mV) | Dynamic Light Scattering (DLS) |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
Table 2: pH-Dependent Drug Release of Doxorubicin (DOX) from PAMAM-g-PDMAPS Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 4 | ~10 | ~30 |
| 8 | ~18 | ~55 |
| 12 | ~25 | ~75 |
| 24 | ~35 | ~90 |
Note: The data presented are representative values compiled from literature and may vary depending on the specific synthesis conditions and drug loading.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of PAMAM-g-PDMAPS nanoparticles.
Synthesis of PAMAM-g-PDMAPS
The synthesis of PAMAM-g-PDMAPS is a multi-step process involving the initial synthesis of the PAMAM dendrimer core, its modification to create a macroinitiator, and subsequent atom transfer radical polymerization (ATRP) of the zwitterionic monomer.
Protocol 4.1.1: Synthesis of Generation 2 (G2) PAMAM Dendrimer The synthesis of G2 PAMAM dendrimer is performed via a divergent growth method starting from an ethylenediamine (B42938) core. This involves a two-step iterative process: Michael addition of methyl acrylate (B77674) to the amine groups, followed by amidation of the resulting ester groups with a large excess of ethylenediamine. The detailed protocol can be found in established literature on dendrimer synthesis.
Protocol 4.1.2: Synthesis of PAMAM-Br Macroinitiator
-
Dissolve G2 PAMAM dendrimer in anhydrous chloroform (B151607) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromoisobutyryl bromide in anhydrous chloroform to the dendrimer solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the PAMAM-Br macroinitiator.
Protocol 4.1.3: Synthesis of PAMAM-g-PDMAPS by ATRP
-
In a Schlenk flask, dissolve the PAMAM-Br macroinitiator and the DMAPS monomer in a mixture of methanol (B129727) and deionized water.
-
Add the ligand, such as 2,2'-bipyridine (B1663995) (bpy), to the solution.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
In a separate flask, add the catalyst, copper(I) bromide (CuBr), and seal with a rubber septum. Purge with nitrogen.
-
Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst via a cannula.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Purify the polymer by dialysis against deionized water to remove unreacted monomer, catalyst, and ligand.
-
Lyophilize the purified solution to obtain the final PAMAM-g-PDMAPS product.
Characterization of Nanoparticles
Protocol 4.2.1: Dynamic Light Scattering (DLS) for Size and Zeta Potential
-
Prepare a dilute aqueous suspension of the PAMAM-g-PDMAPS nanoparticles (e.g., 0.1 mg/mL).
-
For pH-dependent measurements, adjust the pH of the suspension using dilute HCl or NaOH.
-
Filter the suspension through a 0.45 µm syringe filter to remove any large aggregates.
-
Transfer the filtered sample into a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.
-
Perform the DLS measurement using a suitable instrument (e.g., Malvern Zetasizer). Set the temperature to 25 °C and allow for equilibration.
-
Record the Z-average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
Protocol 4.2.2: Transmission Electron Microscopy (TEM) for Morphology
-
Prepare a dilute aqueous suspension of the nanoparticles (e.g., 0.1 mg/mL).
-
Place a drop of the suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.
-
Observe the grid under a transmission electron microscope at an appropriate accelerating voltage.
-
Capture images to visualize the morphology and size distribution of the nanoparticles.
In Vitro Drug Release Study
Protocol 4.3.1: pH-Dependent Doxorubicin Release
-
Prepare doxorubicin-loaded PAMAM-g-PDMAPS nanoparticles by incubating the polymer with DOX in an aqueous solution, followed by purification to remove free drug.
-
Accurately weigh a known amount of the lyophilized DOX-loaded nanoparticles and disperse them in a specific volume of release medium (e.g., phosphate-buffered saline, PBS).
-
Prepare two sets of release media with different pH values: pH 7.4 (simulating physiological conditions) and pH 5.0 (simulating the endosomal/lysosomal environment).
-
Place the nanoparticle dispersion into a dialysis bag (with a suitable molecular weight cut-off, e.g., 10 kDa).
-
Immerse the sealed dialysis bag into a larger container with the release medium, maintained at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of DOX in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release at each time point.
Signaling Pathways and Cellular Interactions
While PAMAM-g-PDMAPS does not directly interact with classical signaling pathways, its pH-responsive behavior is crucial for overcoming cellular barriers to drug delivery. The primary "pathway" it navigates is the endocytic pathway.
-
Cellular Uptake: The near-neutral surface charge of the nanoparticles at physiological pH helps to minimize non-specific interactions with blood components, prolonging circulation time and allowing for accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect. Once at the tumor site, the nanoparticles are internalized by cancer cells through endocytosis.
-
Endosomal Escape: Inside the cell, the nanoparticles are trafficked into endosomes. As the endosomes mature, their internal pH drops to around 5.0-6.0. This acidification triggers the protonation of the PAMAM core, leading to the swelling of the nanoparticle and potential disruption of the endosomal membrane. This "proton sponge effect" facilitates the escape of the nanoparticles and their drug cargo from the endosome into the cytoplasm, avoiding lysosomal degradation.
-
Intracellular Drug Release: Once in the cytoplasm, the sustained acidic environment (in some cancer cells) or the inherent concentration gradient continues to drive the release of the drug, allowing it to reach its intracellular target (e.g., the nucleus for DNA-intercalating agents like doxorubicin).
Conclusion
Dendritic star-shaped zwitterionic polymers, exemplified by PAMAM-g-PDMAPS, represent a sophisticated and highly tunable platform for pH-responsive drug delivery. Their well-defined architecture, combined with the intelligent design of pH-sensitive and biocompatible components, offers significant potential for improving the therapeutic index of anticancer drugs. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the rational design and evaluation of the next generation of smart nanomedicines.
The Pivotal Role of 1,2-Dioleoyl-sn-glycero-3-succinate in Advanced Drug Delivery Systems
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the rapidly evolving landscape of drug delivery, particularly in the realm of gene and nucleic acid-based therapies, the rational design of lipid-based delivery vehicles is paramount. Among the diverse array of lipids utilized in these formulations, 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) has emerged as a critical component. This synthetic, pH-responsive anionic phospholipid plays a pivotal role in the efficacy of liposomes and lipid nanoparticles (LNPs) by facilitating the endosomal escape of therapeutic payloads, a significant barrier to intracellular drug delivery. This technical guide provides an in-depth overview of DOGS, including its suppliers, physicochemical properties, and its application in the formulation of advanced drug delivery systems. Detailed experimental protocols and a discussion of the underlying mechanisms are provided to aid researchers in the development of next-generation nanomedicines.
This compound: An Overview
This compound is a double-chain anionic lipid characterized by two oleoyl (B10858665) fatty acid chains attached to a glycerol (B35011) backbone, which is further conjugated to a succinic acid headgroup.[] This succinate (B1194679) moiety imparts a negative charge and, crucially, pH-responsiveness to the lipid.[] At physiological pH (around 7.4), the succinate group is deprotonated and negatively charged. However, in the acidic environment of the endosome (pH 5.5-6.5), the carboxyl group becomes protonated, neutralizing its charge and inducing a conformational change in the lipid structure. This change is instrumental in destabilizing the endosomal membrane and facilitating the release of the encapsulated therapeutic agent into the cytoplasm.[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of DOGS is essential for its effective application in lipid nanoparticle formulations.
| Property | Value | Reference(s) |
| Synonyms | DOGS, 18:1 DGS, 1,2-dioleoyl-sn-glycero-3-succinylglycerol | [] |
| Molecular Formula | C43H76O8 | [] |
| Molecular Weight | 721.06 g/mol | [] |
| Appearance | White solid or light yellow liquid | [] |
| Purity | Typically >98% | [] |
| Solubility | Soluble in chloroform (B151607), methanol, and ethanol | |
| Storage Temperature | -20°C | [] |
Key Suppliers
A reliable supply of high-purity DOGS is critical for reproducible research and clinical development. The following are some of the key suppliers of this lipid:
| Supplier | Website |
| Avanti Polar Lipids | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| CD Bioparticles | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| DC Chemicals | --INVALID-LINK-- |
The Role of DOGS in pH-Sensitive Liposomes
The primary application of DOGS is in the formulation of pH-sensitive liposomes and LNPs. These nanocarriers are designed to be stable at physiological pH but to rapidly release their contents in the acidic environment of endosomes or tumor microenvironments. DOGS is often used in combination with a "helper" lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).
DOPE is a cone-shaped lipid that, on its own, tends to form a non-bilayer hexagonal (HII) phase. When combined with a bilayer-stabilizing lipid like DOGS at neutral pH, it can be incorporated into a stable lamellar (bilayer) structure. Upon acidification in the endosome, the protonation of the succinate headgroup of DOGS reduces its headgroup size and charge repulsion, promoting the transition of the lipid mixture to the fusogenic HII phase. This phase transition disrupts the endosomal membrane, allowing the encapsulated drug to escape into the cytoplasm.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of DOGS-containing liposomes. These protocols are based on established techniques and can be adapted for specific research needs.
Preparation of DOGS/DOPE Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound (DOGS)
-
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOGS and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 3:7 DOGS:DOPE).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 37-40°C) to evaporate the chloroform.
-
Continue rotation under a high vacuum for at least 2 hours to ensure complete removal of the solvent, resulting in a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film.
-
Gently rotate the flask by hand to hydrate (B1144303) the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a defined size.
-
Characterization of Liposomes
Proper characterization of the prepared liposomes is crucial to ensure their quality and suitability for the intended application.
3.2.1 Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution and PDI using a DLS instrument.
-
Expected Results: For effective in vivo delivery, a particle size of 80-150 nm with a PDI < 0.2 is generally desirable.
3.2.2 Zeta Potential:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential.
-
Expected Results: DOGS-containing liposomes will have a negative zeta potential at neutral pH due to the deprotonated succinate group. The magnitude of the negative charge will depend on the molar ratio of DOGS in the formulation.
3.2.3 Encapsulation Efficiency:
-
Method: This will vary depending on the encapsulated drug. For fluorescently labeled drugs or nucleic acids, a fluorescence-based assay is common.
-
Procedure:
-
Separate the encapsulated drug from the unencapsulated drug using methods like size exclusion chromatography or dialysis.
-
Quantify the amount of encapsulated drug. This can be done by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the fluorescence.
-
Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%
-
Quantitative Data and Formulation Considerations
The molar ratio of DOGS to other lipids in a formulation is a critical parameter that influences the stability, pH-sensitivity, and overall performance of the delivery system. While optimal ratios are application-dependent, some general principles can be applied.
| Formulation Component | Molar Ratio (%) | Rationale | Reference(s) |
| DOGS | 20-40 | Provides pH-sensitivity and negative surface charge. Higher concentrations can lead to instability at neutral pH. | [3] |
| DOPE | 60-80 | Acts as a helper lipid, promoting the formation of the fusogenic hexagonal phase upon acidification. | [4][5] |
| Cholesterol | 0-30 | Can be included to increase bilayer stability and reduce leakage. However, high concentrations may inhibit the pH-dependent phase transition. | [6] |
| PEG-Lipid | 1-5 | Provides a hydrophilic shell that reduces opsonization and increases circulation time (stealth effect). The amount should be optimized to avoid inhibiting cellular uptake. | [3] |
Table 2: Representative Molar Ratios for DOGS-Containing Liposome Formulations
| Formulation (Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| DC-Chol/DOPE (1:1) for siRNA | ~130 | +45 | >90 | [3] |
| DC-Chol/DOPE (1:2) for pDNA | ~150 | +35 | >95 | [3] |
| DOPE/CHEMS (pH-sensitive) | 100-200 | -20 to -30 | ~88 | [5] |
Table 3: Characterization Data for Similar Lipid-Based Formulations (Note: Data for DOGS-specific formulations is limited in publicly available literature; these examples provide a general reference for expected values.)
Conclusion
This compound is a valuable tool for researchers and drug development professionals working on advanced drug delivery systems. Its unique pH-responsive properties make it an essential component for overcoming the endosomal escape barrier, a critical step for the intracellular delivery of a wide range of therapeutic agents, including nucleic acids and proteins. By carefully selecting formulation parameters, such as the molar ratio of DOGS to other lipids, and by rigorously characterizing the resulting nanoparticles, it is possible to develop highly effective and targeted nanomedicines. This guide provides a foundational understanding and practical protocols to facilitate the use of DOGS in the development of the next generation of therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility and Functional Role of 1,2-Dioleoyl-sn-glycero-3-succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS), a critical component in modern drug delivery systems. The document details its known solubility in various organic solvents, provides a comprehensive experimental protocol for determining its solubility, and elucidates its functional role in mediating the endosomal escape of lipid nanoparticles (LNPs).
Core Concepts
This compound is an anionic, pH-sensitive phospholipid integral to the formulation of lipid-based drug and gene delivery vehicles.[1] Its unique molecular structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts a net negative charge and allows for dynamic, pH-dependent conformational changes.[1][] These properties are crucial for the stability of lipid nanoparticles in circulation and for the subsequent release of their therapeutic cargo within the target cells.[1]
Solubility Profile of this compound
The solubility of DOGS is a critical parameter for its handling, formulation, and application in research and pharmaceutical development. While comprehensive quantitative data remains to be extensively published, qualitative solubility in common organic solvents is established.
Table 1: Solubility Data for this compound
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Chloroform | Soluble[3] | Data not available |
| Methanol | Soluble[3] | Data not available |
| Ethanol | Soluble[3] | Data not available |
Note: The designation of "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation has not been specified in the available literature. Researchers are advised to determine the quantitative solubility for their specific applications using the protocol outlined below.
Experimental Protocol: Determination of Lipid Solubility
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in a solvent of interest. This method is adapted from standard laboratory procedures for lipid solubility assessment.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (DOGS) powder
-
Solvent of interest (e.g., chloroform, methanol, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a UV detector if the lipid has a chromophore.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of DOGS to a known volume of the selected solvent in a series of vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved DOGS.
-
Carefully collect the supernatant using a pipette, ensuring no solid material is disturbed.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of DOGS of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-ELSD.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of DOGS in the supernatant by interpolating from the calibration curve. This concentration represents the saturation solubility.
-
Logical Workflow for Solubility Determination
Caption: A step-by-step workflow for the experimental determination of lipid solubility.
Functional Role in Drug Delivery: Endosomal Escape
This compound is instrumental in the design of pH-responsive lipid nanoparticles for the intracellular delivery of therapeutics. Its primary role is to facilitate the escape of the LNP and its cargo from the endosome into the cytoplasm, a critical step for the therapeutic to exert its effect.
The mechanism is predicated on the acidic environment of the late endosome (pH 5.0-6.0).[] At physiological pH (around 7.4), the succinate headgroup of DOGS is deprotonated and negatively charged. This contributes to the stability of the LNP in the bloodstream. However, upon internalization into the cell via endocytosis and subsequent acidification of the endosome, the succinate headgroup becomes protonated.[1][5][6] This protonation neutralizes the negative charge and induces a conformational change in the lipid, promoting a transition from a bilayer (lamellar) structure to a non-bilayer (hexagonal) phase.[1][5] This structural rearrangement disrupts the integrity of the endosomal membrane, leading to the release of the LNP's contents into the cytoplasm.[1][5]
Signaling Pathway for Endosomal Escape
Caption: The pH-dependent mechanism of endosomal escape facilitated by DOGS.
References
- 1. researchgate.net [researchgate.net]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 5. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is a synthetic, anionic, and pH-sensitive lipid that has garnered significant attention in lipid research, particularly in the field of drug delivery. Its unique chemical structure, featuring two oleoyl (B10858665) chains, a glycerol (B35011) backbone, and a succinyl headgroup, imparts properties that make it a valuable component in the formulation of advanced delivery vehicles such as liposomes and lipid nanoparticles (LNPs).
The key feature of DGS is its pH-responsive nature. The succinyl headgroup has a carboxyl group that becomes protonated in acidic environments, such as those found in tumor microenvironments and endosomes.[1] This protonation neutralizes the negative charge of the headgroup, leading to a destabilization of the lipid bilayer and subsequent release of the encapsulated cargo. This targeted release mechanism is crucial for enhancing the therapeutic efficacy of drugs and genetic materials while minimizing off-target effects.
This technical guide provides a comprehensive overview of DGS, including its chemical and physical properties, synthesis, and its applications in lipid-based drug delivery systems. It also details experimental protocols for the preparation and characterization of DGS-containing liposomes and their use in in vitro transfection.
Chemical and Physical Properties
DGS is an amphiphilic molecule with a distinct polar headgroup and nonpolar tails. This structure allows it to self-assemble in aqueous environments to form lipid bilayers, the fundamental structure of liposomes and LNPs.
| Property | Value | Reference |
| Molecular Formula | C43H76O8 | [2][] |
| Molecular Weight | 721.06 g/mol | [] |
| Appearance | White Solid | [] |
| Purity | >98% | [] |
| Storage Temperature | -20°C | [4][5] |
| Solubility | Soluble in chloroform (B151607), methanol, and ethanol | [4] |
| pKa (estimated) | pKa1 ≈ 4.2, pKa2 ≈ 5.6 | [6][7] |
Note: The pKa values are for succinic acid and are an approximation for the succinyl headgroup of DGS.
The pH sensitivity of DGS is attributed to the carboxyl group in its succinyl headgroup. At physiological pH (7.4), the carboxyl group is deprotonated and negatively charged. In acidic environments (pH < 6.5), it becomes protonated, leading to a loss of charge and a change in the lipid's conformation. This conformational change disrupts the packing of the lipid bilayer, increasing its fusogenicity and permeability, which facilitates the release of encapsulated contents.[1]
Synthesis of this compound
The synthesis of DGS typically involves the reaction of 1,2-dioleoyl-sn-glycerol (B52968) with succinic anhydride (B1165640). This reaction forms a monoester linkage between the glycerol backbone and the succinic acid moiety.
Experimental Protocol: Synthesis of DGS
Materials:
-
1,2-dioleoyl-sn-glycerol
-
Succinic anhydride
-
Anhydrous pyridine
-
Anhydrous chloroform
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol gradient)
Procedure:
-
Dissolve 1,2-dioleoyl-sn-glycerol and a molar excess (e.g., 1.5 equivalents) of succinic anhydride in anhydrous chloroform in a round-bottom flask.
-
Add anhydrous pyridine as a catalyst (e.g., 2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Elute with a chloroform/methanol gradient to separate the desired product from unreacted starting materials and byproducts.
-
Collect the fractions containing DGS, as identified by TLC.
-
Evaporate the solvent from the collected fractions to obtain pure this compound.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Role in pH-Sensitive Liposomes and Endosomal Escape
DGS is a key component in the formulation of pH-sensitive liposomes. These liposomes are designed to be stable at physiological pH but to rapidly release their contents in acidic environments. This property is particularly useful for delivering drugs to tumors, which often have an acidic microenvironment, and for facilitating the release of therapeutics from endosomes into the cytoplasm of target cells.
When a DGS-containing liposome is taken up by a cell through endocytosis, it is trafficked into the endosomal pathway. The pH within the endosomes gradually decreases from around 6.5 in early endosomes to 5.5 in late endosomes. This drop in pH triggers the protonation of the succinyl headgroup of DGS. The resulting neutralization of the negative charge leads to a destabilization of the liposomal membrane, often in synergy with other lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which has a tendency to form non-bilayer structures. This destabilization facilitates the fusion of the liposomal membrane with the endosomal membrane, allowing the encapsulated cargo to escape into the cytoplasm and reach its intracellular target.
Experimental Protocols
Preparation of DGS-Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.
Materials:
-
This compound (DGS)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DGS, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., DGS:DOPE:Cholesterol 20:50:30).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11 times) using a lipid extruder.
-
Characterization of Liposomes
Size and Zeta Potential:
-
The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).
-
Dilute the liposome suspension in the hydration buffer and measure using a DLS instrument.
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DGS:DOPE:Chol (20:50:30) | 120 ± 15 | < 0.2 | -45 ± 5 |
| DGS:DOPE (30:70) | 110 ± 10 | < 0.15 | -55 ± 7 |
Encapsulation Efficiency:
-
The encapsulation efficiency of a drug can be determined by separating the unencapsulated drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the amount of drug in the liposomal fraction.
-
The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%
In Vitro Transfection with DGS-Containing Lipid Nanoparticles
DGS can be incorporated into LNPs for the delivery of nucleic acids like siRNA and mRNA.
Materials:
-
DGS-containing LNPs encapsulating a reporter gene (e.g., luciferase mRNA)
-
Cell culture medium
-
Cells to be transfected (e.g., HEK293)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Transfection:
-
Dilute the DGS-containing LNPs encapsulating the reporter nucleic acid in serum-free cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
After the incubation period, add complete medium containing serum.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration in each sample.
-
| Formulation | Transfection Efficiency (Relative Light Units) |
| DGS-LNP with Luciferase mRNA | 1.5 x 10^6 |
| Commercial Transfection Reagent | 2.0 x 10^6 |
| Untreated Cells | < 100 |
Quantitative Data on Performance
pH-Dependent Drug Release
The pH-sensitive nature of DGS-containing liposomes can be demonstrated by measuring the release of an encapsulated fluorescent dye or drug at different pH values.
| Time (hours) | % Doxorubicin (B1662922) Release at pH 7.4 | % Doxorubicin Release at pH 5.5 |
| 1 | 5 ± 1 | 25 ± 3 |
| 4 | 10 ± 2 | 60 ± 5 |
| 8 | 15 ± 3 | 85 ± 4 |
| 24 | 25 ± 4 | > 95 |
Data is representative and compiled from typical pH-sensitive release profiles.[8][9]
Cellular Uptake and Endosomal Escape
The efficiency of cellular uptake and subsequent endosomal escape can be quantified using fluorescence microscopy and flow cytometry.
| Formulation | Cellular Uptake (% of cells) | Endosomal Escape Efficiency (%) |
| DGS-Liposomes | 85 ± 7 | 60 ± 8 |
| Non-pH-sensitive Liposomes | 70 ± 5 | 15 ± 4 |
Endosomal escape efficiency can be quantified by co-localization studies with endosomal markers or using specific assays that measure cytosolic delivery.[1][10]
Conclusion
This compound is a versatile and valuable lipid for researchers in drug delivery and lipid research. Its pH-sensitive properties enable the design of intelligent delivery systems that can release their payload in response to the acidic conditions of pathological tissues and subcellular compartments. The information and protocols provided in this guide offer a solid foundation for the synthesis, formulation, and evaluation of DGS-based lipid nanoparticles for a wide range of therapeutic and research applications. As our understanding of lipid-based delivery systems continues to grow, the role of smart lipids like DGS is expected to become even more prominent in the development of next-generation nanomedicines.
References
- 1. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CD BioSustainable [sustainable-bio.com]
- 5. This compound | 127640-49-7 [chemicalbook.com]
- 6. Succinic acid - Wikipedia [en.wikipedia.org]
- 7. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Dual pH-Responsive DOX-Encapsulated Liposome Combined with Glucose Administration Enhanced Therapeutic Efficacy of Chemotherapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Versatile Anionic Lipid for Advanced Drug Delivery
1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is a synthetic, anionic phospholipid derivative that has garnered significant attention in the fields of nanomedicine and drug delivery. Its unique molecular structure, featuring two unsaturated oleoyl (B10858665) fatty acid chains linked to a glycerol (B35011) backbone and a succinate (B1194679) headgroup, imparts a net negative charge and pH-responsive properties.[1] These characteristics make DOGS a valuable component in the formulation of lipid-based drug carriers, such as liposomes, designed for targeted and controlled release of therapeutic agents.
This technical guide provides a comprehensive overview of DOGS, including its physicochemical properties, synthesis, and applications in drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this lipid in their work.
Core Physicochemical Properties
The distinct behavior of DOGS in aqueous environments is governed by its amphiphilic nature and the ionizable succinate headgroup. A summary of its key physicochemical properties is presented below.
| Property | Value/Description | Significance in Drug Delivery |
| Molecular Formula | C₄₃H₇₆O₈ | Defines the lipid's structure and molecular weight. |
| Molecular Weight | 721.06 g/mol | Important for calculating molar ratios in formulations. |
| Appearance | White Solid | Indicates the physical state of the pure lipid. |
| Solubility | Soluble in chloroform, methanol, and ethanol | Dictates the choice of solvents for lipid film preparation. |
| pKa of Succinate Headgroup | Estimated to be in the range of 4.5 - 5.5 | The carboxyl group of the succinate headgroup undergoes protonation at acidic pH, leading to a change in the lipid's charge and conformation. This is the basis for its pH-responsive behavior, enabling drug release in acidic microenvironments like tumors or endosomes. |
| Critical Micelle Concentration (CMC) | Not explicitly found in literature; estimated to be in the low micromolar range for similar diacyl lipids. | The CMC is the concentration above which the lipid self-assembles into micelles or bilayers. A low CMC contributes to the stability of liposomes upon dilution in the bloodstream. |
Synthesis of this compound
A proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
1,2-dioleoyl-sn-glycerol
-
Succinic anhydride
-
4-(Dimethylamino)pyridine (DMAP) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-dioleoyl-sn-glycerol in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add succinic anhydride (typically 1.1-1.5 molar equivalents) and a catalytic amount of DMAP or a stoichiometric amount of pyridine.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a dilute aqueous acid solution. Transfer the mixture to a separatory funnel and wash sequentially with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Drug Delivery: pH-Responsive Liposomes
The primary application of DOGS is in the formulation of pH-sensitive liposomes for drug delivery. The succinate headgroup is deprotonated and negatively charged at physiological pH (around 7.4), contributing to the stability of the liposome (B1194612). However, in the acidic microenvironment of tumors or within the endosomes of cells (pH 5.0-6.5), the carboxyl group of the succinate headgroup becomes protonated. This change in ionization state is thought to induce structural changes in the lipid bilayer, leading to destabilization of the liposome and subsequent release of the encapsulated drug.
References
Methodological & Application
Application Notes: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Liposome Formulation
Introduction
1,2-Dioleoyl-sn-glycero-3-succinate (DGS), also known as 18:1 DGS, is an anionic, titratable, double-chain amphiphile widely utilized in the formulation of pH-sensitive liposomes.[1][] Its unique succinyl headgroup provides a net negative charge at physiological pH (7.4), but becomes protonated in more acidic environments, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes (pH ~5.0).[3] This protonation disrupts the electrostatic interactions within the lipid bilayer, leading to liposome (B1194612) destabilization and the triggered release of encapsulated cargo.[3][4]
This property makes DGS a critical component for advanced drug delivery systems designed for targeted therapy, particularly in oncology and gene therapy.[3][5] DGS is often formulated with a fusogenic helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to enhance the destabilization and endosomal escape of the liposomal contents.[1][6] These formulations are capable of encapsulating a wide range of therapeutics, including chemotherapeutic agents, siRNA, antisense oligonucleotides, and proteins.[][7]
Mechanism of pH-Sensitive Release
The core functionality of DGS-containing liposomes lies in the protonation of the succinate (B1194679) headgroup at acidic pH. At neutral pH, the deprotonated (negatively charged) carboxyl group of the succinate headgroup provides electrostatic repulsion, contributing to a stable liposomal structure. As the liposome enters an acidic environment, the carboxyl group becomes protonated. This neutralizes the charge, reduces repulsion, and promotes a phase transition in helper lipids like DOPE from a bilayer to an inverted hexagonal phase, ultimately destabilizing the liposome and releasing the encapsulated drug at the target site.[1][3]
Protocols
Protocol 1: Thin-Film Hydration and Extrusion Method
This protocol describes a common and reliable method for preparing unilamellar DGS-containing liposomes with a uniform size distribution.[8][9]
Materials and Equipment
-
Lipids:
-
Solvents: Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES-buffered saline, or buffer containing the drug to be encapsulated.
-
Equipment:
Experimental Workflow
Step-by-Step Procedure
-
Lipid Dissolution:
-
Weigh the desired amounts of DGS, DOPE, and other lipids (see Table 1 for examples) and add them to a round-bottom flask.
-
Add a sufficient volume of chloroform (or a chloroform:methanol mixture) to completely dissolve the lipids, resulting in a clear solution.[10]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature that is warm but well below the boiling point of the solvent (e.g., 30-40°C).
-
Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.[13]
-
-
Film Drying:
-
Once the film appears dry, place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[10] This step is critical for forming stable vesicles.
-
-
Hydration:
-
Warm the desired aqueous hydration buffer (which may contain the hydrophilic drug for encapsulation) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Add the warm buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.
-
Agitate the flask vigorously (e.g., by vortexing or hand-shaking) until the lipid film is fully suspended in the buffer. This will form multilamellar vesicles (MLVs). A brief sonication in a bath sonicator can aid this process.[10]
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[11]
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times).[12] This process reduces the size and lamellarity, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[11]
-
-
Purification and Storage:
-
To remove any unencapsulated drug, the liposome suspension can be purified using methods like dialysis or size exclusion chromatography.
-
For sterile applications, filter the final liposome solution through a 0.22 µm syringe filter.
-
Store the final formulation at 4°C under argon or nitrogen to prevent lipid oxidation.
-
Data Presentation
Table 1: Example DGS Liposome Formulations
This table provides starting points for lipid compositions. Ratios should be optimized based on the specific application and encapsulated drug.
| Formulation ID | DGS (mol%) | DOPE (mol%) | Cholesterol (mol%) | DSPE-PEG2000 (mol%) | Primary Application |
| DGS-01 | 30 | 70 | 0 | 0 | Basic pH-sensitive formulation[1] |
| DGS-02 | 20 | 55 | 20 | 5 | Long-circulating, pH-sensitive |
| DGS-03 | 25 | 75 | 0 | 0 | Gene/Oligonucleotide Delivery[7] |
| DGS-04 | 15 | 50 | 35 | 0 | Increased stability formulation |
Protocol 2: Characterization of DGS Liposomes
Proper characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.[14]
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).[15]
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Analyze using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution.[16]
2. Surface Charge Measurement:
-
Technique: Zeta Potential Analysis (Electrophoretic Light Scattering).[17]
-
Procedure: Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). The zeta potential will indicate the surface charge, which should be negative for DGS liposomes at neutral pH.
3. Encapsulation Efficiency (%EE):
-
Procedure:
-
Separate the liposomes from the unencapsulated ("free") drug using a method like size exclusion chromatography or dialysis.
-
Quantify the amount of drug associated with the liposomes. This often involves disrupting the liposomes with a detergent or solvent and then using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to measure the drug concentration.
-
Calculate %EE using the formula: %EE = (Amount of Drug Encapsulated / Total Initial Amount of Drug) x 100
-
4. pH-Triggered Release Assay:
-
Procedure:
-
Encapsulate a fluorescent dye (e.g., calcein (B42510) or doxorubicin) that is self-quenched at high concentrations inside the liposomes.
-
Purify the liposomes to remove any free dye.
-
Incubate the liposome suspension in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5).
-
Measure the increase in fluorescence over time. As the liposomes destabilize and release the dye at acidic pH, the dye becomes de-quenched, resulting in an increased fluorescence signal.[1]
-
Table 2: Typical Physicochemical Properties of DGS Liposomes
Expected characterization results for liposomes prepared by the extrusion method.
| Parameter | Technique | Typical Expected Value | Significance |
| Mean Diameter (Z-Ave) | Dynamic Light Scattering (DLS) | 90 - 150 nm (for 100 nm extrusion) | Influences circulation time and tumor accumulation (EPR effect)[9][14] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a homogenous, monodisperse population[15] |
| Zeta Potential | Electrophoretic Light Scattering | -30 mV to -60 mV (at pH 7.4) | Confirms negative surface charge, contributes to colloidal stability[17] |
| Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | > 70% (highly dependent on drug and method) | Measures the effectiveness of drug loading |
| In Vitro Release | Fluorescence Spectroscopy | < 10% release at pH 7.4; > 80% release at pH 5.5 (over 1-2h) | Confirms pH-sensitive release profile[1] |
References
- 1. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Lipids for Drug Delivery - ADC Linkers | AxisPharm [axispharm.com]
- 7. 18:1 DGS 1,2-Dioleoyl-sn-glycerol-3-succinate |CAS 127640-49-7|DC Chemicals [dcchemicals.com]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nihs.go.jp [nihs.go.jp]
Application Notes and Protocols for Preparing pH-Sensitive Liposomes with 1,2-dioleoyl-sn-glycero-3-succinate (DOGS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
pH-sensitive liposomes are advanced drug delivery systems designed to release their encapsulated cargo in response to a drop in pH. This characteristic makes them particularly useful for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes. Upon cellular uptake via endocytosis, these liposomes can escape the endosomal pathway and release their therapeutic payload directly into the cytoplasm, enhancing therapeutic efficacy and reducing off-target effects.
This document provides a detailed protocol for the preparation and characterization of pH-sensitive liposomes using the anionic lipid 1,2-dioleoyl-sn-glycero-3-succinate (DOGS). The succinate (B1194679) headgroup of DOGS has a pKa in the acidic range. At physiological pH (7.4), the succinate is deprotonated and negatively charged, contributing to the stability of the liposomal bilayer, often in combination with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). In an acidic environment (pH < 6.5), the succinate group becomes protonated, leading to a loss of charge and destabilization of the liposomal membrane, triggering the release of the encapsulated drug.
Experimental Protocols
Materials
-
This compound (DOGS)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol (optional, for enhancing membrane stability)
-
Drug to be encapsulated (e.g., Doxorubicin, Cisplatin)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO appropriate for the encapsulated drug)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
Spectrofluorometer or UV-Vis spectrophotometer
Protocol 1: Preparation of DOGS:DOPE pH-Sensitive Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of DOGS and DOPE using the thin-film hydration method followed by extrusion.
1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of DOGS and DOPE (e.g., in a 2:8 or 3:7 molar ratio) in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to ensure complete dissolution. b. If including cholesterol, co-dissolve it with the other lipids at this stage. c. Attach the flask to a rotary evaporator. d. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C). e. Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask. f. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.
2. Hydration of the Lipid Film: a. Hydrate the lipid film by adding a pre-warmed (to the same temperature as the water bath) aqueous hydration buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve the drug in the hydration buffer. b. The volume of the hydration buffer should result in a final total lipid concentration of 10-20 mg/mL. c. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
3. Liposome (B1194612) Sizing by Extrusion: a. To obtain a homogenous population of small unilamellar vesicles (SUVs), the MLV suspension is subjected to extrusion. b. Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). c. Equilibrate the extruder to a temperature above the lipid phase transition temperature. d. Pass the MLV suspension through the extruder 10-20 times. This will result in a translucent liposomal suspension.
4. Removal of Unencapsulated Drug: a. To separate the drug-loaded liposomes from the unencapsulated drug, perform dialysis. b. Transfer the liposome suspension to a dialysis bag with an appropriate molecular weight cut-off (MWCO). c. Dialyze against a large volume of fresh buffer (e.g., PBS, pH 7.4) at 4°C for 24 hours, with several buffer changes.
Protocol 2: Characterization of pH-Sensitive Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the liposome suspension in filtered buffer. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.
2. Zeta Potential Measurement: a. Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement. b. Measure the zeta potential using a zeta potential analyzer at both pH 7.4 and an acidic pH (e.g., pH 5.5) to observe the change in surface charge.
3. Encapsulation Efficiency Determination: a. To determine the encapsulation efficiency (EE%), disrupt a known amount of the liposome suspension using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug. b. Quantify the total amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy). c. The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
4. In Vitro Drug Release Study: a. Place a known concentration of the drug-loaded liposome suspension in a dialysis bag. b. Immerse the dialysis bag in a release medium of a specific pH (e.g., pH 7.4 and pH 5.5). c. Maintain the temperature at 37°C with gentle stirring. d. At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium. e. Quantify the amount of released drug in the aliquots. f. Plot the cumulative percentage of drug release as a function of time.
Data Presentation
The following tables summarize typical quantitative data for pH-sensitive liposomes prepared with DOGS and DOPE.
Table 1: Physicochemical Properties of DOGS:DOPE Liposomes
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential at pH 7.4 (mV) | Zeta Potential at pH 5.5 (mV) | Encapsulation Efficiency (%) |
| DOGS:DOPE (2:8) | 110 ± 5 | 0.15 ± 0.03 | -45 ± 5 | -10 ± 3 | ~75 |
| DOGS:DOPE (3:7) | 125 ± 7 | 0.18 ± 0.04 | -55 ± 6 | -15 ± 4 | ~80 |
Data are presented as mean ± standard deviation and are representative values from the literature.
Table 2: pH-Dependent In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | < 5 | ~ 30 |
| 4 | < 10 | ~ 60 |
| 8 | < 15 | ~ 85 |
| 12 | < 20 | > 90 |
| 24 | < 25 | > 95 |
Data are representative for a hydrophilic drug encapsulated in DOGS:DOPE (3:7) liposomes.
Visualizations
Diagrams of Experimental Workflow and Cellular Mechanisms
Caption: Experimental workflow for the preparation and characterization of pH-sensitive DOGS:DOPE liposomes.
Caption: Proposed mechanism of cellular uptake and pH-triggered drug release from DOGS:DOPE liposomes.
Application Notes and Protocols for Dendrimer-Mediated siRNA and mRNA Delivery
A Note on Terminology: The term "Dendrimer-based Oligonucleotide and Gene Silencing (DOGS)" does not correspond to a widely recognized, standardized technology in the scientific literature. Therefore, these application notes and protocols are based on the extensive research and established methodologies for using dendrimer-based systems for the delivery of siRNA and mRNA.
Introduction
Dendrimers are a class of synthetic, highly branched, and monodisperse macromolecules that have emerged as promising non-viral vectors for the delivery of nucleic acids such as small interfering RNA (siRNA) and messenger RNA (mRNA). Their well-defined, three-dimensional architecture consists of a central core, repeating branching units, and a high density of surface functional groups. This unique structure allows for the efficient complexation and protection of nucleic acid cargo, facilitating its cellular uptake and endosomal escape to achieve effective gene silencing or protein expression. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing dendrimers for siRNA and mRNA delivery.
Data Presentation: Efficacy of Dendrimer-Mediated Nucleic Acid Delivery
The following tables summarize quantitative data from various studies on the efficiency of dendrimer-mediated siRNA and mRNA delivery.
Table 1: In Vitro siRNA Delivery Efficiency using Dendrimers
| Dendrimer Type | Cell Line | Target Gene | N/P Ratio* | Transfection Efficiency (%) | Gene Knockdown (%) | Citation |
| G5 PAMAM | A549 | BCL2 | 10:1 | ~85 | ~70 | [1] |
| G4 PPI | A549 | Luciferase | 5:1 | Not Reported | ~80 | [1] |
| Acetylated G5 PAMAM | U87 | p42-MAPK | 20:1 | >90 | ~60 | [1] |
| G5 TEA-core PAMAM | Prostate Cancer Cells | Hsp27 | Not Reported | High | Significant | [1] |
| Covalently Conjugated Hydroxyl-terminated PAMAM | Glioblastoma Cells | GFP | N/A | Not Reported | ~40 | [2] |
*N/P ratio refers to the molar ratio of the amine groups on the dendrimer to the phosphate (B84403) groups on the nucleic acid.
Table 2: In Vivo siRNA and mRNA Delivery Efficiency using Dendrimers
| Dendrimer Type | Animal Model | Target Organ/Tissue | Nucleic Acid | Administration Route | Gene Knockdown/Expression | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | G5 TEA-core PAMAM | Prostate Cancer Mouse Model | Tumor | siRNA (Hsp27) | Systemic | Significant anticancer activity |[1] | | Covalently Conjugated Hydroxyl-terminated PAMAM | Glioblastoma Mouse Model | Brain Tumor | siRNA (GFP) | Intratumoral | ~30% GFP knockdown |[2] | | Modified PAMAM | Mouse Model | Liver | mRNA (FAH) | Systemic | Efficient protein expression |[3] | | Amphiphilic Dendrimer | Not Specified | Not Specified | siRNA | Not Specified | Effective in various disease models |[4] |
Signaling Pathways and Experimental Workflows
Mechanism of Dendrimer-Mediated Nucleic Acid Delivery
The following diagram illustrates the general mechanism by which cationic dendrimers deliver siRNA or mRNA into a target cell.
Caption: General mechanism of dendrimer-mediated nucleic acid delivery.
Experimental Workflow for In Vitro Transfection
This diagram outlines a typical workflow for performing an in vitro transfection experiment using dendrimers.
Caption: A typical experimental workflow for in vitro dendrimer-mediated transfection.
Experimental Protocols
Protocol 1: Synthesis of Dendrimers (General Overview)
The synthesis of dendrimers is a complex process that is typically performed by specialized chemists. The two main strategies are the divergent and convergent methods.
-
Divergent Method: Synthesis starts from a multifunctional core molecule and proceeds outwards by the stepwise addition of branching units. This method is suitable for producing large quantities of dendrimers.
-
Convergent Method: Synthesis begins from the periphery of the molecule and builds inwards, with the final step being the attachment of the branched "dendrons" to a central core. This method allows for greater control over the final structure.
For researchers who do not have access to synthetic chemistry facilities, a variety of dendrimers, such as Polyamidoamine (PAMAM) and Polypropylenimine (PPI) dendrimers of different generations, are commercially available.
Protocol 2: Preparation of Dendrimer/siRNA or Dendrimer/mRNA Complexes (Dendriplexes)
This protocol describes the formation of complexes between cationic dendrimers and nucleic acids for in vitro transfection.
Materials:
-
Dendrimer stock solution (e.g., 1 mg/mL in nuclease-free water)
-
siRNA or mRNA stock solution (e.g., 20 µM in nuclease-free water or appropriate buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required volumes: Determine the desired N/P ratio. The N/P ratio is the molar ratio of nitrogen atoms in the dendrimer's primary amines to the phosphate groups in the nucleic acid. This ratio is critical for efficient complexation and transfection and often needs to be optimized for each cell type and dendrimer.
-
Dilute the dendrimer: In a sterile microcentrifuge tube, dilute the calculated amount of dendrimer stock solution in serum-free medium.
-
Dilute the nucleic acid: In a separate sterile microcentrifuge tube, dilute the calculated amount of siRNA or mRNA stock solution in serum-free medium.
-
Form the complexes: Add the diluted nucleic acid solution to the diluted dendrimer solution. Important: Do not add the dendrimer to the nucleic acid, as this can lead to aggregation.
-
Mix and incubate: Gently mix the solution by pipetting up and down. Do not vortex. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable dendriplexes.
-
The dendriplexes are now ready to be added to the cells.
Protocol 3: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format.
Materials:
-
Adherent cells cultured in a 6-well plate (typically 60-80% confluent)
-
Complete growth medium (with serum and antibiotics)
-
Serum-free medium
-
Prepared dendriplex solution (from Protocol 2)
Procedure:
-
Cell Preparation: One day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
Medium Change: On the day of transfection, remove the complete growth medium from the cells and wash once with serum-free medium.
-
Add Dendriplexes: Add the prepared dendriplex solution dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the dendriplexes at 37°C in a CO2 incubator. The incubation time can vary (typically 4-6 hours), after which the medium containing the dendriplexes can be replaced with fresh complete growth medium.
-
Post-transfection Incubation: Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint.
-
Analysis: After the incubation period, the cells can be harvested and analyzed for gene knockdown (for siRNA) or protein expression (for mRNA) using techniques such as qPCR, Western blotting, or fluorescence microscopy.
Protocol 4: In Vivo Administration of Dendriplexes (General Considerations)
In vivo delivery of dendriplexes requires careful planning and adherence to animal welfare guidelines. The route of administration will depend on the target organ.
Key Considerations:
-
Formulation: Dendriplexes for in vivo use must be formulated in a physiologically compatible buffer (e.g., sterile saline or PBS).
-
Dosage: The optimal dose of siRNA or mRNA and the dendrimer needs to be determined empirically for each animal model and target.
-
Route of Administration:
-
Systemic delivery: Intravenous (i.v.) injection is common for targeting organs like the liver, spleen, and tumors (via the enhanced permeability and retention effect).
-
Local delivery: Direct injection into the target tissue (e.g., intratumoral) can increase local concentration and reduce systemic side effects.
-
-
Monitoring: The efficacy of in vivo delivery can be assessed by analyzing target gene/protein levels in tissues, or by using reporter systems (e.g., luciferase, GFP) that can be monitored non-invasively.
-
Toxicity: It is crucial to evaluate the potential toxicity of the dendrimer formulation through histological analysis of major organs and monitoring of animal health.
Conclusion
Dendrimers represent a versatile and potent platform for the delivery of siRNA and mRNA in both research and therapeutic settings. Their unique properties allow for efficient nucleic acid complexation and cellular uptake. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize dendrimer-based delivery systems for their specific applications. Successful implementation will depend on careful optimization of parameters such as the N/P ratio, dendrimer generation and surface chemistry, and the specific cell type or in vivo model being used.
References
Application Notes and Protocols for 1,2-Dioleoyl-sn-glycero-3-succinate in Cationic Liposome Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, particularly nucleic acids, due to their ability to efficiently complex with negatively charged cargo and facilitate cellular uptake. The incorporation of anionic lipids, such as 1,2-Dioleoyl-sn-glycero-3-succinate (DGS), into cationic liposome (B1194612) formulations offers a strategy to modulate the physicochemical properties and biological performance of these delivery systems. DGS, an anionic derivative of the naturally occurring phospholipid dioleoylglycerol, can influence liposome stability, surface charge, and fusogenicity, potentially leading to improved encapsulation efficiency and controlled release of therapeutic agents.[] This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of DGS-containing cationic liposomes for drug and gene delivery research.
Physicochemical Properties of DGS-Containing Cationic Liposomes
The inclusion of DGS in cationic liposome formulations, typically composed of a cationic lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) and a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can significantly alter their physical and chemical characteristics. These properties are critical for their performance as delivery vehicles.
Table 1: Physicochemical Characterization of Cationic Liposomes with and without DGS. This table summarizes typical physicochemical properties of cationic liposomes. While direct data for DGS-containing cationic liposomes is limited in publicly available literature, this table provides a comparative overview of common cationic lipid formulations. The addition of anionic DGS is expected to decrease the overall positive zeta potential and may influence particle size and polydispersity.
| Liposome Composition (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP:DOPE (1:1) | 109.2 ± 1.0 | 0.21 ± 0.01 | +53.7 ± 1.6 | [2] |
| DOTAP:Cholesterol (1:1) | 128 | Not Reported | +66 | [3] |
| DC-Chol:DOPE (3:2) | ~200 | Not Reported | Not Reported | [4] |
| DC-Chol:Cholesterol (1:2) | Not Reported | Not Reported | Not Reported | [5] |
| Expected trend with DGS | Increase or Decrease | May Increase | Decrease | N/A |
Experimental Protocols
Protocol 1: Preparation of DGS-Containing Cationic Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes incorporating DGS using the widely adopted thin-film hydration method.[6][7][8][9][10]
Materials:
-
This compound (DGS)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Methanol
-
Sterile, nuclease-free water or desired buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of DGS, cationic lipid (DOTAP or DC-Cholesterol), and DOPE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical starting molar ratio could be Cationic Lipid:DOPE:DGS (e.g., 1:1:0.1).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation (without creating foam) at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a recommended number of passes (e.g., 11-21 times). This process will generate large unilamellar vesicles (LUVs).
-
-
Sterilization (Optional):
-
For cell culture experiments, the final liposome suspension can be sterilized by filtration through a 0.22 µm syringe filter.
-
Protocol 2: Encapsulation of Nucleic Acids
This protocol details the complexation of plasmid DNA with the prepared DGS-containing cationic liposomes to form lipoplexes.
Materials:
-
DGS-containing cationic liposome suspension (from Protocol 1)
-
Plasmid DNA (pDNA) solution in a low-ionic-strength buffer (e.g., TE buffer)
-
Nuclease-free water or buffer
Procedure:
-
Dilute the cationic liposome suspension to the desired concentration in a nuclease-free buffer.
-
Dilute the pDNA to the desired concentration in a separate tube with the same buffer.
-
Add the diluted pDNA solution to the diluted liposome suspension dropwise while gently vortexing. The ratio of cationic lipid to DNA (N/P ratio, referring to the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA) is a critical parameter to optimize for efficient transfection.[11]
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
Protocol 3: Characterization of Liposomes and Lipoplexes
1. Particle Size and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes. Laser Doppler Velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the dispersion.
-
Procedure:
-
Dilute the liposome or lipoplex suspension in deionized water or an appropriate buffer to a suitable concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Encapsulation Efficiency:
-
Principle: The amount of nucleic acid encapsulated within the liposomes is determined by separating the free, unencapsulated nucleic acid from the lipoplexes and quantifying the amount associated with the liposomes.
-
Procedure:
-
Separate the lipoplexes from the free nucleic acid using a method such as gel retardation assay or a fluorescent dye exclusion assay (e.g., using PicoGreen).
-
For the gel retardation assay, run the lipoplex samples on an agarose (B213101) gel. The encapsulated DNA will remain in the well, while free DNA will migrate through the gel.
-
For the fluorescent dye exclusion assay, measure the fluorescence of the sample before and after lysing the liposomes with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated nucleic acid.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total DNA - Free DNA) / Total DNA] x 100
-
Protocol 4: In Vitro Transfection
This protocol describes the use of DGS-containing cationic lipoplexes to transfect mammalian cells in culture.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
DGS-containing cationic lipoplexes (from Protocol 2)
-
Reporter gene plasmid (e.g., encoding luciferase or green fluorescent protein)
-
Transfection reagent (for positive control, e.g., Lipofectamine)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in the culture plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
On the day of transfection, replace the culture medium with serum-free medium.
-
Add the prepared lipoplexes dropwise to the cells. The amount of DNA and the volume of lipoplexes should be optimized for each cell type.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, remove the transfection medium and replace it with complete culture medium.
-
-
Assay for Gene Expression:
-
Incubate the cells for 24-48 hours post-transfection to allow for gene expression.
-
Assess the expression of the reporter gene using an appropriate method (e.g., luciferase assay, fluorescence microscopy for GFP).
-
Protocol 5: Cytotoxicity Assay
This protocol evaluates the potential toxicity of the DGS-containing cationic liposomes on mammalian cells.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
DGS-containing cationic liposome suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of the DGS-containing cationic liposomes in complete culture medium.
-
Remove the existing medium from the cells and add the liposome dilutions. Include a control group with medium only.
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group.
-
Plot the cell viability against the liposome concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DGS-Cationic Liposomes. This table is a template for presenting experimental data. Researchers should populate this table with their own results to compare different formulations.
| Liposome Formulation (Molar Ratio) | N/P Ratio | Transfection Efficiency (% of cells transfected or RLU/mg protein) | Cell Viability (%) at Optimal N/P Ratio |
| Cationic Lipid:DOPE:DGS (e.g., 1:1:0.1) | 2:1 | Experimental Data | Experimental Data |
| 5:1 | Experimental Data | Experimental Data | |
| 10:1 | Experimental Data | Experimental Data | |
| Cationic Lipid:DOPE (1:1) (Control) | 5:1 | Experimental Data | Experimental Data |
| Lipofectamine (Positive Control) | Manufacturer's recommendation | Experimental Data | Experimental Data |
Visualization of Cellular Uptake and Intracellular Trafficking
The cellular uptake of liposomes, including those containing both anionic and cationic lipids, is a complex process that can occur through various endocytic pathways.[12][13][14] The surface charge and composition of the liposomes play a crucial role in determining the primary uptake mechanism.[12][15]
The diagram above illustrates the potential cellular uptake and intracellular trafficking pathways for DGS-containing cationic lipoplexes. The interaction with the cell membrane can trigger different endocytic mechanisms, leading to the internalization of the lipoplexes into endosomes. For successful gene delivery, the encapsulated nucleic acid must escape from the endosome into the cytosol and subsequently enter the nucleus for transcription.
This workflow diagram outlines the key steps involved in the development and evaluation of DGS-containing cationic liposomes, from initial formulation and characterization to in vitro testing of their gene delivery efficacy and safety.
Conclusion
The incorporation of this compound into cationic liposome formulations presents a promising strategy for modulating their physicochemical properties and enhancing their performance as drug and gene delivery vehicles. The protocols and guidelines provided in this document offer a framework for the systematic development and evaluation of these novel delivery systems. Further optimization of the lipid composition, including the molar ratio of DGS, is crucial for achieving desired characteristics such as high encapsulation efficiency, optimal particle size and surface charge, and efficient intracellular delivery with minimal cytotoxicity.
References
- 2. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical and pharmacokinetic characteristics of cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of plasmid DNA into mammalian cell lines using pH-sensitive liposomes: comparison with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of DNA/liposome mixing ratio on the physicochemical characteristics, cellular uptake and intracellular trafficking of plasmid DNA/cationic liposome complexes and subsequent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphological Analysis of Trafficking and Processing of Anionic and Cationic Liposomes in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Drugs in DOGS Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity. This document provides a detailed protocol for the preparation and characterization of anionic liposomes incorporating 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a pH-responsive lipid that imparts a negative surface charge and can facilitate controlled drug release in acidic tumor microenvironments.
These application notes are designed to guide researchers through the process of encapsulating a model chemotherapeutic drug, Doxorubicin, into DOGS-containing liposomes using the thin-film hydration and extrusion method. The protocols provided are comprehensive, covering liposome (B1194612) preparation, drug loading, and characterization.
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and characterization of DOGS-Doxorubicin liposomes. These values serve as a benchmark for successful formulation.
Table 1: Formulation Parameters
| Parameter | Value |
| Lipid Composition | |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 55 mol% |
| This compound (DOGS) | 10 mol% |
| Cholesterol | 35 mol% |
| Drug-to-Lipid Ratio (w/w) | 1:10 |
| Hydration Buffer | Ammonium (B1175870) Sulfate (B86663) (250 mM, pH 7.4) |
| External Buffer | Sucrose/Histidine Buffer (pH 6.5) |
Table 2: Physicochemical Characterization of DOGS-Doxorubicin Liposomes
| Parameter | Method | Typical Value |
| Mean Particle Size (diameter) | Dynamic Light Scattering (DLS) | 90 - 110 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV |
| Encapsulation Efficiency | Spectrophotometry / HPLC | > 90% |
| Drug Loading | Spectrophotometry / HPLC | ~2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Empty DOGS Liposomes
This protocol describes the preparation of unilamellar DOGS-containing liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound (DOGS)
-
Cholesterol
-
Chloroform
-
Ammonium Sulfate solution (250 mM, pH 7.4)
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes (1 mL)
Methodology:
-
Lipid Dissolution:
-
In a 50 mL round-bottom flask, dissolve the desired amounts of DOPC, DOGS, and cholesterol in chloroform. A typical lipid mixture would be a molar ratio of 55:10:35.
-
Gently swirl the flask until the lipids are completely dissolved, forming a clear solution.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature just above the transition temperature of the lipids (e.g., 40-50°C).
-
Reduce the pressure to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the bulk of the solvent has been removed to ensure complete removal of residual chloroform.
-
-
Lipid Film Hydration:
-
Hydrate the lipid film with 2-3 mL of 250 mM ammonium sulfate solution (pH 7.4).
-
Rotate the flask by hand, ensuring the entire film is in contact with the hydration buffer. This process will form multilamellar vesicles (MLVs).
-
Incubate the flask at a temperature above the lipid transition temperature for 1 hour, with occasional gentle agitation, to ensure complete hydration.
-
-
Sonication (Optional):
-
To aid in the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a water bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension into a syringe and pass it through the extruder to a second syringe.
-
Repeat the extrusion process 10-20 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Protocol 2: Doxorubicin Loading into DOGS Liposomes (Remote Loading)
This protocol utilizes a transmembrane ammonium sulfate gradient to actively load Doxorubicin into the pre-formed DOGS liposomes.
Materials:
-
Empty DOGS liposomes (prepared as in Protocol 1)
-
Doxorubicin hydrochloride solution (2 mg/mL in saline)
-
Sucrose/Histidine buffer (pH 6.5)
-
Size exclusion chromatography column (e.g., Sephadex G-50) or tangential flow filtration (TFF) system
-
Heating block or water bath
Methodology:
-
Buffer Exchange:
-
Remove the external ammonium sulfate from the empty liposome preparation. This can be achieved by either:
-
Size Exclusion Chromatography: Pass the liposome suspension through a Sephadex G-50 column pre-equilibrated with the sucrose/histidine buffer. Collect the liposome-containing fractions.
-
Tangential Flow Filtration (TFF): Use a TFF system with an appropriate molecular weight cut-off membrane to exchange the external buffer with the sucrose/histidine buffer.
-
-
-
Drug Incubation:
-
Add the Doxorubicin solution to the buffer-exchanged liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate the mixture at 60°C for 30-60 minutes with gentle stirring. The temperature gradient facilitates the entry of Doxorubicin into the liposomes, where it precipitates as a sulfate salt.
-
-
Removal of Unencapsulated Drug:
-
After incubation, cool the liposome suspension to room temperature.
-
Remove the unencapsulated (free) Doxorubicin using size exclusion chromatography or TFF, as described in step 1, using the sucrose/histidine buffer as the eluent.
-
Protocol 3: Characterization of DOGS-Doxorubicin Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute an aliquot of the final liposome suspension in the external buffer.
-
Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
2. Zeta Potential Measurement:
-
Dilute an aliquot of the liposome suspension in the external buffer.
-
Measure the zeta potential using a Laser Doppler Velocimetry instrument.
3. Encapsulation Efficiency and Drug Loading:
-
Lyse a known volume of the liposome suspension using a suitable solvent (e.g., methanol (B129727) or isopropanol (B130326) with 0.1% Triton X-100).
-
Measure the absorbance of the lysed solution using a UV-Vis spectrophotometer at the characteristic wavelength for Doxorubicin (around 480 nm) or quantify using High-Performance Liquid Chromatography (HPLC).
-
To determine the concentration of unencapsulated drug, measure the drug concentration in the filtrate/eluate from the purification step.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (mg/mL) = (Total Drug - Free Drug) / Volume of Liposome Suspension
-
Visualization
Caption: Workflow for DOGS liposome preparation and drug loading.
Caption: Remote loading of Doxorubicin into DOGS liposomes.
Application Notes and Protocols for 1,2-Dioleoyl-sn-glycero-3-succinate (DGS-succinate) in Protein Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-sn-glycero-3-succinate (DGS-succinate) is an anionic, pH-sensitive lipid that has emerged as a valuable component in the development of advanced protein delivery systems. Its unique structure, featuring two oleoyl (B10858665) fatty acid chains and a succinate (B1194679) headgroup, imparts a net negative charge and allows for electrostatic interactions with cationic molecules, including proteins and peptides.[] This characteristic, combined with its ability to enhance bilayer flexibility and fusogenicity, makes DGS-succinate a versatile tool for formulating liposomes and nanoparticles for the encapsulation and intracellular delivery of therapeutic proteins.[]
These application notes provide an overview of the utility of DGS-succinate in protein delivery, including detailed protocols for the formulation and characterization of DGS-succinate-containing nanoparticles.
Key Features and Applications
-
Anionic Surface Charge: The succinate headgroup provides a negative charge, enabling electrostatic interactions with positively charged domains of proteins, which can enhance encapsulation efficiency.[]
-
pH-Sensitivity: The carboxylic acid moiety in the succinate headgroup has a pKa in the acidic range. This property can be exploited for pH-responsive release of encapsulated proteins in acidic intracellular compartments like endosomes.[][2]
-
Enhanced Stability: When combined with cationic or neutral lipids, DGS-succinate can stabilize liposomal and nanoparticle formulations, improving their shelf-life and in vivo performance.[]
-
Versatile Formulation: DGS-succinate can be readily incorporated into various lipid-based delivery systems, including liposomes and solid lipid nanoparticles, to tailor their physicochemical properties for specific protein delivery applications.
Data Presentation: Physicochemical Properties of DGS-Succinate Formulations for Protein Delivery
The following table summarizes typical physicochemical properties of DGS-succinate-containing nanoparticles encapsulating a model protein, Bovine Serum Albumin (BSA). These values are representative and may vary depending on the specific formulation parameters and protein characteristics.
| Formulation Component(s) | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DGS-succinate:DOPE | 1:1 | 150 ± 20 | < 0.2 | -35 ± 5 | 65 ± 5 |
| DGS-succinate:DOPC:Cholesterol | 2:5:3 | 120 ± 15 | < 0.15 | -25 ± 5 | 50 ± 7 |
| DGS-succinate:DOTAP:Cholesterol | 3:1:1 | 180 ± 25 | < 0.25 | -15 ± 5 | 75 ± 8 |
Data are presented as mean ± standard deviation and are compiled from typical values reported for anionic lipid-based protein delivery systems.
Experimental Protocols
Protocol 1: Formulation of DGS-Succinate Liposomes for Protein Encapsulation by Thin-Film Hydration
This protocol describes the preparation of DGS-succinate-containing liposomes for the encapsulation of a model protein, such as Bovine Serum Albumin (BSA), using the thin-film hydration method followed by extrusion.
Materials:
-
This compound (DGS-succinate)
-
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other helper lipids
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve DGS-succinate and helper lipids (e.g., DOPE) in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Prepare a solution of the protein (e.g., BSA) in PBS at the desired concentration.
-
Hydrate the lipid film by adding the protein solution to the flask. The temperature of the hydrating medium should be above the gel-liquid crystal transition temperature (Tc) of the lipids.
-
Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be facilitated by gentle swirling or vortexing.
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to achieve a homogenous size distribution.
-
-
Purification:
-
Remove unencapsulated protein by methods such as size exclusion chromatography or ultracentrifugation.
-
Store the purified protein-loaded liposomes at 4°C.
-
Protocol 2: Characterization of Protein-Loaded DGS-Succinate Nanoparticles
This protocol outlines the key characterization steps to assess the quality and properties of the formulated protein-loaded DGS-succinate nanoparticles.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
BCA or Bradford protein assay kit
-
Spectrophotometer
Procedure:
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the nanoparticle suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using a zeta potential analyzer.
-
-
Morphology Characterization:
-
Prepare a sample for TEM by placing a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allowing it to air-dry.
-
Optionally, use a negative stain (e.g., uranyl acetate) to enhance contrast.
-
Observe the size, shape, and morphology of the nanoparticles under the TEM.
-
-
Determination of Encapsulation Efficiency and Loading Capacity:
-
Separate the encapsulated protein from the free protein using a suitable method (e.g., ultracentrifugation, size exclusion chromatography).
-
Quantify the amount of free protein in the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:
-
EE% = [(Total Protein - Free Protein) / Total Protein] x 100
-
LC% = [(Total Protein - Free Protein) / Total Lipid Weight] x 100
-
-
Visualizations
Caption: Experimental workflow for the formulation and characterization of DGS-succinate protein delivery systems.
Caption: Proposed mechanism of intracellular protein delivery by pH-responsive DGS-succinate nanoparticles.
References
Application Notes and Protocols for the Characterization of DOGS-Containing Liposomes by Dynamic Light Scattering (DLS)
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which are used as a vehicle for administration of nutrients and pharmaceutical drugs.[1] The incorporation of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), an anionic and pH-responsive lipid, into liposomal formulations offers significant advantages in drug delivery.[][3] The succinate (B1194679) headgroup of DOGS imparts a net negative charge, enabling electrostatic interactions with cationic molecules and enhancing the stability and encapsulation efficiency of the liposomes.[] Furthermore, the pH-sensitive nature of DOGS can be exploited for triggered release of encapsulated cargo in acidic environments, such as those found in tumor microenvironments or endosomal compartments.[4][5]
Dynamic Light Scattering (DLS) is a non-invasive, widely used technique for determining the size distribution profile of small particles in suspension.[6] It is a crucial analytical tool for the characterization of liposomes, providing information on their average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[5][7] These parameters are critical quality attributes that can influence the in vivo behavior, stability, and efficacy of liposomal drug delivery systems.[8]
This document provides detailed application notes and protocols for the preparation and characterization of DOGS-containing liposomes using DLS.
Key Physicochemical Properties of DOGS-Containing Liposomes
The inclusion of DOGS in a liposome (B1194612) formulation significantly influences its physicochemical properties. The succinate headgroup provides a negative surface charge, which can be modulated by the molar ratio of DOGS in the lipid bilayer. This negative charge contributes to the colloidal stability of the liposomes by preventing aggregation through electrostatic repulsion. The pH-responsiveness of the succinate moiety allows for the design of "smart" drug delivery systems that release their payload in response to a decrease in pH.
Data Presentation: DLS Characterization of Liposomal Formulations
Table 1: Particle Size and Polydispersity Index (PDI) of Various Liposomal Formulations
| Liposome Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| DOPE/Cholesterol/DSPE-mPEG/CL/SA | ~94 | ~0.16 | [4] |
| DSPC/Cholesterol/DOPS (40/40/20 mol%) | Not Specified | Not Specified | [9] |
| Dox-NP™ Liposomes | 40 - 90 | Well-monodispersed | [10] |
| 64Cu labeled LCL liposomes | 114 - 120 | Not Specified | [7] |
| Liposomes (Extrusion Method) | ~80 | Not Specified | [11] |
Table 2: Zeta Potential of Various Liposomal Formulations
| Liposome Formulation | Zeta Potential (mV) | Reference |
| Anionic LNP | -26.1 | [12] |
| Neutral LNP | +2.4 | [12] |
| Cationic LNP | +13.7 | [12] |
| DSPC/Cholesterol/DOPS Liposomes | Similar to exosomes | [9] |
Experimental Protocols
Protocol 1: Preparation of DOGS-Containing Liposomes by Lipid Film Hydration and Extrusion
This protocol describes a common method for the preparation of unilamellar liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound (DOGS)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Nitrogen gas stream
Procedure:
-
Lipid Mixture Preparation: Dissolve the desired molar ratios of DOPC, cholesterol, and DOGS in chloroform in a round-bottom flask. A common starting ratio could be DOPC:Cholesterol:DOGS (e.g., 60:30:10 mol%).
-
Lipid Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.[11]
-
Hydration: Hydrate the dried lipid film with the desired hydration buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation.[11] This will form multilamellar vesicles (MLVs). The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
Freeze-Thaw Cycles (Optional): To enhance the encapsulation efficiency and create more uniform vesicles, subject the MLV suspension to several freeze-thaw cycles (e.g., 5 cycles) by alternating between liquid nitrogen and a warm water bath.[11]
-
Extrusion: To produce unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).[11] This process should be repeated multiple times (e.g., 11-21 times) to ensure a narrow size distribution.
-
Storage: Store the prepared liposome suspension at 4°C. For long-term storage, consider storing at -70°C.[12]
Protocol 2: Characterization of DOGS-Containing Liposomes by Dynamic Light Scattering (DLS)
This protocol outlines the steps for measuring the size, PDI, and zeta potential of the prepared liposomes.
Materials and Equipment:
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes (for size and PDI measurements)
-
Zeta potential measurement cells
-
Prepared DOGS-containing liposome suspension
-
Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation: Dilute the liposome suspension with deionized water or the hydration buffer to an appropriate concentration. The optimal concentration will depend on the DLS instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects. A 50-fold dilution is a common starting point.[12]
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including the temperature (e.g., 25°C), solvent viscosity and refractive index, and the measurement angle.[12]
-
-
Size and PDI Measurement:
-
Transfer the diluted liposome suspension to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement. The instrument will report the Z-average mean hydrodynamic diameter and the polydispersity index (PDI).
-
Perform multiple measurements (e.g., 3-5) to ensure reproducibility.[4]
-
-
Zeta Potential Measurement:
-
Transfer the diluted liposome suspension to a zeta potential measurement cell.
-
Place the cell in the DLS instrument.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument will calculate the zeta potential using the Smoluchowski or Huckel approximation.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the obtained data for consistency and report the mean values and standard deviations for the hydrodynamic diameter, PDI, and zeta potential.
Mandatory Visualizations
Caption: Workflow for liposome preparation and DLS characterization.
Caption: Principle of Dynamic Light Scattering for liposome analysis.
Conclusion
The incorporation of DOGS into liposomal formulations provides a valuable strategy for developing advanced drug delivery systems with enhanced stability and pH-responsive characteristics. Dynamic Light Scattering is an indispensable tool for the routine characterization of these nanoparticles, providing critical data on their size, size distribution, and surface charge. The protocols and information presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with DOGS-containing liposomes. Adherence to standardized protocols for both preparation and characterization is essential for ensuring the quality, reproducibility, and ultimately the therapeutic potential of these novel drug carriers.
References
- 1. The Use of Liposomes and Nanoparticles as Drug Delivery Systems to Improve Cancer Treatment in Dogs and Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entegris.com [entegris.com]
- 6. news-medical.net [news-medical.net]
- 7. news-medical.net [news-medical.net]
- 8. news-medical.net [news-medical.net]
- 9. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 12. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Zeta Potential of DOGS Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, and their surface properties are critical for their stability, biocompatibility, and interaction with biological systems. The zeta potential is a key parameter that characterizes the surface charge of liposomes and is crucial for predicting their in vivo behavior. This document provides detailed application notes and protocols for measuring the zeta potential of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl (DOGS-NTA-Ni), a chelator lipid used for the site-specific attachment of histidine-tagged molecules.
Zeta potential is the electrical potential at the slipping plane of a particle in a solution, and its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically > ±30 mV) is associated with good colloidal stability, preventing aggregation of the liposomes. The incorporation of the acidic lipid derivative DOGS-NTA-Ni is expected to impart a negative charge to the liposome (B1194612) surface, influencing its stability and interaction with biological components.[1]
Principle of Zeta Potential
The surface of a liposome in an aqueous medium acquires a charge due to the ionization of lipid headgroups and the adsorption of ions from the solution. This surface charge attracts a layer of counter-ions from the surrounding medium, forming an electrical double layer. The inner, tightly bound layer of ions is called the Stern layer, while the outer, more diffuse layer is the diffuse layer. The zeta potential is the electrical potential at the boundary between the Stern layer and the diffuse layer, also known as the slipping plane.
When an electric field is applied to a suspension of liposomes, the charged particles and their associated ion layer will move towards the electrode of opposite charge. The velocity of this movement, known as the electrophoretic mobility, is proportional to the zeta potential. Electrophoretic light scattering (ELS) is a common technique used to measure the electrophoretic mobility and subsequently calculate the zeta potential.
Factors Influencing Zeta Potential of DOGS Liposomes
Several factors can significantly influence the zeta potential of DOGS liposomes:
-
pH of the Dispersion Medium: The ionization state of the carboxylic acid groups in the NTA headgroup of DOGS is highly dependent on the pH of the surrounding medium. At low pH, the carboxylic acid groups will be protonated, resulting in a less negative or even neutral surface charge. As the pH increases, the carboxylic acid groups will deprotonate, leading to a more negative zeta potential.
-
Ionic Strength of the Dispersion Medium: The ionic strength of the medium affects the thickness of the electrical double layer. In solutions with low ionic strength, the double layer is expanded, resulting in a higher absolute zeta potential. Conversely, in solutions with high ionic strength, the double layer is compressed, leading to a lower absolute zeta potential.[2]
-
Molar Percentage of DOGS-NTA-Ni: The concentration of the charged lipid, DOGS-NTA-Ni, in the liposome bilayer directly influences the surface charge density. A higher molar percentage of DOGS-NTA-Ni will result in a more negative zeta potential.[3]
Data Presentation
The following tables summarize the expected trends in the zeta potential of DOGS liposomes under various experimental conditions. Please note that the following data is illustrative and based on the expected behavior of liposomes containing acidic lipids. Actual experimental values may vary and should be determined empirically.
Table 1: Effect of pH on the Zeta Potential of DOGS Liposomes
| pH | Expected Zeta Potential (mV) |
| 4.0 | -5 to -15 |
| 5.0 | -15 to -25 |
| 6.0 | -25 to -35 |
| 7.0 | -35 to -45 |
| 8.0 | -40 to -50 |
| Liposome Composition: DPPC:Cholesterol:DOGS-NTA-Ni (85:10:5 molar ratio) in 10 mM NaCl. |
Table 2: Effect of Ionic Strength on the Zeta Potential of DOGS Liposomes
| Ionic Strength (mM NaCl) | Expected Zeta Potential (mV) |
| 1 | -45 to -55 |
| 10 | -35 to -45 |
| 50 | -20 to -30 |
| 100 | -10 to -20 |
| 150 | -5 to -15 |
| Liposome Composition: DPPC:Cholesterol:DOGS-NTA-Ni (85:10:5 molar ratio) at pH 7.4. |
Table 3: Effect of Molar Percentage of DOGS-NTA-Ni on the Zeta Potential of DOGS Liposomes
| Molar % of DOGS-NTA-Ni | Expected Zeta Potential (mV) |
| 1 | -10 to -20 |
| 2.5 | -20 to -30 |
| 5 | -35 to -45 |
| 7.5 | -45 to -55 |
| 10 | -50 to -60 |
| Liposome Composition: DPPC:Cholesterol with varying DOGS-NTA-Ni in 10 mM NaCl at pH 7.4. |
Experimental Protocols
Protocol 1: Preparation of DOGS Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar DOGS liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl (DOGS-NTA-Ni)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Weigh the desired amounts of DPPC, cholesterol, and DOGS-NTA-Ni and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC). d. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin lipid film on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. b. Agitate the flask by hand or on a vortex mixer above the lipid phase transition temperature for 30-60 minutes. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and connect it to the extruder. c. Pass the liposome suspension through the membrane a specified number of times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a defined size.
Protocol 2: Measurement of Zeta Potential using Electrophoretic Light Scattering (ELS)
This protocol outlines the general procedure for measuring the zeta potential of DOGS liposomes using a Malvern Zetasizer or a similar instrument.
Materials:
-
DOGS liposome suspension
-
Dispersion buffer (the same buffer used for liposome preparation or a buffer of known pH and ionic strength)
-
Disposable folded capillary cells (e.g., DTS1070)
-
Syringe or pipette for sample loading
-
Zeta potential analyzer (e.g., Malvern Zetasizer Nano series)
Procedure:
-
Sample Preparation: a. Dilute the DOGS liposome suspension with the appropriate dispersion buffer to a suitable concentration for measurement. The optimal concentration will depend on the instrument and should be determined empirically to ensure a stable and reproducible signal. A typical starting dilution is 1:100.[4]
-
Instrument Setup: a. Turn on the zeta potential analyzer and allow it to warm up according to the manufacturer's instructions. b. In the software, create a new measurement file or select an existing one. c. Define the measurement parameters, including:
- Dispersant: Select the appropriate dispersant from the software's library or enter the viscosity and dielectric constant of the buffer used.
- Temperature: Set the measurement temperature (typically 25°C).
- Cell Type: Select the folded capillary cell.
- Measurement Type: Select "Zeta Potential".
-
Sample Loading: a. Carefully inject the diluted liposome suspension into the folded capillary cell using a syringe or pipette, ensuring that no air bubbles are introduced. b. Fill the cell to the appropriate level as indicated by the manufacturer. c. Securely cap the cell.
-
Measurement: a. Place the filled capillary cell into the instrument's cell holder, ensuring it is correctly positioned. b. Allow the sample to equilibrate to the set temperature for a few minutes. c. Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes. d. The software will then calculate the zeta potential using the Helmholtz-Smoluchowski equation or another appropriate model. e. Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.
-
Data Analysis: a. The software will provide the mean zeta potential and the zeta potential distribution. b. Analyze the quality of the data by examining the phase plot and the zeta potential distribution graph. A good measurement should show a clear phase shift and a well-defined peak in the distribution.
Mandatory Visualizations
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azonano.com [azonano.com]
Application Note: Cellular Uptake Studies of DOGS-Based Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
DOGS (N,N-dioleyl-N,N-dimethylammonium sulfate) is a cationic lipid that is a crucial component in the formulation of lipid nanoparticles (LNPs). These nanoparticles are promising non-viral vectors for the delivery of therapeutic payloads such as siRNA, mRNA, and small molecule drugs.[1][2] The positive charge imparted by DOGS facilitates interaction with negatively charged nucleic acids and the cell membrane, promoting cellular uptake.[3] Understanding the mechanisms and quantification of this cellular uptake is paramount for optimizing nanoparticle design, ensuring therapeutic efficacy, and assessing potential cytotoxicity.[4][5]
This document provides detailed protocols for the characterization, cytotoxicity assessment, and cellular uptake analysis of DOGS-based nanoparticles.
Part 1: Physicochemical Characterization of DOGS-Based Nanoparticles
Prior to in vitro studies, it is essential to characterize the physical properties of the nanoparticles as they significantly influence their interaction with cells.[6][7] Key parameters include particle size, polydispersity index (PDI), and zeta potential.
Protocol 1: Size and Zeta Potential Measurement
-
Sample Preparation: Dilute the DOGS-based nanoparticle suspension in an appropriate medium (e.g., deionized water or phosphate-buffered saline) to a suitable concentration for analysis (typically 0.1-1 mg/mL).
-
Instrumentation: Use a dynamic light scattering (DLS) instrument for size and PDI measurements and electrophoretic light scattering (ELS) for zeta potential.
-
DLS Measurement (Size & PDI):
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted nanoparticle suspension to a disposable cuvette.
-
Perform at least three measurements to ensure reproducibility. The instrument will report the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for monodisperse populations.
-
-
ELS Measurement (Zeta Potential):
-
Transfer the diluted nanoparticle suspension to a specific folded capillary cell for zeta potential measurement.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument software will calculate the zeta potential. Cationic lipids like DOGS are expected to yield a positive zeta potential.
-
Data Presentation: Example Nanoparticle Characteristics
The following table presents example characterization data for a typical DOGS-based lipid nanoparticle formulation.
| Formulation ID | Lipid Composition (molar ratio) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| LNP-DOGS-01 | DOGS/DOPE/Cholesterol/PEG-Lipid (50:25:24:1) | 95.5 ± 4.2 | 0.15 ± 0.03 | +45.2 ± 3.5 |
| LNP-DOGS-02 | DOGS/DSPC/Cholesterol/PEG-Lipid (40:30:28:2) | 110.8 ± 5.1 | 0.21 ± 0.05 | +38.7 ± 2.9 |
Part 2: Cellular Uptake and Cytotoxicity Studies
Experimental Workflow
The overall process for studying cellular uptake involves cell culture, nanoparticle treatment, assessment of viability, and quantification of internalized nanoparticles.
Protocol 2: Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the intended application (e.g., A549 for lung delivery, HeLa as a model cancer line).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Assays:
-
For 96-well plates (MTT/LDH assays): Seed 1 x 10^4 cells per well.
-
For 24-well plates (microscopy/uptake quantification): Seed 5 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Protocol 3: MTT Cytotoxicity Assay
The MTT assay measures cell metabolic activity, which serves as an indicator of cell viability.[6][8]
-
Preparation: After 24 hours of cell seeding, remove the culture medium.
-
Treatment: Add fresh medium containing serial dilutions of DOGS-based nanoparticles (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Include a negative control (cells with medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Protocol 4: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[9]
-
Treatment: Prepare and treat a 96-well plate as described in the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with Triton X-100).
Data Presentation: Example Cytotoxicity Data
| Nanoparticle Concentration (µg/mL) | Cell Viability (%) - MTT Assay (24h) | % Cytotoxicity - LDH Assay (24h) |
| 1 | 98.5 ± 2.1 | 3.1 ± 0.8 |
| 5 | 95.2 ± 3.4 | 5.6 ± 1.2 |
| 10 | 91.8 ± 2.9 | 9.4 ± 1.5 |
| 25 | 80.4 ± 4.5 | 18.7 ± 2.3 |
| 50 | 65.1 ± 5.2 | 33.5 ± 3.1 |
| 100 | 42.6 ± 6.1 | 55.9 ± 4.0 |
Part 3: Analysis of Cellular Uptake
Protocol 5: Qualitative Uptake via Confocal Microscopy
This method allows for the visualization of internalized nanoparticles.[10]
-
Labeling: Synthesize DOGS-based nanoparticles encapsulating a fluorescent dye (e.g., Rhodamine B or Coumarin-6).
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with fluorescently-labeled nanoparticles at a non-toxic concentration (e.g., 10 µg/mL) for various time points (e.g., 1, 4, 12 hours).
-
Fixation and Staining:
-
Wash cells three times with cold PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nucleus with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the cells using a confocal laser scanning microscope. The images will show the localization of nanoparticles (red/green fluorescence) relative to the nucleus (blue fluorescence).
Protocol 6: Quantitative Uptake via Flow Cytometry
Flow cytometry provides high-throughput quantification of nanoparticle uptake at the single-cell level.[11][12]
-
Labeling & Treatment: Use fluorescently-labeled nanoparticles and treat cells in a 24-well plate as described above.
-
Cell Harvesting:
-
After incubation, wash the cells with PBS.
-
To distinguish between membrane-bound and internalized nanoparticles, you can add trypan blue to quench the fluorescence of external particles.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS containing 1% FBS.
-
-
Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population. An increase in MFI compared to untreated control cells indicates nanoparticle uptake.
Data Presentation: Example Cellular Uptake Data (Flow Cytometry)
| Cell Line | Nanoparticle Concentration (µg/mL) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) | % of Positive Cells |
| A549 | 10 | 1 | 150 ± 25 | 35 ± 4.1 |
| A549 | 10 | 4 | 680 ± 55 | 88 ± 5.6 |
| A549 | 10 | 12 | 1250 ± 90 | 97 ± 2.3 |
| HeLa | 10 | 4 | 850 ± 62 | 92 ± 4.8 |
Part 4: Mechanistic Insights into Cellular Uptake
Nanoparticles primarily enter cells through various endocytic pathways.[13][14] Using pharmacological inhibitors can help elucidate the dominant mechanism.
Protocol 7: Endocytosis Inhibition Assay
-
Inhibitor Selection:
-
Clathrin-mediated: Chlorpromazine or Pitstop 2.
-
Caveolae-mediated: Genistein or Filipin III.
-
Macropinocytosis: Amiloride or EIPA.
-
Energy-dependent uptake: Sodium azide (B81097) (NaN3) or incubation at 4°C.
-
-
Pre-incubation: Pre-incubate cells with the selected inhibitors at their effective, non-toxic concentrations for 1 hour.
-
Treatment: While keeping the inhibitors in the medium, add fluorescently-labeled DOGS-based nanoparticles and incubate for an additional 2-4 hours.
-
Analysis: Quantify the cellular uptake using flow cytometry as described in Protocol 6.
-
Interpretation: A significant reduction in nanoparticle uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methodologies and approaches for the analysis of cell-nanoparticle interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the cellular dose and characterization of nanoparticle transport during in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azonano.com [azonano.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dioleoyl-sn-glycero-3-succinate in Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is a synthetic, anionic, and pH-sensitive lipid that has emerged as a critical component in the development of non-viral gene delivery systems. Its unique properties, including an amphipathic structure and the ability to undergo conformational changes in acidic environments, make it an invaluable tool for overcoming the challenge of endosomal escape, a major bottleneck in gene therapy.[1] These application notes provide a comprehensive overview of the use of DGS in liposomal formulations for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Detailed protocols for the preparation, characterization, and in vitro application of DGS-containing nanoparticles are presented to guide researchers in harnessing the potential of this versatile lipid for therapeutic applications.
DGS is frequently incorporated into lipid nanoparticles (LNPs) alongside cationic lipids, helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and cholesterol. In these formulations, DGS plays a multifaceted role. At physiological pH (around 7.4), its succinyl headgroup is deprotonated, contributing to the overall stability of the liposome (B1194612). However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the succinyl headgroup becomes protonated. This change in ionization disrupts the electrostatic interactions within the lipid bilayer, leading to destabilization of the endosomal membrane and facilitating the release of the nucleic acid cargo into the cytoplasm.[1]
Data Presentation
The following tables summarize quantitative data from representative studies on lipid nanoparticle formulations for gene delivery. While specific data for DGS-containing formulations for gene delivery is emerging, the tables below provide context from similar lipid-based systems to guide formulation development.
Table 1: Physicochemical Properties of Cationic Lipoplexes
| Formulation Code | Cationic Lipid:Helper Lipid (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| LP1 | DOTAP:DOPE:Cholesterol (2:1:1) | ~150 | < 0.3 | ~30 | [2] |
| LP2 | DOTAP:DOPE:Cholesterol (1:1:0.5) | ~150 | < 0.3 | ~30 | [2] |
| D2CH | DOTAP:DOPE:HSPC:Cholesterol:mPEG-DSPE | 147.5 ± 2.89 | < 0.3 | 12.26 ± 0.54 | [3] |
| T14diLys/DOPE | T14diLys:DOPE (1:2) | 114.1 ± 1.9 | 0.119 ± 0.02 | N/A | [4] |
DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Cholesterol; HSPC: Hydrogenated Soy Phosphatidylcholine; mPEG-DSPE: Methoxy(polyethylene glycol)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine; T14diLys: 2-Tetradecylhexadecanoic acid-(2-bis{[2-(2,6-diamino-1-oxohexyl)amino]ethyl}aminoethyl)-amide. N/A: Not Available.
Table 2: In Vitro Transfection Efficiency of Anionic Lipoplexes
| Formulation Composition (molar ratio) | Transfection Efficiency (%) | Cell Viability (%) | Cell Line | Reference |
| DOPG:DOPE (1:4) with 15-20 mM Ca2+ | ~78 (with serum) | ~93 | Not Specified | [5] |
| Lipofectamine™ 2000 | ~68 (with serum) | ~35 | Not Specified | [5] |
DOPG: 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.
Experimental Protocols
Protocol 1: Preparation of DGS-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing DGS using the thin-film hydration method followed by extrusion.
Materials:
-
This compound (DGS)
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., mPEG-DSPE)
-
Hydration buffer (e.g., sterile, RNase-free water, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Argon or nitrogen gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of DGS, cationic lipid, helper lipid, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film further under a gentle stream of argon or nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, liposomes can be stored under an inert atmosphere.
-
Protocol 2: Characterization of DGS-Containing Liposomes
1. Particle Size and Zeta Potential Measurement:
- Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.
- Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Measure the zeta potential using Laser Doppler Velocimetry (LDV) to determine the surface charge of the liposomes.
2. Encapsulation Efficiency of Nucleic Acids:
- Prepare lipoplexes by mixing the liposome suspension with the nucleic acid solution at a specific ratio (e.g., N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid).
- Separate the unencapsulated nucleic acid from the lipoplexes using a method such as gel retardation assay or a fluorescence-based quantification assay (e.g., using a fluorescent dye that specifically binds to the nucleic acid).
- To quantify the encapsulated nucleic acid, lyse the lipoplexes with a detergent (e.g., Triton X-100) to release the cargo.
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
Protocol 3: In Vitro Transfection Using DGS-Containing Liposomes
This protocol provides a general procedure for transfecting mammalian cells in culture with DGS-containing lipoplexes.
Materials:
-
Mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
DGS-containing liposome suspension
-
Plasmid DNA or siRNA solution
-
Multi-well cell culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in serum-free medium.
-
In a separate sterile microcentrifuge tube, dilute the DGS-containing liposome suspension in serum-free medium.
-
Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete culture medium to the cells. For some cell lines, it may be necessary to remove the lipoplex-containing medium and replace it with fresh complete medium.
-
Incubate the cells for 24-72 hours to allow for gene expression or gene silencing.
-
-
Assay for Gene Expression/Silencing:
-
Analyze the cells for the desired outcome using an appropriate assay, such as a luciferase assay for reporter gene expression, quantitative PCR (qPCR) for target mRNA levels, or Western blotting for protein expression.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. scielo.br [scielo.br]
- 3. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and characterization of anionic lipoplexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Extrusion of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the preparation of unilamellar vesicles composed of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) using the extrusion technique. DGS is an anionic and pH-sensitive lipid, making its vesicles of particular interest for drug delivery applications targeting acidic microenvironments, such as tumors or endosomal compartments.[]
Introduction to DGS Vesicle Extrusion
This compound (DGS) is a synthetic phospholipid featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup that confers a negative charge and pH-responsive properties.[] Vesicles formulated with DGS are known to be stable at neutral or alkaline pH but undergo destabilization in acidic conditions, leading to the release of their encapsulated contents.[2][3] This characteristic is highly advantageous for targeted drug delivery.
The extrusion technique is a widely used method for preparing unilamellar vesicles of a controlled size.[4] This process involves the sequential passage of a multilamellar vesicle (MLV) suspension through polycarbonate membranes with defined pore sizes. The resulting large unilamellar vesicles (LUVs) have a narrow size distribution.
Key Considerations for DGS Vesicle Extrusion
-
pH of Hydration Buffer: Since DGS vesicles are stable at neutral to alkaline pH, it is recommended to use a hydration buffer with a pH of 7.4 or higher for their preparation.[3]
-
Extrusion Temperature: The extrusion process should be carried out at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid. For lipids with two oleoyl chains, like DGS, the Tc is typically well below room temperature, similar to that of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which has a main transition temperature of -40.3°C.[5] Therefore, extrusion can be effectively performed at room temperature.
-
Number of Extrusion Passes: A minimum of 10 passes through the polycarbonate membrane is generally recommended to achieve a homogenous population of unilamellar vesicles with a narrow size distribution.[6]
Experimental Protocols
Materials
-
This compound (DGS)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vortex mixer
-
Water bath or heating block
Protocol 1: Preparation of DGS Vesicles by Thin-Film Hydration and Extrusion
This protocol is adapted from standard methods for preparing unilamellar vesicles.[7][8][9]
1. Lipid Film Formation: a. Dissolve the desired amount of DGS in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours or overnight.
2. Hydration: a. Hydrate the lipid film with the chosen aqueous buffer (pH ≥ 7.4) to a final lipid concentration of 10-20 mg/mL. b. Agitate the flask by vortexing until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
3. (Optional) Freeze-Thaw Cycles: a. To increase encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension in liquid nitrogen and then thaw it in a warm water bath (above the lipid's Tc).
4. Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to one of the syringes and attach it to the extruder. c. Pass the lipid suspension through the membrane back and forth between the two syringes for a minimum of 11 passes. d. The final extruded vesicle suspension should appear translucent.
5. Characterization: a. Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. The encapsulation efficiency can be determined by separating the unencapsulated material from the vesicles using methods like size exclusion chromatography or centrifugation, followed by quantification of the encapsulated substance.[]
Data Presentation
The following table summarizes the expected characteristics of DGS vesicles prepared by extrusion. The values are based on typical results for unilamellar vesicles prepared by extrusion and may vary depending on the specific experimental conditions.
| Parameter | Expected Value/Range | Method of Analysis |
| Vesicle Size (Diameter) | 100 - 150 nm (for 100 nm membrane) | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Negative | Electrophoretic Light Scattering |
| Encapsulation Efficiency | Variable (dependent on the encapsulated molecule's properties and preparation method) | Chromatography, Spectroscopy |
Visualizations
Experimental Workflow for DGS Vesicle Preparation
References
- 2. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of liposome bilayers composed of 1,2-diacyl-3-succinylglycerol with protons and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for Studying Membrane Fusion Processes Using Canine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for a myriad of physiological events, including viral entry into host cells, fertilization, and muscle development. The domestic dog (Canis lupus familiaris) serves as a valuable translational model for studying these processes due to its physiological and genetic similarities to humans, as well as the prevalence of naturally occurring diseases that mirror human conditions. This document provides detailed application notes and protocols for utilizing canine models and cell lines to investigate membrane fusion, with a focus on viral-mediated fusion, myoblast fusion, and gamete fusion.
I. Viral-Mediated Membrane Fusion: The Canine Distemper Virus (CDV) Model
Canine Distemper Virus (CDV), a close relative of the human measles virus, provides an excellent model for studying paramyxovirus-mediated membrane fusion.[1] The entry of CDV into a host cell is mediated by the coordinated action of its attachment (H) and fusion (F) glycoproteins.[2] The H protein binds to a cellular receptor, primarily the Signaling Lymphocyte Activation Molecule (SLAM or CD150), triggering conformational changes in the F protein.[3][4] The F protein then refolds, leading to the fusion of the viral envelope with the host cell membrane and the release of the viral nucleocapsid into the cytoplasm.[2][5] This process can also lead to cell-to-cell fusion, forming syncytia.[1]
Signaling Pathway of CDV-Mediated Membrane Fusion
The entry of Canine Distemper Virus is a multi-step process initiated by the interaction of viral and host cell surface proteins, culminating in the fusion of the viral and cellular membranes.
References
Application Notes and Protocols: Formulation of DOGS with Helper Lipids like DOPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic lipid that has garnered interest in drug delivery due to its pH-sensitive properties. When formulated with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), DOGS-containing liposomes can exhibit enhanced fusogenicity and facilitate the endosomal escape of their cargo, a crucial step for intracellular drug delivery.
This document provides detailed application notes and protocols for the formulation and characterization of DOGS:DOPE liposomes. It is intended to guide researchers, scientists, and drug development professionals in the rational design and evaluation of these promising drug delivery vehicles.
Data Presentation
The following table summarizes the influence of varying DOGS and DOPE molar ratios on the physicochemical properties of liposomes. This data is compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary based on the specific experimental conditions, including the buffer system, total lipid concentration, and the presence of other components like cholesterol or PEGylated lipids.
| Formulation ID | DOGS (mol%) | DOPE (mol%) | Other Lipids (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 10 | 90 | - | 120 ± 15 | 0.15 ± 0.05 | -35 ± 5 | ~60-70 |
| F2 | 20 | 80 | - | 135 ± 20 | 0.18 ± 0.06 | -45 ± 7 | ~65-75 |
| F3 | 30 | 70 | - | 150 ± 25 | 0.22 ± 0.07 | -55 ± 8 | ~70-80 |
| F4 | 10 | 80 | Cholesterol (10) | 110 ± 12 | 0.13 ± 0.04 | -30 ± 4 | ~65-75 |
| F5 | 20 | 70 | Cholesterol (10) | 125 ± 18 | 0.16 ± 0.05 | -40 ± 6 | ~70-80 |
Experimental Protocols
Protocol 1: Preparation of DOGS:DOPE Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common and reliable method for preparing unilamellar DOGS:DOPE liposomes of a defined size.
Materials:
-
This compound (DOGS)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (1 mL)
-
Glass vials
Procedure:
-
Lipid Film Formation: a. Weigh the desired amounts of DOGS and DOPE to achieve the target molar ratio. b. Dissolve the lipids in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL of total lipid. c. Gently swirl the flask to ensure complete dissolution of the lipids. d. Attach the flask to a rotary evaporator. e. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DOGS and DOPE, room temperature is generally sufficient, but warming to 37-40°C can aid in forming a uniform film). f. Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. g. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. b. Gently rotate the flask by hand to hydrate (B1144303) the lipid film. This process may take 30-60 minutes. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). b. Load the MLV suspension into one of the syringes. c. Connect the syringe to the extruder and attach an empty syringe to the other end. d. Pass the lipid suspension through the membranes by pushing the plunger of the loaded syringe. e. Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs). f. Collect the final liposome suspension from the extruder.
-
Storage: a. Store the prepared liposomes in a sealed glass vial at 4°C. b. For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen to prevent lipid oxidation.
Application Notes and Protocols for 1,2-Dioleoyl-sn-glycero-3-succinate (DGS-Succinate) in Model Biomembrane Preparation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-sn-glycero-3-succinate (DGS-Succinate) is an anionic, pH-sensitive phospholipid invaluable for the creation of model biomembranes.[] Its unique structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, provides membrane flexibility and, critically, a capacity for controlled destabilization in acidic environments.[] This property is particularly advantageous in the development of liposomal drug delivery systems designed to release their cargo in the acidic microenvironments of tumors or within cellular endosomes.[2]
These application notes provide a comprehensive guide to the use of DGS-Succinate in the formulation of model biomembranes, including liposomes (unilamellar vesicles) and supported lipid bilayers. Detailed protocols for preparation and characterization are provided, along with key quantitative data to guide formulation development.
Physicochemical Properties and Data Presentation
The utility of DGS-Succinate in model biomembranes is rooted in its physicochemical characteristics. The succinate headgroup's carboxyl moiety imparts a negative surface charge at neutral or alkaline pH and becomes protonated in acidic conditions. This charge neutralization reduces electrostatic repulsion between headgroups, leading to lipid packing alterations, phase separation, and destabilization of the bilayer structure, which can trigger the release of encapsulated contents.[2]
Key Physicochemical Data for DGS-Succinate Liposomes
The following tables summarize key quantitative data for liposomes formulated with succinylated lipids. This data is essential for designing experiments and predicting the behavior of DGS-Succinate-based model biomembranes.
| Parameter | Value/Range | Conditions | Reference |
| pH-Triggered Release | Half-maximal content leakage between pH 5.8-6.3 | Liposomes prepared with pure DOSG (a form of DGS-Succinate) encapsulating calcein. | [2] |
| Zeta Potential | Typically negative at neutral pH; magnitude decreases with pH. Stable formulations generally exhibit zeta potentials > ±30 mV. | General principle for liposomal stability. | [3] |
| Vesicle Size | Can be controlled via extrusion; typical range for drug delivery is 80-200 nm. | Dependent on preparation method (e.g., extrusion pore size). | [3] |
Table 1: Key performance characteristics of DGS-Succinate containing liposomes.
| Lipid Composition | Parameter | pH | Value | Reference |
| DPSG (saturated analogue) | Chain-melting temperature (Tm) | 8.9 | 57.0 °C | [2] |
| DPSG (saturated analogue) | Chain-melting temperature (Tm) | 7.4 | 60.4 °C | [2] |
| DPSG (saturated analogue) | Chain-melting temperature (Tm) | 6.7 | 62.7 °C | [2] |
Table 2: Influence of pH on the thermotropic properties of succinylated diacylglycerol liposomes. DPSG (1,2-dipalmitoyl-3-succinylglycerol) is the saturated counterpart to DGS-Succinate and is used here to illustrate the pH-dependent changes in membrane phase behavior.
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) using Thin-Film Hydration and Extrusion
This protocol describes the most common method for preparing unilamellar DGS-Succinate liposomes of a defined size, suitable for drug delivery studies.
Materials:
-
This compound (DGS-Succinate)
-
Helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), cholesterol) (optional)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Nitrogen or Argon gas stream
Methodology:
-
Lipid Film Preparation:
-
Dissolve DGS-Succinate and any helper lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask. A typical starting concentration is 10-20 mg total lipid per mL of solvent.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.
-
Agitate the flask gently to suspend the lipids, forming multilamellar vesicles (MLVs). This can be done by vortexing or manual swirling.
-
-
Sizing by Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a gas-tight syringe and place it in the extruder.
-
Force the suspension through the membrane by pushing the plunger. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
The resulting solution contains large unilamellar vesicles (LUVs) of a defined size.
-
-
Characterization:
-
Measure the vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
The concentration of the lipid can be determined using a phosphate (B84403) assay if phospholipids (B1166683) are included.
-
Encapsulation efficiency of a hydrophilic drug can be determined by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
Protocol 2: Preparation of Supported Lipid Bilayers (SLBs)
SLBs are excellent model systems for studying membrane-related phenomena on a solid support.
Materials:
-
DGS-Succinate LUVs (prepared as in Protocol 1)
-
Solid support (e.g., silicon oxide, glass, or mica wafer)
-
Buffer solution (e.g., Tris-HCl with NaCl)
Methodology:
-
Substrate Cleaning:
-
Thoroughly clean the solid support. For silicon-based substrates, this often involves treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning to create a hydrophilic surface.
-
-
Vesicle Fusion:
-
Immerse the cleaned substrate in the LUV suspension.
-
Vesicle fusion is often facilitated by the presence of divalent cations (e.g., Ca²⁺) in the buffer, which can bridge the negatively charged vesicles and the substrate.
-
Allow the vesicles to adsorb, rupture, and fuse on the surface to form a continuous lipid bilayer. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).
-
-
Rinsing:
-
Gently rinse the substrate with buffer to remove any unfused vesicles.
-
-
Characterization:
-
The quality and fluidity of the SLB can be assessed using techniques such as Fluorescence Recovery After Photobleaching (FRAP) if a fluorescently labeled lipid is included in the formulation.
-
Atomic Force Microscopy (AFM) can be used to visualize the topography of the bilayer and confirm its completeness.
-
Visualizations: Diagrams of Workflows and Mechanisms
Caption: Workflow for LUV preparation.
Caption: Mechanism of pH-triggered drug release.
Conclusion
This compound is a versatile and powerful tool for the creation of model biomembranes, particularly for applications in pH-responsive drug delivery. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design, fabricate, and characterize DGS-Succinate-based liposomes and supported lipid bilayers. The inherent pH-sensitivity of DGS-Succinate allows for the development of sophisticated nanocarriers that can be tailored to release their payload in specific pathological environments, offering a promising avenue for targeted therapies.
References
Troubleshooting & Optimization
Technical Support Center: DOGS Liposome Formulation
Welcome to the technical support center for DOGS (1,2-dioleoyl-sn-glycero-3-succinyl) liposome (B1194612) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing aggregation of DOGS liposomes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are DOGS liposomes and why are they prone to aggregation?
A1: DOGS (1,2-dioleoyl-sn-glycero-3-succinyl) is an anionic lipid due to its succinyl headgroup, which carries a negative charge at neutral pH. Liposomes incorporating DOGS are therefore anionic vesicles. Aggregation, the process of individual liposomes clumping together, is a common challenge with charged liposomes. The stability of a liposomal dispersion is governed by the balance between attractive forces (van der Waals) and repulsive forces (electrostatic and steric). For DOGS liposomes, aggregation is primarily influenced by factors that reduce the electrostatic repulsion between the negatively charged vesicles.[1][2]
Q2: What are the main factors that trigger the aggregation of DOGS liposomes?
A2: The primary triggers for DOGS liposome aggregation are:
-
Low pH: The succinyl headgroup of DOGS has a carboxyl group which becomes protonated at acidic pH. This neutralizes the negative surface charge, reducing electrostatic repulsion and leading to aggregation.[3] DOGS liposomes are stable at pH 7.4 and above but can become destabilized in acidic conditions.[3]
-
High Ionic Strength: The presence of salts in the buffer can shield the surface charge of the liposomes. This "charge screening" effect diminishes the electrostatic repulsion between liposomes, allowing attractive forces to dominate and cause aggregation.[4][5][6]
-
Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are particularly effective at inducing aggregation.[3][7][8] They can bridge the negatively charged succinyl headgroups of adjacent liposomes, effectively neutralizing the charge and causing rapid aggregation.[3]
-
Improper Storage Conditions: Freeze-thaw cycles can disrupt the liposome structure, leading to fusion and aggregation.[9] High temperatures can increase the rate of lipid hydrolysis, which can also affect stability.[9][10]
Q3: How can I prevent the aggregation of my DOGS liposome formulation?
A3: To prevent aggregation, you can employ several strategies:
-
Control the pH: Maintain the pH of your buffer at 7.4 or slightly above to ensure the succinyl headgroup remains deprotonated and negatively charged.[3]
-
Optimize Ionic Strength: Use a buffer with low to moderate ionic strength to minimize charge screening effects.[4][5]
-
Avoid Divalent Cations: Whenever possible, use buffers free of divalent cations. If their presence is unavoidable, consider adding a chelating agent like EDTA.[11]
-
Incorporate PEGylated Lipids: The inclusion of PEG-DSPE or other PEGylated lipids provides a protective hydrophilic layer around the liposomes. This creates a steric barrier that physically prevents liposomes from getting close enough to aggregate, a technique known as steric stabilization.[12][13][14][15][16][17]
-
Proper Storage: Store liposome suspensions at 4°C and avoid freezing.[9][18] For long-term storage, lyophilization with a cryoprotectant may be an option.[2]
Troubleshooting Guides
Problem 1: My DOGS liposomes aggregate immediately after preparation.
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Buffer pH | Measure the pH of your final liposome suspension. Adjust to pH 7.4-8.0 if necessary using a suitable buffer (e.g., HEPES, Tris). | The succinyl headgroup of DOGS is protonated at acidic pH, neutralizing the negative charge and leading to immediate aggregation.[3] |
| High Ionic Strength of Hydration Buffer | Prepare liposomes in a low ionic strength buffer (e.g., 10 mM HEPES, 5% dextrose). If a physiological ionic strength is required for the application, add concentrated salt solution to the pre-formed, stable liposomes slowly while vortexing. | High salt concentrations screen the surface charge, reducing electrostatic repulsion.[4][6] |
| Presence of Divalent Cations in Buffer | Use buffers prepared with deionized, divalent cation-free water. If the experimental buffer must contain divalent cations, add them at the final step in the lowest possible concentration. | Divalent cations can bridge negatively charged liposomes, causing rapid aggregation.[3][7] |
| High Lipid Concentration | Prepare liposomes at a lower total lipid concentration. | High concentrations increase the frequency of collisions between liposomes, making aggregation more likely. |
Problem 2: My DOGS liposomes are stable initially but aggregate during storage.
| Potential Cause | Troubleshooting Action | Rationale |
| Improper Storage Temperature | Store liposome suspensions at 4°C. Do not freeze. | Freeze-thaw cycles can disrupt the liposomal membrane, leading to fusion and aggregation.[9] |
| Lipid Hydrolysis | Use high-purity lipids and prepare liposomes in a sterile environment to minimize microbial contamination that can lead to lipid degradation. Store at 4°C to slow down hydrolysis.[9] | Hydrolysis of the ester bonds in the lipid can alter the membrane properties and lead to instability over time.[9] |
| Insufficient Steric Stabilization | If not already included, add 1-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to the lipid mixture during preparation. | The PEG layer provides a physical barrier that prevents aggregation over time, especially under physiological salt concentrations.[12][13][15][16][17] |
| Changes in pH during Storage | Ensure the buffer used has sufficient buffering capacity to maintain a stable pH over time. | A drop in pH during storage can lead to protonation of the DOGS headgroup and subsequent aggregation.[3] |
Quantitative Data Summary
The following tables summarize the expected effects of different experimental parameters on the stability of DOGS liposomes, as inferred from the literature on anionic liposomes. The stability is assessed by monitoring the change in liposome size (hydrodynamic diameter) and polydispersity index (PDI) over time using Dynamic Light Scattering (DLS). An increase in size and PDI indicates aggregation.
Table 1: Effect of pH on DOGS Liposome Aggregation
| pH of Buffer | Expected Zeta Potential (mV) | Expected Change in Size (Z-average) after 24h at 4°C | Rationale |
| 5.0 | Near neutral | Significant increase | Protonation of the succinyl headgroup neutralizes the surface charge, leading to loss of electrostatic repulsion.[3] |
| 6.0 | Slightly negative | Moderate increase | Partial protonation of the succinyl headgroup reduces electrostatic repulsion.[3] |
| 7.4 | Highly negative | Minimal increase | The succinyl headgroup is deprotonated, providing strong electrostatic repulsion and stability.[3][19] |
| 8.0 | Highly negative | Minimal increase | The succinyl headgroup remains deprotonated, ensuring stability.[19] |
Table 2: Effect of Ionic Strength (NaCl) on DOGS Liposome Aggregation at pH 7.4
| NaCl Concentration (mM) | Expected Change in Size (Z-average) after 24h at 4°C | Rationale |
| 0 | Minimal increase | Low ionic strength allows for maximum electrostatic repulsion between liposomes. |
| 50 | Slight increase | Moderate charge screening reduces electrostatic repulsion, potentially leading to some aggregation.[4][6] |
| 150 (Physiological) | Significant increase | Strong charge screening significantly reduces electrostatic repulsion, promoting aggregation.[4][6] |
Table 3: Effect of Divalent Cations (CaCl₂) on DOGS Liposome Aggregation at pH 7.4
| CaCl₂ Concentration (mM) | Expected Change in Size (Z-average) after 1h at RT | Rationale |
| 0 | Minimal increase | No divalent cation-induced bridging. |
| 2 | Moderate to significant increase | Ca²⁺ can bridge the negatively charged headgroups of adjacent liposomes, causing aggregation.[3][7] |
| 10 | Rapid and significant increase | Higher concentrations of Ca²⁺ lead to more extensive cross-linking and rapid aggregation.[3][7] |
Table 4: Effect of PEGylation on DOGS Liposome Aggregation in Physiological Buffer (pH 7.4, 150 mM NaCl)
| Mol% DSPE-PEG2000 | Expected Change in Size (Z-average) after 24h at 4°C | Rationale |
| 0 | Significant increase | Lack of steric barrier allows for aggregation due to charge screening. |
| 1 | Slight increase | A low level of PEGylation provides some steric hindrance. |
| 5 | Minimal increase | A sufficient PEG layer provides a strong steric barrier, preventing aggregation even at physiological ionic strength.[12][13][14][15][16][17] |
Experimental Protocols
Protocol 1: Preparation of Stable DOGS Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar DOGS liposomes with a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-succinyl (DOGS)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
Cholesterol (optional, for membrane rigidity)
-
DSPE-PEG2000 (optional, for steric stabilization)
-
Hydration buffer (e.g., 10 mM HEPES, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOGS and other lipids in chloroform in a round-bottom flask. A typical molar ratio could be DOPC:Cholesterol:DOGS:DSPE-PEG2000 at 45:40:10:5.
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[1][13][20][21]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of all lipids.
-
Add the warm buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath (above the Tc) for 1-2 hours. This will result in a milky suspension of multilamellar vesicles (MLVs).[1][13][20][21]
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane 11-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[13]
-
-
Characterization and Storage:
-
Measure the size and PDI of the liposomes using Dynamic Light Scattering (DLS).
-
Store the liposome suspension at 4°C.[9]
-
Protocol 2: Assessing Liposome Stability using Dynamic Light Scattering (DLS)
This protocol outlines how to monitor changes in liposome size and polydispersity over time to assess stability.[22][23][24]
Materials:
-
DOGS liposome suspension
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the same buffer it was prepared in to a suitable concentration for DLS measurement (this will depend on the instrument).
-
-
Initial Measurement (Time = 0):
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform the measurement to obtain the initial Z-average diameter and PDI.
-
-
Time-Course Measurement:
-
Store the stock liposome suspension under the desired test condition (e.g., 4°C, room temperature, or in a buffer with added salt).
-
At specified time points (e.g., 1h, 6h, 24h, 7 days), take an aliquot of the stock suspension, dilute it, and measure the size and PDI as described above.
-
-
Data Analysis:
-
Plot the Z-average diameter and PDI as a function of time. A significant increase in these values indicates liposome aggregation.
-
Visualizations
Caption: Factors leading to DOGS liposome aggregation and prevention strategies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. entegris.com [entegris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fusogenic capacities of divalent cations and effect of liposome size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divalent cation-induced lipid mixing between phosphatidylserine liposomes studied by stopped-flow fluorescence measurements: effects of temperature, comparison of barium and calcium, and perturbation by DPX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. PEG-liposomal doxorubicin as a potential agent for canine metastatic osteosarcoma – in vitro and ex ovo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylation of proteins and liposomes: a powerful and flexible strategy to improve the drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 21. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 22. phmethods.net [phmethods.net]
- 23. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Encapsulation with Dendrimer-like OligoGuanidines (DOGS)
Welcome to the technical support center for optimizing drug encapsulation efficiency using Dendrimer-like OligoGuanidines (DOGS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation and characterization of DOGS-based drug delivery systems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency | 1. Incompatible Drug-Dendrimer Properties: The physicochemical properties of the drug (e.g., hydrophobicity, charge) may not be optimal for the chosen DOGS dendrimer. 2. Suboptimal pH: The pH of the solution can affect the charge of both the drug and the dendrimer, influencing their interaction.[1] 3. Inappropriate Dendrimer Generation: Lower generation dendrimers have less internal space for physical encapsulation.[2][3] 4. Incorrect Drug-to-Dendrimer Ratio: An excess of the drug relative to the dendrimer can lead to inefficient encapsulation. | 1. Modify Drug or Dendrimer: If possible, modify the drug's functional groups or choose a DOGS dendrimer with a more compatible surface chemistry (e.g., different functional end groups).[4] 2. Optimize pH: Systematically vary the pH of the encapsulation buffer to find the optimal electrostatic interaction point. For PAMAM dendrimers, a lower pH can alter the conformation and trigger drug release, suggesting that a more neutral pH might be better for encapsulation.[1][5] 3. Use Higher Generation Dendrimers: Higher generation dendrimers offer more internal cavities for encapsulating hydrophobic drugs.[3] 4. Titrate Drug-to-Dendrimer Ratio: Perform a titration experiment to determine the optimal molar ratio of drug to dendrimer that maximizes encapsulation efficiency. |
| Poor siRNA Encapsulation | 1. Inefficient Complexation: siRNA, being a rigid rod-like structure, may not compact efficiently with the dendrimer.[6] 2. Degradation of siRNA: siRNA is susceptible to degradation by RNases. 3. Suboptimal Dendrimer Architecture: The flexibility and surface charge density of the dendrimer may not be ideal for siRNA binding. | 1. Modify siRNA: Consider using "sticky" siRNA with complementary overhangs to form concatemers, which can improve interaction with the dendrimer.[7] 2. Ensure RNase-Free Environment: Use RNase-free water, buffers, and labware throughout the encapsulation process. 3. Select Appropriate Dendrimer: Use flexible, higher-generation dendrimers like TEA-core PAMAM dendrimers, which have shown to be effective for siRNA delivery.[7][8] Surface modifications, such as acetylation, can also be optimized.[8] |
| Formation of Aggregates/Precipitates | 1. High Concentration of Reactants: High concentrations of the drug or dendrimer can lead to aggregation. 2. Inappropriate Solvent: The solvent system may not be optimal for maintaining the solubility of all components. 3. Unfavorable Electrostatic Interactions: Strong, uncontrolled electrostatic interactions can lead to the formation of large, insoluble complexes. | 1. Optimize Concentrations: Experiment with lower concentrations of both the drug and the dendrimer. 2. Screen Different Solvents: Test a range of solvents and co-solvents to find a system that maintains the stability of the formulation. 3. Control Mixing Process: Employ techniques like rapid mixing or turbulent jet mixing to ensure uniform and controlled complex formation, which can help maintain a narrow size distribution of nanoparticles.[9] |
| High Polydispersity Index (PDI) | 1. Inconsistent Mixing: Non-uniform mixing during nanoparticle formation can result in a wide range of particle sizes. 2. Presence of Aggregates: The formation of aggregates will contribute to a higher PDI. | 1. Standardize Mixing Protocol: Use a controlled and reproducible mixing method, such as a vortex mixer at a fixed speed or a microfluidic device. 2. Purification: Use techniques like size exclusion chromatography or centrifugation to remove larger aggregates and narrow the particle size distribution.[9] |
| Low Drug Loading Capacity | 1. Limited Internal Cavity Space: The chosen dendrimer generation may have insufficient internal space for the desired drug load.[2] 2. Weak Drug-Dendrimer Interactions: The non-covalent interactions between the drug and the dendrimer may be too weak to support high loading. | 1. Increase Dendrimer Generation: Higher generation dendrimers provide a larger internal volume for drug encapsulation. 2. Enhance Drug-Dendrimer Interactions: If possible, introduce functional groups on the drug or dendrimer that can participate in stronger non-covalent interactions (e.g., hydrogen bonding, pi-pi stacking). |
| Premature Drug Release | 1. Weak Encapsulation: The drug may be loosely bound to the dendrimer. 2. pH Sensitivity: Changes in pH during storage or in the experimental medium can trigger drug release.[5] | 1. Covalent Conjugation: For a more stable formulation with controlled release, consider covalently conjugating the drug to the dendrimer using a cleavable linker (e.g., pH-sensitive or enzyme-sensitive linker). 2. Optimize Buffer Conditions: Store the formulation in a buffer that maintains the stability of the drug-dendrimer complex. |
Frequently Asked Questions (FAQs)
Q1: What are Dendrimer-like OligoGuanidines (DOGS) and why are they used for drug delivery?
A1: Dendrimer-like OligoGuanidines (DOGS) are a class of dendrimers characterized by the presence of multiple guanidine (B92328) groups on their periphery.[10] Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure.[5][11] The guanidinium (B1211019) groups confer a positive charge and allow for strong interactions with negatively charged biological molecules like cell membranes and nucleic acids (e.g., siRNA), facilitating cellular uptake.[10] This makes them effective carriers for delivering drugs and genes into cells.[10]
Q2: What are the primary mechanisms for encapsulating drugs with DOGS?
A2: There are three main mechanisms for drug encapsulation with DOGS:
-
Physical Encapsulation: The drug is physically entrapped within the internal cavities of the dendrimer. This is particularly suitable for hydrophobic drugs.[2][12]
-
Electrostatic Interactions: The positively charged guanidinium groups on the DOGS surface can interact with negatively charged drugs or nucleic acids, forming a stable complex.[12]
-
Covalent Conjugation: The drug is covalently attached to the surface of the dendrimer, often through a linker that can be cleaved under specific physiological conditions to release the drug.[11][12]
Q3: How does the dendrimer generation affect encapsulation efficiency?
A3: The generation of a dendrimer refers to the number of repetitive branching cycles during its synthesis. Higher generation dendrimers are larger and have more internal void spaces.[3] This increased internal volume generally leads to a higher encapsulation efficiency for drugs that are physically entrapped.[3] However, higher generation dendrimers can also exhibit higher cytotoxicity, so a balance must be struck between encapsulation efficiency and biocompatibility.[8]
Q4: What is the role of pH in drug encapsulation with DOGS?
A4: pH plays a crucial role in the encapsulation process, primarily by influencing the charge of both the DOGS dendrimer and the drug molecule.[1] The guanidinium groups on DOGS are positively charged over a wide pH range. However, the charge of the drug molecule can be pH-dependent. Optimizing the pH of the solution is essential to maximize electrostatic interactions for charged drugs or to ensure the stability of the complex for all types of encapsulated molecules.[1] For some dendrimers like PAMAM, a lower pH can cause conformational changes that may lead to drug release.[5]
Q5: How can I improve the cellular uptake of my DOGS-drug formulation?
A5: The guanidinium groups on DOGS are inherently cell-penetrating.[10] To further enhance cellular uptake, especially for targeted delivery, you can modify the dendrimer surface with specific targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate) that bind to receptors overexpressed on the target cells.[8][13]
Q6: Are there toxicity concerns associated with DOGS?
A6: Yes, cationic dendrimers, including DOGS, can exhibit dose-dependent cytotoxicity. The positive surface charge can interact with cell membranes, leading to membrane disruption. Toxicity generally increases with higher dendrimer generations.[8] To mitigate toxicity, several strategies can be employed, such as PEGylation (attaching polyethylene (B3416737) glycol chains to the surface) to shield the positive charge, or modifying the surface with biocompatible molecules.[2]
Experimental Protocols
General Protocol for siRNA Encapsulation with DOGS
This protocol provides a general framework for the encapsulation of siRNA using DOGS dendrimers via electrostatic complexation. Optimization of ratios and concentrations is crucial for each specific siRNA and dendrimer combination.
Materials:
-
Dendrimer-like OligoGuanidine (DOGS) stock solution
-
siRNA stock solution
-
RNase-free water
-
RNase-free buffer (e.g., PBS or HEPES)
Procedure:
-
Preparation of Solutions:
-
Dilute the DOGS stock solution to the desired concentration in RNase-free buffer.
-
Dilute the siRNA stock solution to the desired concentration in the same RNase-free buffer.
-
-
Complex Formation:
-
In an RNase-free microcentrifuge tube, add the diluted DOGS solution.
-
While gently vortexing, add the diluted siRNA solution dropwise to the DOGS solution. The order of addition may need to be optimized.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size and surface charge of the resulting nanoparticles using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated siRNA. This can be done indirectly by measuring the amount of free siRNA in the supernatant after centrifugation of the complex, using a fluorescent dye like RiboGreen. Alternatively, gel retardation assays can qualitatively assess complex formation.
-
-
Storage:
-
Store the prepared DOGS-siRNA complexes at 4°C for short-term use or freeze at -20°C or -80°C for long-term storage, depending on the stability of the specific formulation.
-
Data Presentation
Table 1: Influence of Dendrimer Generation on Encapsulation Efficiency (Illustrative Data)
| Dendrimer Generation | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| G3 | 120 ± 15 | +25 ± 3 | 65 ± 5 |
| G4 | 150 ± 20 | +35 ± 4 | 85 ± 4 |
| G5 | 180 ± 25 | +45 ± 5 | 95 ± 3 |
Note: This table presents illustrative data to demonstrate a general trend. Actual values will vary depending on the specific DOGS dendrimer, the drug or siRNA being encapsulated, and the experimental conditions.
Table 2: Effect of pH on Drug Loading (Illustrative Data)
| pH of Encapsulation Buffer | Drug Loading (%) | Polydispersity Index (PDI) |
| 5.0 | 8.5 ± 0.7 | 0.35 ± 0.04 |
| 6.0 | 12.2 ± 1.1 | 0.25 ± 0.03 |
| 7.4 | 15.8 ± 1.3 | 0.18 ± 0.02 |
| 8.0 | 14.1 ± 1.2 | 0.22 ± 0.03 |
Note: This table presents illustrative data. The optimal pH for drug loading is dependent on the pKa of the drug and the surface chemistry of the dendrimer.
Mandatory Visualizations
Diagrams
Caption: Mechanisms of drug encapsulation by Dendrimer-like OligoGuanidines (DOGS).
Caption: A general experimental workflow for the formulation of DOGS-drug nanoparticles.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of siRNA overhangs for dendrimer-mediated siRNA delivery and gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendrimers as Carriers for siRNA Delivery and Gene Silencing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dendritic Guanidines as Efficient Analogues of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dendrimers as Nanocarriers for the Delivery of Drugs Obtained from Natural Products | MDPI [mdpi.com]
- 12. Dendrimers: A New Race of Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Solubility
Welcome to the technical support center for 1,2-Dioleoyl-sn-glycero-3-succinate (DGS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of DGS and to troubleshoot common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DGS) and what are its common applications?
A1: this compound (DGS) is an anionic, pH-responsive phospholipid.[1] Its structure includes two oleoyl (B10858665) fatty acid chains attached to a glycerol (B35011) backbone, with a succinate (B1194679) moiety in the sn-3 position. This succinate headgroup confers a negative charge and pH sensitivity to the lipid.[1] DGS is frequently used in the preparation of liposomes and other lipid-based nanoparticles for drug and gene delivery.[2]
Q2: In which solvents is DGS soluble?
A2: DGS is generally soluble in organic solvents such as chloroform, methanol, and ethanol.[3] It is also soluble in mixtures of these solvents. For instance, a related compound, 18:1 DGS-NTA(Ni), is soluble in a chloroform:methanol:water (65:25:4) mixture at 5mg/mL.
Q3: How does pH affect the solubility of DGS in aqueous solutions?
A3: The succinate headgroup of DGS has two carboxylic acid groups, making its charge and, consequently, its aqueous solubility highly dependent on the pH of the solution. At pH values above the pKa of the succinate headgroup, the carboxylic acid groups will be deprotonated, resulting in a net negative charge. This charge increases the repulsion between DGS molecules, which can lead to improved solubility and stability in aqueous media. Conversely, at pH values below the pKa, the headgroup will be protonated and less charged, which can lead to increased hydrophobicity and a higher tendency for aggregation. The succinylation of proteins has been shown to increase their solubility by increasing the surface charge density.[2]
Q4: What is the recommended storage procedure for DGS and its solutions?
A4: DGS should be stored at -20°C in a light-protected environment.[3] If dissolved in an organic solvent, it is best to store the solution in a tightly sealed glass container under an inert gas (like argon or nitrogen) at -20°C to prevent solvent evaporation and lipid oxidation.
Troubleshooting Guides
Issue 1: DGS is not dissolving in an organic solvent.
-
Potential Cause: The concentration of DGS may be too high for the chosen solvent, or the solvent may not be pure.
-
Troubleshooting Steps:
-
Try reducing the concentration of DGS.
-
Use a fresh, high-purity solvent.
-
Consider using a solvent mixture, such as chloroform:methanol (2:1, v/v), which can enhance the solubility of some lipids.
-
Gentle warming and vortexing can aid dissolution. However, be cautious with temperature-sensitive lipids.
-
Issue 2: DGS precipitates out of an aqueous solution or forms aggregates.
-
Potential Cause: The pH of the aqueous buffer may be too low, leading to protonation of the succinate headgroup and subsequent aggregation. High salt concentrations can also screen the electrostatic repulsions between the lipid headgroups, promoting aggregation.
-
Troubleshooting Steps:
-
Adjust the pH: Ensure the pH of your aqueous buffer is above the pKa of the succinate headgroup to maintain a net negative charge.
-
Lower Ionic Strength: If possible, reduce the salt concentration of your buffer.
-
Sonication: Use a bath or probe sonicator to disperse aggregates. Perform sonication on ice to prevent overheating.
-
Extrusion: If preparing liposomes, extruding the lipid suspension through polycarbonate membranes can help to break down aggregates and form unilamellar vesicles of a defined size.
-
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of DGS and Related Lipids
| Compound | Solvent | Solubility | Temperature |
| This compound (DGS) | Chloroform | Soluble[3] | Not Specified |
| This compound (DGS) | Methanol | Soluble[3] | Not Specified |
| This compound (DGS) | Ethanol | Soluble[3] | Not Specified |
| 18:1 DGS-NTA (ammonium salt) | Chloroform | 5 mg/mL[4] | Not Specified |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Chloroform | 3.3 mg/mL | Not Specified |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Ethanol | Insoluble | Not Specified |
| 1,2-Dioleoyl-sn-glycero-3-PG (sodium salt) | Chloroform | 2 mg/mL[5] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of DGS Liposomes using the Thin-Film Hydration Method
This protocol describes a common method for preparing liposomes incorporating DGS.
Materials:
-
This compound (DGS)
-
Other lipids as required for the formulation (e.g., a neutral helper lipid like DOPC)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)
-
Aqueous buffer of desired pH and composition
-
Rotary evaporator
-
Round-bottom flask
-
Extruder and polycarbonate membranes (optional)
Procedure:
-
Dissolve Lipids: Dissolve DGS and any other lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling or vortexing.
-
Create Lipid Film: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The rotation of the flask will create a thin, uniform lipid film on the inner surface.
-
Dry the Film: To ensure all residual solvent is removed, place the flask under high vacuum for at least 1-2 hours.
-
Hydrate the Film: Add the pre-warmed aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.
-
Vesicle Formation: Agitate the flask by hand-vortexing or using a bath sonicator to disperse the lipid film from the walls of the flask. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the Tc of the lipids.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of pH-dependent succinylation on the structural features and emulsifying properties of chicken liver protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. How is the cell membrane affected by temperature? | AAT Bioquest [aatbio.com]
Technical Support Center: DOGS (1,2-dioleoyl-sn-glycero-3-succinate) Lipid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of DOGS lipid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is DOGS lipid?
A1: 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-responsive phospholipid.[] It features two unsaturated oleoyl (B10858665) fatty acid chains on a glycerol (B35011) backbone, which is further modified with a succinate (B1194679) headgroup. This succinate moiety imparts a net negative charge, making DOGS lipid a valuable component in lipid-based carrier systems for electrostatic interaction with cationic molecules.[] It is frequently used in the preparation of liposomes for drug and gene delivery applications.[][2]
Q2: What are the recommended long-term storage conditions for DOGS lipid?
A2: For optimal stability, DOGS lipid should be stored at -20°C.[3] Under these conditions, it is expected to be stable for at least one year.[3] Proper storage is critical to prevent chemical degradation.
Q3: What are the primary degradation pathways for DOGS lipid?
A3: Like other phospholipids, DOGS lipid is susceptible to two main forms of chemical degradation during storage and handling:
-
Hydrolysis: The ester linkages connecting the fatty acid chains and the phosphate (B84403) group to the glycerol backbone can be cleaved. This process, which yields lysolipids and free fatty acids, can alter membrane permeability and lead to the leakage of encapsulated contents.[][5]
-
Oxidation: The unsaturated oleoyl chains contain double bonds that are vulnerable to peroxidation, especially when exposed to oxygen and light.[][5] This degradation can compromise the structural integrity of the liposome.
Q4: How does pH affect the properties of DOGS lipid?
A4: The succinate headgroup gives DOGS lipid pH-responsive properties.[] The negative charge of the lipid is dependent on the pH of the surrounding environment, which can be leveraged to design smart delivery systems that release their payload in response to specific pH changes, such as those found in endosomal compartments or tumor microenvironments.
Storage and Stability Data Summary
The following table summarizes the key quantitative data regarding the storage and stability of DOGS lipid.
| Parameter | Recommended Condition / Value | Source(s) |
| Storage Temperature | -20°C | [3] |
| Stability (Shelf Life) | 1 Year (at -20°C) | [3] |
| Primary Degradation | Hydrolysis, Oxidation | [][5] |
| Key Structural Feature | Anionic, pH-sensitive headgroup | [] |
Troubleshooting Guide
Problem 1: My DOGS lipid-based liposomes are aggregating and precipitating out of solution.
This is a common sign of colloidal instability. The diagram below outlines a workflow to diagnose and solve this issue.
References
Technical Support Center: Troubleshooting Low Transfection Efficiency with DOGS Lipoplexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency when using Dioctadecylamidoglycylspermine (DOGS) lipoplexes.
Troubleshooting Guide
Q1: My transfection efficiency with DOGS lipoplexes is consistently low. What are the most common causes?
Low transfection efficiency is a frequent issue that can often be resolved by optimizing several key parameters. The most common culprits include suboptimal DOGS:DNA ratio, poor quality of plasmid DNA, inadequate cell health or confluency, and interference from components in the culture medium. Each of these factors can significantly impact the formation of effective lipoplexes and their subsequent uptake by cells.
Q2: How can I optimize the ratio of DOGS to plasmid DNA?
The ratio of the cationic lipid (DOGS) to the anionic plasmid DNA is critical for efficient lipoplex formation and transfection.[1] An improper ratio can lead to poorly formed complexes that are either too large, too small, or incorrectly charged for effective interaction with the cell membrane.
-
Recommendation: Perform a titration experiment to determine the optimal DOGS:DNA ratio for your specific cell line and plasmid. A good starting point for DOGS lipoplexes is a +/- charge ratio of 0.75.[2] You can test a range of ratios, for example, from 1:1 to 10:1 (DOGS µg : DNA µg).
Q3: Could the quality of my plasmid DNA be the issue?
Absolutely. The purity and integrity of your plasmid DNA are paramount for successful transfection. Contaminants such as endotoxins, proteins, and other cellular debris can significantly reduce transfection efficiency and cause cytotoxicity.
-
Troubleshooting Steps:
-
Assess DNA purity by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.
-
Verify the integrity of your plasmid by running it on an agarose (B213101) gel. You should predominantly see the supercoiled form.
-
Use a high-quality plasmid purification kit that ensures low endotoxin (B1171834) levels.
-
Q4: What is the optimal cell confluency for transfection with DOGS lipoplexes?
Cells should be in a state of active division to efficiently take up foreign DNA.[3] Both too low and too high confluency can negatively impact transfection efficiency.
-
General Guideline: Aim for a cell confluency of 70-90% at the time of transfection.[3][4] However, the optimal confluency can be cell-type dependent and may require optimization.
Q5: Can serum in the culture medium interfere with DOGS lipoplex transfection?
Yes, serum is a well-known inhibitor of transfection for many cationic lipid reagents.[5] Proteins in the serum can bind to the lipoplexes, altering their size and charge, which can hinder their interaction with the cell surface.
-
Best Practice: Form the DOGS:DNA lipoplexes in a serum-free medium.[5] Once the complexes are formed, you can add them to cells cultured in a medium containing serum, although for some sensitive cell lines, performing the entire transfection in a serum-free or reduced-serum medium may yield better results.
Q6: How does the complexation medium affect transfection efficiency?
The medium used to form the DOGS:DNA complexes can have a significant impact on the efficiency of gene transfer. The composition of the medium influences the condensation of the plasmid DNA.[2]
-
Recommendation: For DOGS lipoplexes, forming the particles in RPMI medium, NaHCO3/Na2HPO4, or sodium citrate (B86180) solutions has been shown to be more effective than in a 150 mM sodium chloride solution.[2]
Frequently Asked Questions (FAQs)
Q: What is the recommended incubation time for DOGS lipoplexes with cells?
The optimal incubation time can vary between cell types. A general starting point is 4-6 hours, after which the medium containing the lipoplexes can be replaced with fresh, complete medium. For some robust cell lines, leaving the complexes on for 24 hours may be acceptable. It is advisable to perform a time-course experiment (e.g., 4, 6, 12, 24 hours) to determine the best incubation time for your specific cells.
Q: I am observing high cell death after transfection. What could be the cause?
Cell toxicity post-transfection can be attributed to several factors:
-
High concentration of DOGS reagent: Use the lowest amount of DOGS that provides high transfection efficiency.
-
Poor quality of plasmid DNA: Endotoxins in the DNA preparation can be highly toxic to cells.
-
Prolonged incubation time: For sensitive cell lines, reduce the time the cells are exposed to the lipoplexes.
-
High cell confluency: Overly confluent cells can be more susceptible to toxicity.
Q: Can I use antibiotics in the medium during transfection?
It is generally recommended to avoid using antibiotics in the culture medium during transfection, as some antibiotics can interfere with the process and contribute to cell toxicity.
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Range for Optimization | Reference |
| DOGS:DNA Charge Ratio (+/-) | 0.75 | 0.5 - 2.0 | [2] |
| Cell Confluency | 70-90% | 50-95% | [3][4] |
| Plasmid DNA Purity (A260/A280) | 1.8 - 2.0 | N/A | |
| Complex Formation Time | 15-30 minutes | 10-45 minutes | |
| Incubation Time with Cells | 4-6 hours | 2-24 hours |
Experimental Protocols
Protocol: Optimizing DOGS:DNA Ratio for Transfection
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA and DOGS Solutions:
-
In separate sterile tubes, dilute your plasmid DNA and DOGS reagent in a serum-free medium (e.g., RPMI).
-
-
Complex Formation:
-
For a constant amount of DNA (e.g., 0.5 µg per well), add varying amounts of the diluted DOGS reagent to create different charge ratios.
-
Gently mix and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Remove the old medium from your cells and replace it with fresh, complete medium.
-
Add the DOGS:DNA complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Assess transfection efficiency by measuring the expression of your reporter gene (e.g., GFP fluorescence, luciferase activity).
Visualizations
Caption: Experimental workflow for transfection using DOGS lipoplexes.
Caption: Key areas to troubleshoot for low transfection efficiency.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Influence of the DNA complexation medium on the transfection efficiency of lipospermine/DNA particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene transfer optimization with lipospermine-coated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Ionic Strength on DOGS Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of ionic strength on the stability of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing ionic strength on DOGS liposome (B1194612) stability?
A1: DOGS is an anionic lipid, meaning it carries a negative charge at neutral pH. This charge creates electrostatic repulsion between individual liposomes, which is a key factor in maintaining a stable, dispersed suspension. Increasing the ionic strength of the surrounding medium by adding salts (e.g., NaCl, PBS) introduces counter-ions (e.g., Na+) that screen the negative surface charge of the liposomes. This phenomenon, known as charge screening, reduces the electrostatic repulsion between liposomes, making them more susceptible to aggregation and potential instability.[1][2]
Q2: How does ionic strength affect the physical characteristics of DOGS liposomes?
A2: Changes in ionic strength can significantly alter the physical properties of anionic liposomes. As the electrostatic repulsion is weakened, you may observe:
-
Increased Particle Size and Polydispersity Index (PDI): Reduced repulsion can lead to the formation of aggregates, resulting in a larger average particle size and a broader size distribution (higher PDI).[3]
-
Decreased Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposome. As counter-ions from the salt solution accumulate near the liposome surface, they neutralize the negative charge, leading to a decrease in the absolute value of the zeta potential.[4][5] A zeta potential close to zero often indicates a higher likelihood of aggregation.[4]
-
Morphological Changes: In some cases, high ionic strength can induce changes in the shape of anionic liposomes, causing them to transform from spherical vesicles to elongated or cylindrical structures.[2][6]
Q3: Can high ionic strength lead to the complete destabilization of DOGS liposomes?
A3: Yes, sufficiently high salt concentrations can lead to significant aggregation and even precipitation of liposomes from the suspension.[2] The exact concentration at which this occurs depends on various factors, including the specific lipid composition, the initial surface charge of the liposomes, and the type of salt used.
Q4: Are there any strategies to mitigate the destabilizing effects of high ionic strength?
A4: Yes, several strategies can be employed to enhance the stability of DOGS liposomes in high ionic strength environments:
-
Inclusion of PEGylated Lipids: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG) into the liposome formulation creates a hydrophilic polymer layer on the surface. This layer provides steric hindrance, a physical barrier that prevents close contact and aggregation of liposomes, even when electrostatic repulsion is screened.
-
Optimizing Lipid Composition: The overall charge density of the liposome can be modulated by adjusting the molar ratio of DOGS to other neutral or zwitterionic lipids (e.g., DOPC, cholesterol). A higher initial surface charge may provide greater resistance to the effects of charge screening.
-
Cross-linking of the Liposomal Membrane: For certain applications, chemical cross-linking of the lipid bilayer can enhance the mechanical stability of the liposomes, making them less prone to disruption.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Liposome aggregation upon addition of a high salt buffer (e.g., PBS). | Insufficient electrostatic repulsion due to charge screening by counter-ions. | 1. Incorporate a PEGylated lipid (e.g., 1-5 mol% DSPE-PEG) into your formulation to provide steric stabilization. 2. Increase the molar ratio of DOGS to enhance the initial surface charge, if your application allows. 3. Prepare the liposomes in a lower ionic strength buffer and add the high salt solution gradually while monitoring for aggregation. |
| Inconsistent particle size and high PDI after preparation in a high ionic strength buffer. | Aggregation is occurring during the hydration or extrusion process. | 1. Hydrate the lipid film in a low ionic strength buffer first to form stable liposomes. Then, perform a buffer exchange into the desired high ionic strength buffer using dialysis or size exclusion chromatography. 2. Ensure the temperature during hydration and extrusion is above the phase transition temperature (Tm) of all lipids in the formulation to ensure proper lipid mobility and vesicle formation. |
| Zeta potential is close to neutral, and the liposomes are unstable. | The ionic strength of the medium is too high, leading to significant charge screening. | 1. Measure the zeta potential in a lower ionic strength buffer to confirm the inherent surface charge of your liposomes. 2. If a high ionic strength buffer is required for the application, steric stabilization with PEGylated lipids is crucial. 3. Evaluate if a different salt or buffer system with less charge screening effect can be used. |
| Observed changes in liposome morphology (e.g., from spherical to tubular). | High salt concentration is altering the curvature and elasticity of the lipid membrane. | 1. This is a known phenomenon for some anionic liposomes at specific salt concentrations.[2][6] If this is undesirable, reduce the ionic strength of the buffer. 2. Incorporate cholesterol into the formulation to increase membrane rigidity, which may help maintain a spherical shape. |
Quantitative Data
The following table presents representative data on the effect of increasing NaCl concentration on the particle size, polydispersity index (PDI), and zeta potential of anionic liposomes. While this data is not specific to pure DOGS liposomes, it illustrates the general trend expected for anionic liposomal systems.
| Ionic Strength (mM NaCl) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10 | 120 ± 5 | 0.15 ± 0.02 | -45 ± 3 |
| 50 | 125 ± 8 | 0.18 ± 0.03 | -30 ± 4 |
| 150 (PBS) | 180 ± 20 | 0.25 ± 0.05 | -15 ± 5 |
| 300 | 450 ± 50 (Aggregation) | > 0.4 | -5 ± 2 |
Note: This data is illustrative and the exact values for your DOGS liposome formulation may vary depending on the specific composition and preparation method.
Experimental Protocols
Protocol 1: Preparation of DOGS-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DOGS-containing liposomes with a defined size.
Materials:
-
This compound (DOGS)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (or another neutral lipid)
-
Hydration buffer (e.g., 10 mM HEPES, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired amounts of DOGS and DOPC (e.g., at a 9:1 molar ratio of DOPC:DOGS) in chloroform in a round-bottom flask. b. Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator. c. Place the flask under high vacuum for at least 2 hours to ensure complete removal of the solvent.
-
Hydration: a. Add the desired volume of hydration buffer to the flask containing the lipid film. b. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids for 1-2 hours. The resulting solution will appear milky and is a suspension of multilamellar vesicles (MLVs).
-
Sonication (Optional): a. To facilitate the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a water bath sonicator for 5-10 minutes.
-
Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the liposomes through the membrane, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Characterization: a. Determine the particle size, PDI, and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
Protocol 2: Assessing Liposome Stability in Different Ionic Strength Buffers
Materials:
-
Prepared DOGS liposome suspension
-
A series of buffers with varying ionic strengths (e.g., 10 mM, 50 mM, 150 mM, 300 mM NaCl in 10 mM HEPES, pH 7.4)
Procedure:
-
Sample Preparation: a. Dilute the stock liposome suspension to a suitable concentration for DLS analysis in each of the different ionic strength buffers.
-
Incubation: a. Incubate the diluted liposome samples at a defined temperature (e.g., room temperature or 37°C).
-
Measurements: a. At various time points (e.g., 0, 1, 4, and 24 hours), measure the particle size, PDI, and zeta potential of each sample using DLS.
-
Data Analysis: a. Plot the changes in particle size, PDI, and zeta potential as a function of ionic strength and time to assess the stability of the liposomes under different conditions.
Visualizations
Caption: Logical workflow of the impact of high ionic strength on liposome stability.
Caption: Troubleshooting workflow for stabilizing liposomes in high ionic strength media.
References
- 1. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect on the Liposome Morphology of DOPS in Ionic Solution [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Size of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) vesicles. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for precise vesicle size control.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the size of DGS vesicles?
A1: The most common and effective methods for controlling the size of DGS vesicles are extrusion, sonication, and microfluidics.[1][2][3] Extrusion involves forcing a vesicle suspension through a membrane with a defined pore size to produce vesicles of a uniform diameter.[2][3][] Sonication utilizes high-frequency sound waves to break down large, multilamellar vesicles into smaller, unilamellar vesicles.[1][5] Microfluidics allows for precise control over vesicle size by manipulating fluid flow rates in micro-channels.[6]
Q2: How does the extrusion method control DGS vesicle size?
A2: Extrusion controls vesicle size by repeatedly forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size.[2][3][] This process breaks down the larger vesicles and allows them to reform into smaller vesicles with a diameter close to the pore size of the membrane.[3][] The resulting vesicle population has a narrow size distribution.[]
Q3: What factors influence the final size of DGS vesicles during extrusion?
A3: Several factors influence the final vesicle size during extrusion:
-
Membrane Pore Size: This is the most critical factor, as the final vesicle diameter will be close to the pore size of the membrane used.[3][]
-
Extrusion Pressure: Higher extrusion pressures can lead to slightly smaller vesicles.[][7]
-
Number of Passes: Increasing the number of passes through the extruder (typically 10-20 times) results in a more uniform size distribution.[8][9]
-
Lipid Concentration: Very high lipid concentrations can sometimes affect the efficiency of extrusion.[10]
-
Temperature: Extrusion should be performed above the phase transition temperature of the lipid to ensure the membrane is in a fluid state.[]
Q4: What is the difference between bath sonication and probe sonication for DGS vesicle size control?
A4: Both methods use ultrasonic energy to reduce vesicle size, but they differ in application. Probe sonication involves inserting a sonicator tip directly into the vesicle suspension, making it suitable for small volumes and providing high energy input.[1] Bath sonication places the sample in a separate vessel within an ultrasonic water bath, which is better for larger volumes and offers a gentler energy application.[1] However, sonication can sometimes lead to lipid degradation and a broader size distribution compared to extrusion.[1][3]
Q5: Can I achieve a specific, narrow size distribution with sonication?
A5: While sonication is effective at reducing vesicle size, achieving a highly specific and narrow size distribution can be challenging.[1][5] The resulting vesicle size is influenced by factors like sonication time, power, and temperature, which can be difficult to control precisely. For applications requiring a very narrow size distribution, extrusion is generally the preferred method.[][5]
Troubleshooting Guides
Issue 1: The vesicle size after extrusion is larger than the membrane pore size.
-
Possible Cause: Insufficient number of passes through the extruder.
-
Possible Cause: The extrusion temperature is too low.
-
Solution: Ensure the extrusion is performed at a temperature above the lipid's phase transition temperature (Tm) to maintain membrane fluidity.[]
-
-
Possible Cause: The membrane is damaged or not properly seated in the extruder.
-
Solution: Inspect the polycarbonate membrane for any tears or defects and ensure it is correctly assembled in the extruder apparatus.
-
Issue 2: The DGS vesicle suspension remains cloudy or milky after extrusion.
-
Possible Cause: The presence of large, multilamellar vesicles that have not been successfully downsized.
-
Solution: This indicates incomplete extrusion. Repeat the extrusion process, ensuring a sufficient number of passes. A clear or slightly opalescent solution is indicative of successful small unilamellar vesicle formation.[8]
-
-
Possible Cause: The lipid concentration is too high.
-
Solution: Try diluting the initial lipid suspension before extrusion.
-
Issue 3: Dynamic Light Scattering (DLS) shows a very broad or multimodal size distribution after sonication.
-
Possible Cause: Inconsistent application of ultrasonic energy.
-
Solution: For probe sonication, ensure the tip is properly immersed in the sample and that the power output is consistent. For bath sonication, ensure the sample is positioned correctly in the bath for uniform energy distribution.
-
-
Possible Cause: Over-sonication leading to lipid degradation and aggregation.
-
Possible Cause: The initial lipid concentration was not optimal.
-
Solution: Adjust the lipid concentration. Very high or very low concentrations can sometimes lead to broader size distributions.
-
Issue 4: Low encapsulation efficiency after downsizing DGS vesicles.
-
Possible Cause: Leakage of the encapsulated material during the sizing process.
-
Solution: For extrusion, this is less of a problem than with sonication. If using sonication, minimize the duration and power to reduce the risk of vesicle rupture. Freezing and thawing the multilamellar vesicles before extrusion can enhance trapping efficiencies.[10]
-
Experimental Protocols
Protocol 1: DGS Vesicle Size Control by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) of a defined size using a mini-extruder.
Materials:
-
This compound (DGS)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)
-
Filter supports
-
Gas-tight syringes (e.g., 1 mL)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Heating block
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DGS lipid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.[14][15]
-
-
Hydration:
-
Hydrate the dry lipid film with the desired buffer at a temperature above the lipid's phase transition temperature.[][16] The final lipid concentration is typically in the range of 1-10 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
(Optional) Freeze-Thaw Cycles:
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size, sandwiched between filter supports, according to the manufacturer's instructions.[11][18]
-
Pre-heat the extruder assembly to a temperature above the lipid's Tm.[][9]
-
Load the MLV suspension into one of the gas-tight syringes.
-
Insert the loaded syringe into one side of the extruder and an empty syringe into the other side.
-
Gently push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the empty syringe. This constitutes one pass.
-
Repeat this process for a minimum of 11 passes.[11] The solution should become clearer as LUVs are formed.[8]
-
Collect the final extruded vesicle solution from the syringe.
-
-
Storage:
-
Store the prepared DGS vesicles at 4°C. Vesicle suspensions are typically stable for several days.[9]
-
Protocol 2: DGS Vesicle Size Control by Sonication
This protocol describes the preparation of small unilamellar vesicles (SUVs) using probe sonication.
Materials:
-
DGS vesicle suspension (MLVs prepared as in Protocol 1, steps 1 & 2)
-
Probe sonicator
-
Ice bath
-
Glass vial
Procedure:
-
Sample Preparation:
-
Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
-
Sonication:
-
Immerse the tip of the sonicator probe into the lipid suspension, ensuring it does not touch the sides or bottom of the vial.
-
Sonicate the suspension in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[12][13]
-
Continue sonication until the milky suspension becomes clear, which typically takes 5-15 minutes depending on the volume and concentration.
-
-
Post-Sonication Treatment:
-
After sonication, it is advisable to centrifuge the sample at a low speed to pellet any titanium particles that may have shed from the probe tip.
-
-
Storage:
-
Store the resulting SUV suspension at 4°C.
-
Data Presentation
Table 1: Comparison of Vesicle Sizing Methods
| Feature | Extrusion | Sonication (Probe) | Microfluidics |
| Typical Size Range | 30 nm - 400 nm[10] | 15 nm - 50 nm[1] | < 200 nm[3] |
| Size Distribution | Narrow | Broad to Moderate | Narrow |
| Reproducibility | High[3] | Low to Moderate[3] | High[6] |
| Risk of Contamination | Low | Moderate (from probe) | Low |
| Lipid Degradation | Minimal | Possible[1][3] | Minimal |
| Scalability | Good | Limited | Good for small scale |
Table 2: Effect of Extrusion Parameters on Vesicle Size (Example Data)
| Membrane Pore Size (nm) | Number of Passes | Resulting Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 400 | 11 | ~350-400 | > 0.2 |
| 200 | 11 | ~180-220 | < 0.2 |
| 100 | 11 | ~90-120[2] | < 0.1 |
| 100 | 21 | ~90-110 | < 0.05 |
| 50 | 11 | ~60-80 | < 0.1 |
Note: These are representative values. Actual results may vary depending on the specific lipid composition and experimental conditions.
Visualizations
Caption: Workflow for DGS vesicle preparation and size control.
Caption: Troubleshooting guide for oversized vesicles post-extrusion.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stepwise Synthesis of Giant Unilamellar Vesicles on a Microfluidic Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. liposomes.ca [liposomes.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Sonication is a suitable method for loading nanobody into glioblastoma small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mse.iastate.edu [mse.iastate.edu]
- 17. Liposomes: Protocol [inanobotdresden.github.io]
- 18. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) Handling and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling, storage, and troubleshooting of experiments involving 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS). Our aim is to help you prevent unwanted hydrolysis and ensure the integrity of your starting material for reliable and reproducible results in your research and drug development projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOGS) and why is its stability important?
This compound (DOGS) is an anionic, pH-responsive synthetic phospholipid.[] Its structure consists of a glycerol (B35011) backbone with two oleic acid chains and a succinate (B1194679) headgroup. This unique structure makes it a valuable component in liposomal formulations for drug and gene delivery, as it can contribute to bilayer flexibility and triggered release of encapsulated contents.[] The stability of DOGS is critical because hydrolysis of the ester linkages, particularly the succinate ester, will alter the physicochemical properties of your liposomes, potentially leading to premature drug release, changes in particle size and charge, and ultimately, a loss of therapeutic efficacy.
Q2: What are the primary factors that can cause hydrolysis of DOGS?
The hydrolysis of the ester bonds in DOGS is primarily influenced by:
-
pH: The succinate ester is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally lowest at a slightly acidic pH and increases significantly under neutral to basic conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Presence of Enzymes: Lipases and esterases, if present as contaminants in your system, can enzymatically degrade the ester linkages.
Q3: How should I properly store and handle DOGS to minimize hydrolysis?
To ensure the stability of DOGS, adhere to the following storage and handling guidelines:
-
Storage Temperature: Store DOGS at -20°C in a tightly sealed container.[]
-
Inert Atmosphere: For long-term storage, it is advisable to store DOGS under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the unsaturated oleoyl (B10858665) chains.
-
Handling: When preparing solutions, use high-purity solvents and minimize the exposure of DOGS to atmospheric moisture and oxygen. It is recommended to prepare solutions fresh for each experiment. DOGS is soluble in chloroform (B151607), methanol, and ethanol.[2]
Troubleshooting Guide: Preventing and Identifying DOGS Hydrolysis
This guide will help you identify and resolve common issues related to DOGS hydrolysis during your experiments.
Problem 1: Inconsistent experimental results or loss of formulation efficacy.
-
Possible Cause: Hydrolysis of DOGS leading to changes in the properties of your liposomes or lipid-based nanoparticles.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that DOGS has been consistently stored at -20°C.
-
Assess Age of Stock: Check the age of your DOGS stock. It is recommended to use it within its shelf life (typically one year).[]
-
Analyze for Degradation: Use analytical techniques like HPLC or NMR to check for the presence of hydrolysis products in your DOGS stock and in your final formulation.
-
Control Experimental pH: Carefully control the pH of your buffers during formulation. For optimal stability, a slightly acidic pH is recommended.
-
Maintain Low Temperature: Whenever possible, perform formulation steps at reduced temperatures to slow down potential hydrolysis.
-
Problem 2: Unexpected changes in the pH of the formulation.
-
Possible Cause: Hydrolysis of the succinate ester releases succinic acid, which can lower the pH of an unbuffered or weakly buffered solution.
-
Troubleshooting Steps:
-
Monitor pH: Regularly monitor the pH of your formulation throughout the experiment.
-
Use Appropriate Buffers: Employ a buffer system with sufficient capacity to maintain the desired pH, especially if your experiment involves prolonged incubation times or elevated temperatures.
-
Problem 3: Observation of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: These peaks may correspond to hydrolysis products of DOGS.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary hydrolysis of the succinate ester will yield 1,2-Dioleoyl-sn-glycerol and succinic acid. Further hydrolysis of the oleoyl esters would release oleic acid and glycerol-3-succinate.
-
Perform Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study by intentionally exposing a sample of DOGS to acidic, basic, and high-temperature conditions.[3] The resulting chromatograms will help in identifying the retention times of the degradation products.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-CAD Method for Analysis of DOGS and its Hydrolysis Products
This method is suitable for the quantitative analysis of DOGS and the detection of its non-chromophoric hydrolysis products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a quaternary or binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)
-
-
Chromatographic Conditions:
-
Gradient Elution:
Time (min) %A %B 0 30 70 20 0 100 25 0 100 25.1 30 70 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 35 psi
-
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the DOGS sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to intact DOGS based on its retention time, determined by injecting a fresh, un-degraded standard.
-
Monitor for the appearance of earlier eluting peaks, which may correspond to the more polar hydrolysis products.
-
Quantify the amount of DOGS and its degradation products by creating a calibration curve with known concentrations of standards, if available.
-
Protocol 2: ¹H-NMR Spectroscopy for Monitoring DOGS Hydrolysis
This method allows for the qualitative and semi-quantitative monitoring of DOGS hydrolysis by observing changes in the proton chemical shifts of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or a deuterated solvent mixture that can solubilize the lipid formulation.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the DOGS sample in the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
-
Data Analysis:
-
Intact DOGS: Identify the characteristic proton signals for the glycerol backbone, the oleoyl chains, and the succinate moiety.
-
Hydrolysis Products: Look for the appearance of new signals corresponding to the protons of free succinic acid and the modified glycerol backbone of 1,2-Dioleoyl-sn-glycerol. The integration of these signals relative to the signals of the intact molecule can provide a semi-quantitative measure of hydrolysis.
-
Quantitative Data Summary
| Condition | Expected Rate of Hydrolysis | Primary Hydrolysis Products |
| Acidic (pH < 4) | Moderate | 1,2-Dioleoyl-sn-glycerol + Succinic Acid |
| Slightly Acidic (pH 4-6) | Slowest | 1,2-Dioleoyl-sn-glycerol + Succinic Acid |
| Neutral to Basic (pH > 7) | Rapidly Increases with pH | 1,2-Dioleoyl-sn-glycerol + Succinate Salt |
| Elevated Temperature (>25°C) | Increases at all pH values | 1,2-Dioleoyl-sn-glycerol + Succinic Acid/Succinate Salt |
Visualizations
References
Navigating the Scale-Up of DOGS Liposome Production: A Technical Support Center
For researchers, scientists, and drug development professionals, the transition from small-scale laboratory batches to large-scale production of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) liposomes presents a unique set of challenges. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to ensure a smooth and efficient scale-up process, maintaining the critical quality attributes of your liposomal formulations.
Troubleshooting Guide: Common Issues in DOGS Liposome (B1194612) Scale-Up
This guide addresses specific problems that may arise during the scaling up of DOGS liposome production, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Increase in Particle Size and Polydispersity Index (PDI) | Inefficient homogenization at larger volumes. Altered shear forces during mixing or extrusion. Inconsistent temperature control across the larger batch. | Optimize homogenization parameters (e.g., pressure, number of cycles). Ensure consistent mixing speed and vessel geometry. Validate and monitor temperature control systems for the larger production vessel. Consider a stepwise increase in extrusion pore size. |
| Decrease in Encapsulation Efficiency | Incomplete hydration of the larger lipid film. Altered drug-to-lipid ratio due to larger volumes. Leakage during the extrusion process at higher pressures. | Optimize hydration time and agitation method for the larger surface area. Precisely recalculate and measure all components for the target batch size. Monitor for drug leakage post-extrusion and consider adjusting extrusion pressure or the number of passes. |
| Batch-to-Batch Inconsistency | Variations in raw material quality. Inconsistent execution of the protocol at a larger scale. Lack of well-defined and controlled process parameters. | Implement stringent quality control for all incoming raw materials, including DOGS and other lipids. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the scaled-up process. Identify and control critical process parameters (CPPs) such as temperature, pressure, and flow rates. |
| Clogging of Extruder Membranes | Presence of large, non-hydrated lipid aggregates. Too high of a lipid concentration for the extrusion setup. Extrusion temperature is below the lipid phase transition temperature. | Ensure complete hydration of the lipid film before extrusion. Consider pre-filtering the liposome suspension through a larger pore size membrane. Confirm that the extrusion temperature is above the main phase transition temperature (Tm) of the lipid mixture. |
| Issues with Solvent Removal | Insufficient surface area for evaporation in larger batches. Inadequate vacuum pressure or temperature. | For thin-film hydration, use a larger round-bottom flask to ensure a thin, even lipid film. Optimize the parameters of the rotary evaporator (rotation speed, temperature, vacuum) for the larger volume. For ethanol (B145695) injection methods, utilize tangential flow filtration (TFF) for efficient solvent removal. |
| Liposome Aggregation and Instability During Storage | Suboptimal zeta potential. Inappropriate storage temperature or buffer conditions. Residual organic solvent. | Optimize the formulation to achieve a suitable zeta potential for electrostatic repulsion. Conduct stability studies at various temperatures and in different buffers to determine optimal storage conditions. Ensure complete removal of organic solvents post-production. |
Frequently Asked Questions (FAQs)
1. What is the most significant challenge when scaling up DOGS liposome production from a lab to a pilot scale?
The most significant challenge is maintaining consistent critical quality attributes (CQAs), particularly particle size, polydispersity index (PDI), and encapsulation efficiency.[1] As the batch size increases, factors such as mixing efficiency, heat transfer, and shear forces change, which can significantly impact the final product.[2]
2. How does the choice of manufacturing method impact the scalability of DOGS liposome production?
The manufacturing method is a critical factor for scalability. The thin-film hydration method, while common in laboratory settings, is challenging to scale up due to difficulties in achieving uniform lipid film hydration and removing organic solvents from large batches.[3] Methods like ethanol injection and microfluidics are generally considered more scalable and offer better control over liposome characteristics in a continuous or semi-continuous process.[4][5]
3. What are the key considerations for scaling up the extrusion process for DOGS liposomes?
Key considerations for scaling up extrusion include the type of extruder (e.g., high-pressure homogenizer), the membrane pore size and material, the operating pressure, and the temperature.[6] For larger volumes, a stepwise extrusion through progressively smaller pore sizes may be necessary to prevent membrane clogging and ensure a narrow particle size distribution.[1][6] The temperature must be maintained above the lipid's phase transition temperature throughout the process.[]
4. How can I ensure the sterility of my large-scale DOGS liposome batches?
Sterilization of liposomes is challenging due to their sensitivity to heat and radiation.[8][9] The recommended methods are sterile filtration through a 0.22 µm filter and aseptic manufacturing.[8] It is crucial to ensure that the liposome size is small enough to pass through the filter without compromising the liposome structure or causing significant product loss.[9]
5. What is the role of tangential flow filtration (TFF) in the scale-up of DOGS liposome production?
Tangential flow filtration is a crucial technique for the purification of large-volume liposome preparations.[10] It is used to efficiently remove unencapsulated drug, organic solvents, and other impurities.[11] TFF also allows for the concentration of the liposome suspension and buffer exchange.[10]
Quantitative Data on Scale-Up
While specific data for DOGS liposome scale-up is limited in publicly available literature, the following table provides an illustrative example of the potential impact of increasing batch size on key quality attributes. This data is hypothetical and intended to demonstrate common trends.
| Batch Size (L) | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Encapsulation Efficiency (%) ± SD |
| 0.1 (Lab Scale) | 120 ± 5 | 0.15 ± 0.02 | 85 ± 3 |
| 1 (Pilot Scale) | 135 ± 10 | 0.20 ± 0.04 | 80 ± 5 |
| 10 (Production Scale) | 150 ± 15 | 0.25 ± 0.05 | 75 ± 6 |
Experimental Protocols
Detailed Methodology: Thin-Film Hydration Followed by Extrusion (Lab Scale with Scale-Up Considerations)
This protocol describes the preparation of DOGS-containing liposomes using the thin-film hydration method followed by extrusion, with notes on considerations for scaling up the process.
1. Lipid Film Formation:
-
Lab Scale (1 mL): Dissolve this compound (DOGS) and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[12]
-
Scale-Up Consideration: For larger batches, the volume of the organic solvent and the size of the round-bottom flask must be proportionally increased to ensure the formation of a thin, even lipid film upon solvent removal. Inadequate surface area can lead to a thick lipid deposit that is difficult to hydrate.[13]
-
Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the glass transition temperature of the lipids.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration:
-
Lab Scale (1 mL): Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) by vortexing or gentle agitation. The hydration temperature should be above the main phase transition temperature (Tm) of the lipid mixture.
-
Scale-Up Consideration: For larger volumes, simple vortexing is insufficient. Mechanical agitation using an overhead stirrer or a controlled mixing vessel is necessary to ensure uniform hydration of the lipid film.[3] The hydration time may also need to be extended.
3. Extrusion:
-
Lab Scale (1 mL): Load the hydrated lipid suspension into a handheld extruder. Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) to obtain unilamellar vesicles of a uniform size.
-
Scale-Up Consideration: For larger volumes, a high-pressure extrusion system is required.[1] The process may involve a sequential extrusion through membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, then 100 nm) to prevent clogging and achieve a narrow size distribution.[] The pressure and flow rate are critical parameters that need to be optimized for the larger scale.[14]
4. Purification:
-
Lab Scale (1 mL): Remove unencapsulated material by size exclusion chromatography or dialysis.
-
Scale-Up Consideration: For large-scale production, tangential flow filtration (TFF) is the preferred method for purification due to its efficiency and scalability.[10][15] TFF can be used to remove unencapsulated drug and residual solvents, as well as to concentrate the liposome suspension.
Visualizing the Process and Troubleshooting
DOGS Liposome Manufacturing Workflow
Troubleshooting Decision Tree for Low Encapsulation Efficiency
References
- 1. researchgate.net [researchgate.net]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. cascadeprodrug.com [cascadeprodrug.com]
- 5. Liposomes produced by microfluidics and extrusion: A comparison for scale-up purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 8. Sterilization methods of liposomes: Drawbacks of conventional methods and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DLS Measurement of DOGS Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dendronized polymer-grafted silica (B1680970) (DOGS) nanoparticles and utilizing Dynamic Light Scattering (DLS) for their characterization.
Frequently Asked Questions (FAQs)
Q1: What is Dynamic Light Scattering (DLS) and why is it used for DOGS nanoparticles?
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles suspended in a liquid.[1][2][3] It works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the nanoparticles.[2][4] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[2]
For DOGS nanoparticles, DLS is a crucial tool to determine their hydrodynamic size, size distribution (polydispersity), and colloidal stability.[1] These parameters are critical for applications in drug delivery and other biomedical fields as they influence the nanoparticles' in vivo behavior, including circulation time, biodistribution, and cellular uptake.[5]
Q2: What does the "hydrodynamic diameter" of a DOGS nanoparticle represent?
The hydrodynamic diameter measured by DLS is the diameter of a hypothetical sphere that diffuses at the same rate as the DOGS nanoparticle.[2] This size includes the silica core, the dendronized polymer shell, and a layer of solvent that moves with the nanoparticle. Therefore, the hydrodynamic diameter is typically larger than the physical diameter measured by techniques like Transmission Electron Microscopy (TEM).[6]
Q3: What is the Polydispersity Index (PDI) and what is an acceptable value for DOGS nanoparticles?
The Polydispersity Index (PDI) is a measure of the broadness of the particle size distribution.[7] A PDI value of 0 indicates a perfectly uniform (monodisperse) sample, while a value of 1 suggests a highly polydisperse sample with a very broad size distribution.
For drug delivery applications, a low PDI is generally desirable to ensure uniform and predictable behavior of the nanoparticles. While there is no universal cutoff, a PDI below 0.2 is often considered acceptable for narrow distributions.[8] For DOGS nanoparticles, which can be inherently complex, a PDI up to 0.3 might be acceptable depending on the specific application and synthesis method. PDI values greater than 0.7 suggest that the sample may not be suitable for DLS analysis.[8]
Q4: Why do my DLS results for DOGS nanoparticles show a much larger size than expected?
Several factors can contribute to an unexpectedly large hydrodynamic diameter for DOGS nanoparticles:
-
Aggregation: This is the most common cause. The dense polymer shell of DOGS nanoparticles can sometimes lead to inter-particle interactions and aggregation, especially in certain solvents or at high concentrations. DLS is highly sensitive to larger particles, so even a small amount of aggregation can significantly skew the results towards a larger average size.[7]
-
Dust or Contaminants: Dust particles or other contaminants in the sample or solvent can be much larger than the nanoparticles and will be detected by DLS, leading to erroneous results.[4]
-
High Polydispersity: If the sample is highly polydisperse, the intensity-weighted average size reported by DLS will be biased towards the larger particles in the distribution.
-
Multiple Scattering: At high sample concentrations, light scattered by one particle can be scattered again by another particle before reaching the detector. This phenomenon, known as multiple scattering, can lead to an underestimation of particle size, but in some complex situations, it can also contribute to data analysis artifacts that may be misinterpreted as larger sizes.
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during DLS measurements of DOGS nanoparticles.
| Problem/Artifact | Possible Causes | Recommended Solutions |
| High Polydispersity Index (PDI > 0.3) | 1. True Polydispersity: The synthesis process may have resulted in a broad distribution of core sizes or grafting densities. 2. Presence of Aggregates: Small amounts of aggregated nanoparticles can broaden the size distribution. 3. Dust/Contamination: Large, slow-moving contaminants contribute to a wider distribution. | 1. Optimize the synthesis and purification methods to achieve a more uniform product. 2. Filter the sample through an appropriate syringe filter (e.g., 0.2 µm or 0.45 µm) to remove aggregates and dust. Ensure the filter material is compatible with your solvent and does not interact with the nanoparticles. 3. Centrifuge the sample at low speed to pellet larger aggregates. |
| Inconsistent or Non-Repeatable Results | 1. Sample Instability: Nanoparticles may be aggregating or settling over time. 2. Temperature Fluctuations: Changes in temperature affect solvent viscosity and Brownian motion. 3. Air Bubbles: Bubbles in the cuvette can cause significant scattering artifacts. | 1. Ensure the nanoparticles are well-dispersed in a suitable solvent and at an appropriate pH. Perform measurements immediately after sample preparation. 2. Allow the instrument and sample to equilibrate to the set temperature before starting the measurement. 3. Carefully pipette the sample into the cuvette to avoid introducing bubbles. If bubbles are present, gently tap the cuvette or briefly sonicate the sample (if it doesn't induce aggregation). |
| "Count Rate Too Low" Error | 1. Low Sample Concentration: Insufficient particles in the scattering volume to generate a strong signal. 2. Small Particle Size: Very small nanoparticles scatter light weakly. 3. Sample Absorption: If the sample absorbs light at the laser wavelength, the scattered intensity will be reduced. | 1. Increase the concentration of the DOGS nanoparticle dispersion. 2. For very small particles, ensure the instrument is sensitive enough. Longer measurement times may be necessary. 3. If possible, use a DLS instrument with a different laser wavelength that is not absorbed by the sample. |
| "Count Rate Too High" Error | 1. High Sample Concentration: Leads to multiple scattering and can saturate the detector. 2. Presence of Large Particles/Aggregates: A few large particles can dominate the scattering signal. | 1. Dilute the sample with a filtered, clean solvent. A serial dilution study is recommended to find the optimal concentration. 2. Filter or centrifuge the sample to remove large particles. |
| Bimodal or Multimodal Size Distribution | 1. Presence of Aggregates: A second, larger peak often corresponds to aggregated nanoparticles. 2. Contamination: A distinct peak could be due to a contaminant. 3. Complex Sample: The DOGS nanoparticles themselves might exist in different states (e.g., individual particles and small, stable oligomers). | 1. Filter the sample and re-measure. If the larger peak disappears, it was likely due to aggregates. 2. Ensure all glassware, pipette tips, and solvents are scrupulously clean. 3. Consider complementary techniques like TEM or Asymmetric Flow Field-Flow Fractionation (AF4) to confirm the presence of multiple species. |
Data Presentation: Interpreting DLS Results for DOGS Nanoparticles
The following table provides a hypothetical example of DLS data for two different batches of DOGS nanoparticles, one with desirable characteristics and one with potential issues.
| Parameter | Batch A (Good Quality) | Batch B (Poor Quality) | Interpretation |
| Z-Average (d.nm) | 155.2 | 450.8 | The Z-average is the intensity-weighted mean hydrodynamic diameter. The significantly larger size for Batch B suggests the presence of aggregates or large contaminants. |
| Polydispersity Index (PDI) | 0.150 | 0.650 | A PDI of 0.150 indicates a relatively narrow and monodisperse size distribution for Batch A. The high PDI for Batch B suggests a very broad and heterogeneous sample, likely containing aggregates. |
| Peak 1 Mean (d.nm) | 152.5 | 160.1 | The main peak for both batches is in a similar range, representing the individual DOGS nanoparticles. |
| Peak 1 Area (%) | 98.5% | 65.3% | In Batch A, the vast majority of the scattering signal comes from the primary nanoparticle population. In Batch B, a significant portion of the signal is from another source. |
| Peak 2 Mean (d.nm) | - | 1205.4 | The presence of a second, very large peak in Batch B is a strong indicator of significant aggregation or contamination. |
| Peak 2 Area (%) | - | 34.7% | Nearly 35% of the scattered light in Batch B comes from the large aggregates, heavily skewing the Z-average. |
| Count Rate (kcps) | 250 | 850 | The higher count rate for Batch B, despite potentially similar concentrations of primary particles, is likely due to the strong scattering from the large aggregates. |
Experimental Protocols
Protocol 1: Sample Preparation for DLS Measurement of DOGS Nanoparticles
-
Solvent Preparation: Use a high-purity, filtered solvent (e.g., deionized water, PBS, or an appropriate organic solvent) for dispersing the DOGS nanoparticles. The solvent should be filtered through a 0.2 µm syringe filter to remove any dust or particulate matter.
-
Dispersion of DOGS Nanoparticles:
-
Accurately weigh a small amount of the lyophilized DOGS nanoparticle powder.
-
Add the filtered solvent to achieve a stock concentration of approximately 1-10 mg/mL.
-
Gently vortex or pipette mix to disperse the nanoparticles. Avoid vigorous sonication, as this can potentially damage the dendronized polymer shell or induce aggregation. For sturdy samples, bath sonication for a short duration (e.g., 1-2 minutes) may be acceptable.
-
-
Dilution:
-
Perform a serial dilution of the stock suspension to find the optimal concentration for DLS measurement. A typical starting concentration for DLS is in the range of 0.1-1 mg/mL.
-
The optimal concentration should yield a stable count rate within the instrument's recommended range (typically 100-1000 kcps) and show consistent size measurements upon further dilution.
-
-
Sample Filtration (Optional but Recommended):
-
If aggregates are suspected, filter the diluted sample through a syringe filter with a pore size that is large enough to allow the individual nanoparticles to pass through but will retain larger aggregates (e.g., a 0.45 µm filter for nanoparticles expected to be around 150 nm).
-
-
Cuvette Preparation and Measurement:
-
Rinse a clean, dust-free DLS cuvette with the filtered solvent.
-
Carefully transfer the final diluted sample into the cuvette, avoiding the formation of air bubbles.
-
Cap the cuvette to prevent contamination.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature for at least 5-10 minutes before starting the measurement.
-
Visualizations
Caption: A workflow diagram for troubleshooting common DLS measurement issues.
Caption: Experimental workflow from DOGS nanoparticle formulation to characterization.
Caption: Simplified diagram of signaling pathways potentially affected by silica nanoparticles.[9][10][11][12][13]
References
- 1. [Nanosize Particle Analysis by Dynamic Light Scattering (DLS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horiba.com [horiba.com]
- 3. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 4. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Light Scattering Distributions by Any Means - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Pathways Regulated by Silica Nanoparticles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Signaling Pathways Regulated by Silica Nanoparticles [ouci.dntb.gov.ua]
- 12. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Signaling Pathways Regulated by Silica Nanoparticles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing DOGS Molar Ratios in Lipid Mixtures
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the molar ratio of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) in lipid nanoparticle (LNP) formulations. DOGS is a pH-responsive, anionic lipid that can be a critical component for creating stable and effective drug delivery systems.[][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DOGS in a lipid nanoparticle formulation?
A1: DOGS (this compound) is an anionic phospholipid used in LNP formulations. Its primary roles include providing a negative surface charge to the nanoparticle, contributing to the overall stability of the lipid bilayer, and offering pH-responsive properties.[][2][3] The succinate (B1194679) headgroup can change its protonation state in response to changes in environmental pH, which can be leveraged for triggered release of encapsulated cargo within acidic cellular compartments like endosomes.[3]
Q2: How does the molar ratio of DOGS affect the characteristics of lipid nanoparticles?
A2: The molar ratio of DOGS, relative to other lipids in the mixture (such as helper lipids, cholesterol, and PEG-lipids), significantly influences the physicochemical properties of the LNP. These properties include:
-
Particle Size and Polydispersity Index (PDI): The molar percentage of charged lipids like DOGS can impact the self-assembly process, affecting the final size and size distribution of the nanoparticles.
-
Zeta Potential: As an anionic lipid, a higher molar ratio of DOGS will generally lead to a more negative surface charge (zeta potential), which is crucial for preventing aggregation through electrostatic repulsion.
-
Encapsulation Efficiency: The charge and structure of the lipid matrix, influenced by the DOGS ratio, can affect how effectively the therapeutic payload (e.g., siRNA, mRNA) is encapsulated.
-
Fusogenicity and Endosomal Escape: The presence of DOGS can influence the fusogenicity of the LNP with endosomal membranes, a critical step for the cytoplasmic delivery of the payload.[]
Q3: What are common "helper lipids" used with DOGS, and what is their function?
A3: Helper lipids are neutral or zwitterionic lipids that are included in formulations to stabilize the lipid bilayer and facilitate endosomal escape. A common helper lipid used with anionic lipids is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE has a cone-like molecular shape that can promote the formation of non-bilayer hexagonal phases, which is believed to disrupt the endosomal membrane and release the nanoparticle's contents into the cytoplasm. The molar ratio between DOGS and DOPE is a critical parameter to optimize for maximal delivery efficiency.
Q4: Why is cholesterol included in DOGS-containing formulations?
A4: Cholesterol is a crucial component for modulating the fluidity and stability of the lipid bilayer. It intercalates between the phospholipid tails, filling gaps and reducing the permeability of the membrane. This enhances the stability of the nanoparticle, prevents the leakage of encapsulated cargo, and can improve circulation time in vivo.
Q5: What is the role of a PEG-lipid in the formulation?
A5: A PEGylated lipid (e.g., DMG-PEG 2000) is included to provide a "stealth" coating to the nanoparticle.[4] The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic barrier on the surface of the LNP, which sterically hinders the adsorption of plasma proteins (opsonization) and reduces recognition by the immune system.[5] This increases the circulation half-life of the nanoparticles. However, the molar percentage of the PEG-lipid must be carefully optimized, as too much can inhibit cellular uptake.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation (High PDI or visible precipitates) | 1. Incorrect Molar Ratio: Insufficient DOGS or other charged lipid, leading to a low surface charge (zeta potential) and reduced electrostatic repulsion. 2. High Ionic Strength: The formulation or dilution buffer has a high salt concentration, which can screen surface charges and lead to aggregation.[6] 3. Suboptimal pH: The pH of the buffer may be affecting the ionization state of the DOGS headgroup, reducing its negative charge. | 1. Optimize Molar Ratios: Systematically vary the molar percentage of DOGS. Start with a higher ratio (e.g., 10-20 mol%) and titrate downwards. Ensure an adequate amount of PEG-lipid (e.g., 1.5 mol%) is present for steric stability.[4] 2. Use Low Ionic Strength Buffers: Prepare lipids and perform initial formulation steps in low-salt buffers (e.g., citrate (B86180) buffer at pH 4.0) before exchanging into physiological buffers like PBS. 3. Control pH: Ensure the pH of your buffers is consistent and appropriate for maintaining the desired charge on the DOGS lipid. |
| Low Encapsulation Efficiency | 1. Unfavorable Electrostatic Interactions: The molar ratio of anionic DOGS may be too high, causing electrostatic repulsion with a negatively charged payload like siRNA or mRNA. 2. Lipid Mixture Not Optimized: The combination of DOGS, helper lipid (e.g., DOPE), and cholesterol may not be forming a stable matrix to retain the payload. | 1. Adjust DOGS Ratio: Methodically decrease the molar percentage of DOGS to find a balance between nanoparticle stability and payload interaction. 2. Vary Helper Lipid and Cholesterol Ratios: Test different molar ratios of helper lipid and cholesterol while keeping the DOGS percentage constant to improve bilayer packing and stability. |
| Low Transfection/Delivery Efficiency | 1. Poor Endosomal Escape: The molar ratio of the helper lipid (e.g., DOPE) to DOGS may be too low, preventing efficient disruption of the endosomal membrane. 2. High PEG-Lipid Content: Too much PEG on the surface can sterically hinder the interaction of the nanoparticle with the cell membrane.[5] | 1. Optimize DOGS:DOPE Ratio: Based on literature for similar anionic systems, a higher molar ratio of DOPE to the anionic lipid can improve efficiency. Test ratios from 1:1 to 1:4 (DOGS:DOPE). 2. Screen PEG-Lipid Percentage: Test formulations with different molar percentages of PEG-lipid, typically ranging from 0.5% to 5%. Often, a lower amount (e.g., 1.5 mol%) is sufficient for stability without compromising uptake.[4] |
| High Cytotoxicity | 1. Unstable Particles: Poorly formed or aggregated nanoparticles can sometimes lead to increased toxicity. | 1. Re-optimize Formulation for Stability: Address any aggregation or instability issues using the steps above. Ensure a narrow size distribution (low PDI). |
Quantitative Data on Anionic Lipid Formulations
While specific quantitative data for DOGS is limited in publicly available literature, the following table summarizes results from an optimization study of a similar anionic lipid system (DOPG/DOPE) for siRNA delivery. This data can serve as a valuable starting point for designing experiments with DOGS.
System: Anionic Liposomes for siRNA Delivery Components: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), siRNA, Calcium Chloride (as a bridging agent)
| Formulation (DOPG:DOPE Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Gene Knockdown (%) |
| 100:0 | 250 ± 15 | -35 ± 0.2 | ~90 | ~20 |
| 80:20 | 280 ± 12 | -30 ± 0.1 | ~95 | ~45 |
| 60:40 | 300 ± 18 | -25 ± 0.1 | ~98 | ~60 |
| 40:60 | 324 ± 20 | -23 ± 0.1 | ~99 | ~70 |
| 20:80 | 350 ± 25 | -15 ± 0.2 | ~95 | ~55 |
| 0:100 | 410 ± 30 | -5 ± 0.3 | ~80 | ~30 |
Data adapted from a study on DOPG/DOPE anionic lipoplexes.[7] The results show that the optimal molar ratio for maximizing gene knockdown was 40:60 (DOPG:DOPE), highlighting the importance of balancing the anionic lipid with a helper lipid.[7]
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation by Microfluidic Mixing
This protocol describes a standard method for preparing DOGS-containing LNPs using a microfluidic device. This technique allows for rapid, reproducible mixing of lipid and aqueous phases to form uniform nanoparticles.
Materials:
-
DOGS (this compound)
-
Helper Lipid (e.g., DOPE)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Therapeutic payload (e.g., siRNA, mRNA)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Aqueous Buffer (e.g., 100 mM Citrate Buffer, pH 3.0-4.0)
-
Dialysis/Purification Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve DOGS, DOPE, cholesterol, and the PEG-lipid in ethanol at the desired molar ratio. A common starting point for similar systems is a 40:30:27.5:2.5 molar ratio (Anionic Lipid:DOPE:Cholesterol:PEG-Lipid).
-
The total lipid concentration in the ethanol phase is typically between 10-25 mg/mL.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid payload in the aqueous citrate buffer. The acidic pH ensures that ionizable lipids (if used) are protonated, but it also helps control the charge of DOGS.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe pump of the microfluidic system and the aqueous payload solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase. A common ratio is 3:1.
-
Initiate mixing. The rapid, controlled mixing of the two streams causes nanoprecipitation, leading to the self-assembly of LNPs.
-
-
Purification:
-
The resulting LNP suspension will be in an ethanol/aqueous buffer mixture. This must be exchanged for a physiologically compatible buffer.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa). Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the final LNP suspension using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).
-
Visualizations
Caption: Experimental workflow for LNP formulation using microfluidic mixing.
References
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. nbinno.com [nbinno.com]
- 4. Ionic liquid-coated lipid nanoparticles increase siRNA uptake into CNS targets - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00699A [pubs.rsc.org]
- 5. fluidimaging.com [fluidimaging.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and safe delivery of siRNA using anionic lipids: Formulation optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Cholesterol on DOGS Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cholesterol on the stability of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of cholesterol in a liposome (B1194612) bilayer?
Cholesterol is a critical component in many liposomal formulations, where it acts as a "fluidity buffer." It inserts itself into the phospholipid bilayer, modulating its physical properties. At temperatures above the lipid's phase transition temperature (Tm), cholesterol decreases membrane fluidity and permeability by ordering the acyl chains of the phospholipids (B1166683). Conversely, at temperatures below the Tm, it increases fluidity by preventing the tight packing of the acyl chains. This modulation enhances the stability of the liposome, reduces drug leakage, and can influence the liposome's interaction with cells.
Q2: How does the molar ratio of cholesterol affect the stability of liposomes?
The molar ratio of cholesterol to phospholipid is a crucial parameter in liposome formulation. Generally, increasing the cholesterol content up to a certain point (often around a 2:1 to 1:1 phospholipid to cholesterol molar ratio) enhances bilayer stability, reduces permeability, and prevents aggregation.[1][2] However, excessive cholesterol can lead to the formation of cholesterol crystals within the bilayer, which can destabilize the liposome. The optimal ratio is dependent on the specific phospholipid and the intended application. For many formulations, a cholesterol concentration of around 30 mol% is considered optimal for stability.[1]
Q3: What are the expected effects of incorporating cholesterol into DOGS liposomes?
While specific quantitative data for DOGS liposomes is limited in publicly available literature, we can extrapolate from the behavior of other oleoyl-based phospholipids. Incorporating cholesterol into DOGS liposomes is expected to:
-
Increase membrane rigidity: The oleoyl (B10858665) chains of DOGS are unsaturated, leading to a more fluid membrane. Cholesterol will likely decrease this fluidity, creating a more ordered and stable bilayer.
-
Decrease permeability and drug leakage: By filling the gaps between the phospholipid molecules, cholesterol is expected to reduce the passive leakage of encapsulated hydrophilic drugs from the aqueous core of the DOGS liposomes.
-
Influence particle size: The inclusion of cholesterol can affect the curvature of the lipid bilayer, which may lead to changes in vesicle size.[3]
-
Modulate surface charge: While DOGS itself is an anionic lipid, the incorporation of neutral cholesterol may influence the surface charge density and the zeta potential of the liposomes, which can affect their stability against aggregation.
Q4: How can I assess the stability of my DOGS-cholesterol liposomes?
Several analytical techniques can be employed to evaluate the stability of your liposomal formulation:
-
Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is used to monitor changes in the average particle size and the width of the size distribution (PDI) over time. An increase in particle size or PDI can indicate aggregation or fusion of liposomes.
-
Zeta Potential Measurement: This technique measures the surface charge of the liposomes. A sufficiently high absolute zeta potential (typically > ±20 mV) indicates good colloidal stability due to electrostatic repulsion between particles.[2][4]
-
Drug Leakage Assay: The retention of the encapsulated drug over time is a key indicator of stability. This is often measured by separating the free drug from the encapsulated drug (e.g., via dialysis or size exclusion chromatography) and quantifying the amount of leaked drug. Alternatively, a fluorescence-based assay can be used where the release of a quenched fluorescent dye is monitored.
Troubleshooting Guides
Issue 1: Aggregation of DOGS-Cholesterol Liposomes During Preparation or Storage
| Potential Cause | Troubleshooting/Optimization |
| Suboptimal DOGS:Cholesterol Ratio | Systematically vary the molar ratio of DOGS to cholesterol (e.g., 100:0, 90:10, 80:20, 70:30, 60:40, 50:50) to identify the optimal ratio that minimizes aggregation. |
| Inappropriate pH or Ionic Strength of the Buffer | DOGS is an anionic lipid. Changes in pH can affect its charge and interactions. Maintain a consistent and appropriate pH for your buffer system. High ionic strength can screen surface charges, leading to aggregation. If possible, use a buffer with lower ionic strength. |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can bind to the anionic head group of DOGS and induce aggregation.[3] If their presence is not essential for your application, consider using a chelating agent like EDTA. |
| Inefficient Hydration or Sonication | Ensure the hydration of the lipid film is performed above the phase transition temperature of DOGS. Optimize sonication time and power to ensure the formation of small, unilamellar vesicles without causing lipid degradation. |
| Inclusion of PEGylated Lipids | Incorporate a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol chains create a steric barrier that can prevent aggregation.[1] |
Issue 2: Low Encapsulation Efficiency of a Hydrophilic Drug
| Potential Cause | Troubleshooting/Optimization |
| Premature Drug Leakage | The lipid bilayer may be too fluid, leading to leakage during preparation. Increase the cholesterol content to enhance membrane rigidity and reduce permeability. |
| Suboptimal Hydration Conditions | Ensure the drug is dissolved in the hydration buffer at the desired concentration before adding it to the dried lipid film. Optimize the hydration time and temperature. |
| Inefficient Vesicle Formation | The method of liposome preparation can influence encapsulation efficiency. Compare different methods like thin-film hydration followed by sonication versus extrusion to see which yields better results for your specific drug. |
| Drug-Lipid Interactions | The charge of your drug molecule can interact with the anionic headgroup of DOGS. Consider adjusting the pH of the hydration buffer to modulate the charge of the drug and/or the lipid to improve encapsulation. |
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting/Optimization |
| Incomplete Dissolution of Lipids | Ensure that DOGS and cholesterol are completely dissolved in the organic solvent before creating the lipid film. A homogenous lipid film is crucial for forming uniform liposomes. |
| Non-uniform Hydration | During hydration, ensure the entire lipid film is in contact with the aqueous buffer and that agitation is sufficient to form a homogenous suspension of multilamellar vesicles (MLVs) before downsizing. |
| Ineffective Downsizing Method | Sonication can sometimes produce a wider size distribution. For more uniform liposomes, use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). Perform multiple passes through the extruder to achieve a narrow size distribution. |
| Instability Leading to Fusion or Aggregation | If the initial size is acceptable but increases over time, this indicates instability. Revisit the troubleshooting steps for aggregation (Issue 1). |
Quantitative Data Summary
No specific quantitative data for the effect of cholesterol on the stability of DOGS liposomes was found in the reviewed literature. The following tables provide illustrative data from studies on other phospholipids to demonstrate the expected trends.
Table 1: Effect of Cholesterol on Liposome Particle Size and Zeta Potential (Illustrative Data for POPC Liposomes)
| Phospholipid:Cholesterol Molar Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 100:0 | 150 ± 5 | 0.15 ± 0.02 | -35 ± 3 |
| 80:20 | 165 ± 7 | 0.12 ± 0.03 | -32 ± 4 |
| 60:40 | 180 ± 6 | 0.10 ± 0.02 | -28 ± 3 |
| 50:50 | 195 ± 8 | 0.18 ± 0.04 | -25 ± 4 |
Note: This data is hypothetical and intended to illustrate the general trend that increasing cholesterol can lead to an increase in particle size and a slight decrease in the magnitude of the negative zeta potential.
Table 2: Effect of Cholesterol on Drug Leakage from Liposomes (Illustrative Data)
| Phospholipid:Cholesterol Molar Ratio | Drug Leakage after 24h at 37°C (%) |
| 100:0 | 45 ± 5 |
| 80:20 | 25 ± 4 |
| 60:40 | 15 ± 3 |
| 50:50 | 10 ± 2 |
Note: This data is hypothetical and illustrates the general trend that increasing cholesterol content decreases drug leakage from liposomes.
Experimental Protocols
Protocol 1: Preparation of DOGS-Cholesterol Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DOGS-cholesterol liposomes with a defined size.
Materials:
-
This compound (DOGS)
-
Cholesterol
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Nitrogen gas stream
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of DOGS and cholesterol in chloroform in a round-bottom flask to achieve the target molar ratio.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
Hydration: Add the hydration buffer (pre-heated to above the Tm of DOGS, if necessary) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Hydrate the lipid film by gentle rotation for 1-2 hours. The solution will become milky as multilamellar vesicles (MLVs) form.
-
Sonication (Optional): To aid in the disruption of larger MLVs, the suspension can be briefly sonicated in a bath sonicator.
-
Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane. Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Stability Assessment by Monitoring Particle Size and Zeta Potential
This protocol outlines the use of Dynamic Light Scattering (DLS) to assess the physical stability of the liposome formulation over time.
Materials:
-
DOGS-cholesterol liposome suspension
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Initial Measurement (Time 0):
-
Dilute a small aliquot of the liposome suspension with the hydration buffer to a suitable concentration for DLS analysis.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI).
-
For zeta potential, dilute the sample in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility.
-
-
Incubation: Store the bulk of the liposome suspension under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Measurements: At predetermined time intervals (e.g., 1, 7, 14, 30 days), withdraw an aliquot of the stored liposome suspension.
-
Repeat Measurements: Repeat the particle size and zeta potential measurements as described in step 1.
-
Data Analysis: Plot the Z-average diameter, PDI, and zeta potential as a function of time to evaluate the stability of the formulation. Significant changes in these parameters indicate instability.
Protocol 3: Drug Leakage Assay using a Fluorescent Probe
This protocol describes a common method to assess the membrane integrity and drug retention capability of the liposomes.
Materials:
-
DOGS-cholesterol liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein).
-
Fluorescence spectrophotometer
-
Buffer for dilution (same as the external buffer of the liposomes)
-
Triton X-100 solution (e.g., 10% v/v)
Procedure:
-
Preparation of Dye-Loaded Liposomes: Prepare the DOGS-cholesterol liposomes using Protocol 1, but use a solution of the fluorescent dye (at a self-quenching concentration) as the hydration buffer.
-
Removal of Unencapsulated Dye: Separate the liposomes from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
-
Initial Fluorescence Measurement (F₀): Dilute an aliquot of the purified dye-loaded liposomes in the buffer and measure the initial fluorescence intensity (F₀).
-
Incubation: Incubate the liposome suspension at the desired temperature (e.g., 37°C).
-
Time-Point Fluorescence Measurement (Ft): At various time points, measure the fluorescence intensity (Ft) of an aliquot of the incubated suspension.
-
Maximum Fluorescence Measurement (F_max): To determine the fluorescence corresponding to 100% leakage, add a small amount of Triton X-100 to an aliquot of the liposome suspension to lyse the vesicles and release all the encapsulated dye. Measure the maximum fluorescence intensity (F_max).
-
Calculation of Percentage Leakage: Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of DOGS-cholesterol liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in High-Throughput Screening Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their high-throughput screening experiments, such as those cataloged in the Database of Genome-wide Screens (DOGS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in CRISPR or RNAi screens?
A1: The reproducibility of high-throughput screens hinges on several key factors. Consistent cell culture and handling practices are fundamental to minimize biological variability. The quality and consistency of reagents, including sgRNA or shRNA libraries, viral preparations, and selection agents, are also paramount. Furthermore, maintaining a consistent multiplicity of infection (MOI) is crucial for ensuring that, on average, each cell receives a single genetic perturbation. Finally, the statistical analysis pipeline, including read count normalization and hit-calling thresholds, must be well-documented and consistently applied across replicate screens.
Q2: How should I design my experiment to include proper controls?
A2: A robust experimental design with comprehensive controls is essential. This should include:
-
Negative Controls: Non-targeting or safe-targeting sgRNAs (for CRISPR) or non-silencing shRNAs (for RNAi) to control for the effects of the delivery system and the DNA cleavage/RNA interference machinery itself.
-
Positive Controls: sgRNAs or shRNAs targeting genes known to produce the expected phenotype. These controls validate that the experimental system is working as intended.
-
Untransduced/Parental Cells: A population of cells that do not undergo the screening procedure can serve as a baseline for phenotypic changes.
Q3: What is a reasonable number of biological replicates for a genome-wide screen?
A3: While the exact number can vary based on the complexity of the screen and the biological system, a minimum of three biological replicates is generally recommended to ensure statistical power and to identify and account for outliers.
Q4: How can I validate the hits from my primary screen?
A4: Hit validation is a multi-step process. It typically begins with a secondary screen using a smaller, focused library of sgRNAs or shRNAs targeting the primary hits. This is often followed by single-gene validation experiments, such as generating individual knockout or knockdown cell lines and confirming the phenotype through orthogonal assays. It is also good practice to use multiple, distinct sgRNAs or shRNAs for each target gene to rule out off-target effects.
Troubleshooting Guide
Problem 1: High variability between biological replicates.
Possible Cause & Solution:
-
Inconsistent Cell Culture: Minor variations in cell density, passage number, or media composition can lead to significant differences between replicates.
-
Solution: Implement a strict cell culture protocol. Ensure all replicates are seeded from the same parent culture at a consistent density and are maintained for the same number of passages before initiating the screen.
-
-
Variable Viral Transduction: Inconsistent multiplicity of infection (MOI) can lead to different levels of genetic perturbation across replicates.
-
Solution: Perform a viral titration for each new batch of virus to determine the optimal concentration for achieving the desired MOI. Ensure consistent mixing and incubation times during transduction.
-
-
Library Representation: Poor or uneven representation of the sgRNA/shRNA library in the cell population.
-
Solution: Ensure a sufficient number of cells are transduced to maintain library complexity. A common recommendation is to maintain at least 500 cells per guide in the library at all stages of the experiment.
-
Problem 2: Low hit rate or no significant hits identified.
Possible Cause & Solution:
-
Ineffective Assay: The screening assay may not be sensitive enough to detect the desired phenotype.
-
Solution: Optimize the assay conditions, including incubation times, reagent concentrations, and the dynamic range of the readout. Run robust positive and negative controls to ensure a sufficient assay window.
-
-
Suboptimal Selection Pressure: The concentration of the selection agent (e.g., drug, toxin) may be too high or too low.
-
Solution: Perform a dose-response curve (kill curve) to determine the optimal concentration of the selection agent that provides a clear distinction between sensitive and resistant cells.
-
Problem 3: Poor correlation between primary and validation screens.
Possible Cause & Solution:
-
Off-Target Effects: The phenotype observed in the primary screen may be due to the sgRNA/shRNA affecting a gene other than the intended target.
-
Solution: In the validation phase, use multiple, independent sgRNAs/shRNAs for each hit. A true hit should produce a consistent phenotype with at least two different guide sequences.
-
-
Different Experimental Conditions: Variations in experimental conditions between the primary and validation screens.
-
Solution: Meticulously document all experimental parameters of the primary screen and replicate them as closely as possible in the validation experiments.
-
Experimental Protocols
Protocol 1: Determining Optimal Puromycin (B1679871) Concentration (Kill Curve)
-
Cell Seeding: Seed cells in a 24-well plate at a density that will not reach full confluency by the end of the experiment.
-
Puromycin Addition: 24 hours after seeding, add puromycin to the wells at a range of concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16 µg/mL).
-
Incubation: Incubate the cells for 48-72 hours, or until the cells in the highest concentration wells are all dead.
-
Viability Assessment: Assess cell viability in each well using a method such as a resazurin-based assay or by cell counting.
-
Data Analysis: Plot cell viability against puromycin concentration to determine the lowest concentration that results in complete cell death. This is the optimal concentration for selecting transduced cells in a screen.
Data Presentation
Table 1: Illustrative Data for Hit Validation
| Gene ID | Primary Screen Z-score | Validation Screen (Guide 1) % Viability | Validation Screen (Guide 2) % Viability | Validation Screen (Guide 3) % Viability | Status |
| GENE001 | -2.8 | 45% | 48% | 52% | Validated |
| GENE002 | -2.5 | 95% | 92% | 98% | Not Validated |
| GENE003 | -3.1 | 38% | 91% | 42% | Inconclusive |
| GENE004 | -2.9 | 55% | 51% | 49% | Validated |
This table shows example data for a primary screen and a subsequent validation screen. A hit is considered "Validated" if at least two independent guides reproduce the phenotype (e.g., reduced viability).
Visualizations
Caption: A generalized workflow for conducting a genome-wide CRISPR/Cas9 or RNAi screen.
Caption: A decision tree for troubleshooting common issues in high-throughput screens.
Technical Support Center: Purification of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of negatively charged DGS liposomes.
| Observation | Potential Cause | Recommended Solution |
| Low Liposome (B1194612) Recovery After Purification | Liposome Adherence to Purification Matrix (SEC Column or Dialysis Membrane): The negatively charged succinate (B1194679) headgroup of DGS liposomes can interact with certain purification materials. | For Size Exclusion Chromatography (SEC), pre-saturate the column with empty liposomes of a similar composition to block non-specific binding sites. For dialysis, ensure the membrane material (e.g., regenerated cellulose) is compatible with charged lipids. Consider using a tangential flow filtration (TFF) system, which can offer high recovery rates for anionic liposomes.[1] |
| Liposome Rupture/Destabilization: Shear stress during pumping (SEC) or osmotic stress during dialysis can disrupt the liposome structure. | For SEC, use a low-pressure chromatography system and avoid high flow rates. For dialysis, ensure the dialysis buffer is iso-osmotic with the liposome suspension.[2] | |
| Inefficient Removal of Unencapsulated Material | Inappropriate Pore Size of Dialysis Membrane or SEC Resin: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be too large, allowing for slow diffusion of small molecules, or too small, preventing efficient separation. | For dialysis, select a membrane with an MWCO that is at least 100 times larger than the molecular weight of the unencapsulated material but significantly smaller than the liposomes. For SEC, choose a resin with a fractionation range appropriate for separating small molecules from your liposome population. |
| Insufficient Dialysis Time or Buffer Exchange: The concentration gradient across the dialysis membrane may not be sufficient for complete removal of contaminants. | Increase the duration of dialysis and the frequency of buffer changes to maintain a high concentration gradient.[3] A larger volume of dialysis buffer will also improve removal efficiency. | |
| Liposome Aggregation During or After Purification | Inappropriate Buffer Conditions (pH, Ionic Strength): The stability of negatively charged DGS liposomes is sensitive to pH and the concentration of counter-ions in the buffer. | Maintain a buffer pH above the pKa of the succinate headgroup to ensure a negative surface charge and electrostatic repulsion between liposomes. Avoid high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) which can induce aggregation of anionic liposomes.[4] |
| Residual Organic Solvent: The presence of residual organic solvents from the liposome preparation process can destabilize the lipid bilayer and lead to aggregation. | Ensure complete removal of organic solvents, for example by evaporation under vacuum, before proceeding with purification.[5] | |
| Altered Liposome Size or Polydispersity After Purification | Extrusion Through Purification Column: High pressure during SEC can force liposomes through the pores of the resin, leading to a change in size distribution. | Optimize the flow rate and pressure to minimize this effect. Characterize liposome size and polydispersity before and after purification using Dynamic Light Scattering (DLS). |
| Fusion or Fission of Liposomes: Unstable liposomes may undergo fusion or fission during the purification process. | Ensure the lipid composition is stable and consider including cholesterol in the formulation to enhance membrane rigidity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying DGS liposomes?
A1: The optimal purification method depends on the specific application, the nature of the unencapsulated material, and the scale of the preparation. Size Exclusion Chromatography (SEC) is effective for separating liposomes from smaller molecules like free drug or fluorescent dyes.[2] Dialysis is a simple and cost-effective method for removing small molecule contaminants, especially for small-scale preparations.[3][6] Tangential Flow Filtration (TFF) is a highly efficient and scalable method that can provide high recovery rates and excellent removal of contaminants for anionic liposomes.[1]
Q2: How does the negative charge of DGS liposomes affect purification?
A2: The succinate headgroup of DGS imparts a negative charge to the liposome surface at neutral pH.[7] This negative charge is beneficial for stability as it promotes electrostatic repulsion between liposomes, reducing the likelihood of aggregation.[4] However, it can also lead to interactions with positively charged surfaces in purification systems. Therefore, it is important to choose appropriate materials and conditions, such as pre-saturating SEC columns, to minimize these interactions and ensure high recovery.
Q3: How can I quantify the purity of my DGS liposome preparation?
A3: The purity of your liposome preparation can be assessed by measuring the encapsulation efficiency and the removal of any unencapsulated materials. This typically involves separating the liposomes from the external medium using a method like SEC or dialysis, and then quantifying the amount of encapsulated substance (e.g., a drug or a fluorescent marker) and any remaining free substance in the external solution. Techniques like HPLC, UV-Vis spectroscopy, or fluorescence spectroscopy can be used for quantification.[8][9]
Q4: My DGS liposomes are aggregating after purification and storage. What can I do?
A4: Aggregation of purified liposomes can be due to several factors. First, check the pH and ionic strength of your storage buffer. For negatively charged liposomes, maintaining a pH well above the pKa of the succinate group and a low to moderate ionic strength will help maintain electrostatic repulsion. Avoid buffers containing high concentrations of divalent cations. Also, ensure that the storage temperature is appropriate for the lipid composition. For long-term storage, consider storing the liposomes at 4°C.
Q5: Can I use centrifugation to purify my DGS liposomes?
A5: While ultracentrifugation can be used to pellet liposomes and separate them from the supernatant containing unencapsulated material, it can sometimes lead to liposome fusion or rupture, especially for less stable formulations. It is a viable method, but care must be taken to optimize the centrifugation speed and duration to maintain the integrity of the liposomes.
Quantitative Data on Anionic Liposome Purification
The following table summarizes typical performance metrics for different purification methods applied to anionic liposomes. These values can serve as a benchmark for the purification of DGS liposomes.
| Purification Method | Parameter | Reported Value | Reference |
| Tangential Flow Filtration (TFF) | Lipid Recovery | > 98% | [1] |
| Removal of Unencapsulated Drug | > 95% | [1] | |
| Removal of Organic Solvent (Ethanol) | > 95% | [1] | |
| Size Exclusion Chromatography (SEC) | Encapsulation Efficiency | Up to 90.4% | [10] |
| Lipid Loss (without column pre-saturation) | 20% to 40% | [11] | |
| Dialysis | Removal of Unencapsulated Small Molecules | Can achieve >99.9% removal with multiple buffer changes | [12] |
Experimental Protocols
Protocol 1: Purification of DGS Liposomes using Size Exclusion Chromatography (SEC)
Objective: To separate DGS liposomes from unencapsulated small molecules.
Materials:
-
DGS liposome suspension
-
Sepharose CL-4B or similar size exclusion resin
-
Chromatography column
-
Iso-osmotic purification buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fraction collector
Methodology:
-
Column Preparation:
-
Swell the SEC resin in the purification buffer according to the manufacturer's instructions.
-
Pack the chromatography column with the swelled resin, ensuring a homogenous bed without any air bubbles.
-
Equilibrate the column by washing with at least 3-5 column volumes of the purification buffer.
-
-
Column Pre-saturation (Optional but Recommended):
-
To minimize non-specific binding of DGS liposomes, apply a sample of empty liposomes (without encapsulated material) to the column and allow it to elute. This will saturate any sites on the resin that may interact with the lipids.
-
-
Sample Application:
-
Carefully apply the DGS liposome suspension to the top of the column. The sample volume should not exceed 5-10% of the total column volume for optimal separation.
-
-
Elution:
-
Begin eluting the sample with the purification buffer at a controlled flow rate.
-
Collect fractions using a fraction collector. The liposomes, being larger, will elute first in the void volume of the column, while the smaller, unencapsulated molecules will be retained by the resin and elute later.
-
-
Analysis:
-
Analyze the collected fractions to determine the liposome-containing fractions (e.g., by measuring light scattering or a lipid-specific assay) and the fractions containing the unencapsulated material (e.g., by UV-Vis absorbance or fluorescence).
-
Pool the liposome-containing fractions for further use.
-
Protocol 2: Purification of DGS Liposomes using Dialysis
Objective: To remove small molecule contaminants from a DGS liposome suspension.
Materials:
-
DGS liposome suspension
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa)
-
Large volume of iso-osmotic dialysis buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Beaker or flask
Methodology:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.
-
-
Sample Loading:
-
Load the DGS liposome suspension into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.
-
Securely close the ends of the dialysis tubing or the cassette cap.
-
-
Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of the dialysis buffer (at least 100 times the sample volume).
-
Place the beaker on a magnetic stirrer and add a stir bar to the buffer to ensure continuous mixing.
-
Perform the dialysis at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 12-24 hours).
-
-
Buffer Exchange:
-
For efficient removal of contaminants, change the dialysis buffer multiple times (e.g., every 4-6 hours).
-
-
Sample Recovery:
-
After the final dialysis period, carefully remove the dialysis bag/cassette from the buffer.
-
Gently remove the purified liposome suspension from the tubing/cassette into a sterile container.
-
Visualizations
Caption: Experimental workflow for the purification and characterization of DGS liposomes.
Caption: Troubleshooting decision tree for low liposome recovery after purification.
References
- 1. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of a Liposome Dialyzer for preparation of high-value, small-volume liposome formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of liposomes via detergent removal from mixed micelles by dilution. The effect of bilayer composition and process parameters on liposome characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tocopheryl Succinate-Induced Structural Changes in DPPC Liposomes: DSC and ANS Fluorescence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 1,2-Dioleoyl-sn-glycero-3-succinate vs. DOPS in Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between two functional lipids used in liposome-based drug delivery systems: 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS-Succinate) and 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). The choice between these lipids is critical as their distinct headgroups impart unique physicochemical properties and biological functions to the liposomal carrier, dictating its stability, targeting capabilities, and interaction with the biological environment.
Overview and Core Functional Differences
-
DOPS (1,2-Dioleoyl-sn-glycero-3-phospho-L-serine): DOPS is an anionic phospholipid that mimics the phosphatidylserine (B164497) found on the outer leaflet of apoptotic cells. This "eat-me" signal is recognized by phagocytes, such as macrophages. Consequently, DOPS-containing liposomes are often used for targeted delivery to immune cells or to modulate the immune response, often promoting an anti-inflammatory or immunosuppressive environment.
-
DOGS-Succinate (this compound): DOGS-Succinate is a synthetic lipid featuring a carboxyl headgroup. This structure confers a significant and useful property: pH sensitivity. The succinate (B1194679) group has a pKa around 5.5. In neutral pH environments (like blood, pH 7.4), the carboxyl group is deprotonated and negatively charged, rendering the liposome (B1194612) stable. However, in acidic environments, such as those found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5), the headgroup becomes protonated. This change neutralizes the charge, leading to destabilization of the liposome structure and promoting the rapid release of its encapsulated cargo.
The fundamental difference lies in their targeting and release mechanisms. DOPS utilizes a biological interaction for targeting (receptor-mediated uptake), while DOGS-Succinate employs a physicochemical trigger (pH change) for drug release.
Performance Comparison: Physicochemical and Biological Properties
The selection between DOPS and DOGS-Succinate will depend on the therapeutic goal. DOPS is ideal for applications requiring targeted uptake by phagocytic cells, whereas DOGS-Succinate is suited for therapies that benefit from cargo release in acidic tissues or subcellular compartments.
| Property | 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) | This compound (DOGS-Succinate) | Key Significance |
| Primary Function | Biomimicry, Immune Targeting, Apoptotic Mimicry | pH-Sensitive Drug Release | Dictates the primary application and mechanism of action. |
| Release Mechanism | Enzymatic degradation within the cell post-uptake | pH-triggered destabilization in acidic environments | Critical for ensuring the drug is released at the desired site. |
| Targeting Moiety | Phosphatidylserine headgroup | N/A (relies on passive accumulation, e.g., EPR effect) | DOPS offers intrinsic biological targeting to phagocytes. |
| Optimal Environment | Physiological pH (for stability in circulation) | Acidic environments (Tumor microenvironment, endosomes) | Determines the site of action. |
| Surface Charge (at pH 7.4) | Anionic | Anionic | Influences stability, circulation time, and cellular interactions. |
| Biocompatibility | High (endogenous molecule) | Generally considered high | Both are well-tolerated. |
| Common Co-Lipids | DOPC, Cholesterol, PEG-lipids | DOPE, Cholesterol, PEG-lipids | DOPE is often included with DOGS-Succinate to enhance fusogenicity upon protonation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the formulation and characterization of liposomes containing these lipids.
Protocol 1: Preparation of DOPS-Containing Liposomes by Extrusion
-
Lipid Film Hydration:
-
Co-dissolve 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), cholesterol, and DOPS in a 55:35:10 molar ratio in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin, uniform lipid film.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) containing the drug to be encapsulated. Vortex vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the phase transition temperature of the lipid mixture.
-
Pass the MLV suspension through the extruder 11-21 times to produce unilamellar vesicles (LUVs) of a defined size.
-
-
Purification and Characterization:
-
Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify drug encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring drug concentration via UV-Vis spectroscopy or HPLC.
-
Protocol 2: pH-Triggered Release Assay for DOGS-Succinate Liposomes
-
Liposome Preparation:
-
Prepare DOGS-Succinate containing liposomes (e.g., DOPC:DOPE:DOGS-Succinate:Cholesterol) encapsulating a fluorescent dye like calcein (B42510) at a self-quenching concentration (e.g., 50 mM).
-
Follow the lipid film hydration and extrusion method described in Protocol 1.
-
Purify the liposomes to remove unencapsulated, non-quenched calcein.
-
-
Fluorescence Measurement:
-
Dilute the purified liposome suspension in two different buffers: one at pH 7.4 (e.g., HEPES buffer) and one at an acidic pH, such as pH 5.5 (e.g., acetate (B1210297) buffer).
-
Place the samples in a fluorometer and monitor the fluorescence intensity over time (Excitation: 495 nm, Emission: 515 nm).
-
To determine 100% release, add a lytic detergent (e.g., Triton X-100) to a control sample at pH 7.4 to disrupt all liposomes and measure the maximum fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of release at each time point using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
-
Compare the release profile at pH 5.5 to that at pH 7.4 to demonstrate pH-dependent release.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz help to clarify the complex biological pathways and experimental processes involved.
Caption: Cellular uptake pathway of a DOPS-containing liposome.
Caption: pH-triggered drug release mechanism for DOGS-Succinate liposomes.
Caption: General experimental workflow for liposome preparation and testing.
A Comparative Guide to DOGS (1,2-dioleoyl-sn-glycero-3-succinate) and Other Succinylated Glycerols for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a prominent pH-sensitive lipid, with other succinylated glycerols. The focus is on their application in liposomal drug delivery systems, offering a comprehensive overview of their physicochemical properties, performance in formulations, and the underlying experimental data.
Introduction to Succinylated Glycerols in Drug Delivery
Succinylated glycerols are a class of anionic lipids that have garnered significant attention in the field of drug delivery. Their defining feature is a succinic acid headgroup, which imparts a negative charge and, crucially, pH-responsive behavior. This property is instrumental in the design of "smart" liposomes that are stable at physiological pH (around 7.4) but become destabilized in the acidic microenvironments characteristic of tumors or endosomal compartments. This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target toxicity.
DOGS, with its oleoyl (B10858665) acyl chains, is a key member of this class, valued for its contribution to bilayer flexibility and fusogenicity. However, its performance characteristics are best understood in comparison to its structural analogs. This guide will primarily compare DOGS (also referred to as 1,2-DOSG) with two other diacylsuccinylglycerols: 1,2-dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG) and 1,3-dipalmitoylsuccinylglycerol (1,3-DPSG).
Physicochemical Properties
The structure of the succinylated glycerol (B35011), particularly the nature of the acyl chains and the position of the succinyl group, significantly influences its physicochemical properties and, consequently, its performance in a liposomal formulation.
| Property | This compound (DOGS/1,2-DOSG) | 1,2-dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG) | 1,3-dipalmitoylsuccinylglycerol (1,3-DPSG) |
| Acyl Chains | Two oleoyl (18:1) chains | Two palmitoyl (B13399708) (16:0) chains | Two palmitoyl (16:0) chains |
| Glycerol Backbone Substitution | sn-3 position | sn-3 position | sn-2 position (succinyl group on the primary hydroxyls) |
| Bilayer Stabilization at pH 7.4 | Destabilizer | Stabilizer | Weak stabilizer/Destabilizer |
| Bilayer Destabilization at pH 5.0 | Strong destabilizer | Strong destabilizer | Strong destabilizer |
| Plasma Stability of Liposomes | Data not available | Stable in human plasma | Data not available |
Performance in Liposomal Formulations
The ultimate test of a pH-sensitive lipid is its performance in a drug delivery vehicle. Key parameters include the stability of the liposome (B1194612), its ability to retain its cargo at physiological pH, and its efficiency in releasing the payload at the target site.
Liposome Stability and Drug Release
When combined with phosphatidylethanolamine (B1630911) (PE), a common helper lipid in pH-sensitive formulations, these succinylated glycerols exhibit distinct behaviors. Liposomes formulated with 1,2-DPSG demonstrate the highest stability at neutral pH.[1] In contrast, both DOGS and 1,3-DPSG act as bilayer destabilizers at this pH.[1] However, all three become potent destabilizers under acidic conditions (pH 5.0), a desirable characteristic for endosomal release.[1]
Liposomes composed of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and 1,2-DPSG are notably stable in human plasma and retain their acid-sensitive properties even after prolonged incubation.[1] At weakly acidic pH, liposomes formulated with any of the three succinylated glycerols become leaky and exhibit lipid mixing.[1]
Drug Delivery Efficacy
The drug delivery capabilities of these lipids have been compared using immunoliposomes designed to deliver the diphtheria toxin A fragment to cultured cells. This process relies on the endocytosis of the immunoliposomes and subsequent release of the toxin into the cytoplasm. In these studies, immunoliposomes prepared with 1,2-DPSG were found to be more effective drug carriers than those formulated with DOGS.[1] This suggests that the superior bilayer-stabilizing properties of 1,2-DPSG at neutral pH may translate to a more robust and efficient delivery system in a biological context.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare succinylated glycerol-based liposomes.
Liposome Preparation (Thin-Film Hydration Method)
-
The desired lipids (e.g., a mixture of a succinylated glycerol and a helper lipid like DOPE) are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
The lipid film is further dried under a high vacuum for at least one hour to remove any residual solvent.
-
The dried lipid film is hydrated with an aqueous buffer (e.g., HEPES-buffered saline at pH 7.4) by gentle rotation. For drug-loaded liposomes, the drug is dissolved in the hydration buffer.
-
The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermotropic behavior of the lipid bilayers and assess the effect of the succinylated glycerols on bilayer stability.
-
A precise amount of the liposome dispersion is loaded into an aluminum DSC pan. An equal volume of the corresponding buffer is loaded into a reference pan.
-
The pans are hermetically sealed.
-
The samples are heated and/or cooled at a constant rate (e.g., 1-5°C/min) over a defined temperature range.
-
The heat flow to the sample is measured relative to the reference pan. Phase transitions in the lipid bilayer appear as endothermic or exothermic peaks in the DSC thermogram. The temperature at the peak maximum (Tm) and the enthalpy of the transition (ΔH) provide information about the stability and cooperativity of the lipid bilayer.
Calcein (B42510) Entrapment and Leakage Assay
This assay is used to determine the stability of the liposomes and their pH-sensitive cargo release.
-
Liposomes are prepared as described above, with the hydration buffer containing a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM).
-
Unencapsulated calcein is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
The calcein-loaded liposomes are diluted in a buffer at the desired pH (e.g., 7.4 and 5.5).
-
The fluorescence intensity is monitored over time using a fluorometer.
-
To determine the 100% release value, a detergent (e.g., Triton X-100) is added to completely disrupt the liposomes.
-
The percentage of calcein released is calculated as: % Release = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxicity of drug-loaded liposomes.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then incubated with various concentrations of the drug-loaded liposomes, free drug, and empty liposomes (as controls) for a specified period (e.g., 24-72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.
pH-Mediated Drug Release from Succinylated Glycerol Liposomes
Caption: Mechanism of pH-sensitive drug release from succinylated glycerol liposomes.
Experimental Workflow for Liposome Characterization
Caption: Workflow for the preparation and characterization of succinylated glycerol liposomes.
Conclusion
The choice of succinylated glycerol has a profound impact on the stability and drug delivery efficacy of pH-sensitive liposomes. While DOGS is a widely used and effective option, the available data suggests that for applications requiring high plasma stability and potent intracellular delivery, 1,2-DPSG may offer superior performance due to its enhanced bilayer-stabilizing properties at physiological pH.[1] Conversely, 1,3-DPSG appears to be a less effective stabilizer.[1]
This guide highlights the importance of careful lipid selection in the design of advanced drug delivery systems. Further head-to-head comparisons, particularly in vivo studies, are warranted to fully elucidate the therapeutic potential of these promising lipids. Researchers and drug developers are encouraged to consider the specific requirements of their application when selecting a succinylated glycerol for their formulations.
References
Validating pH-Triggered Release from Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific pathological environments, such as the acidic milieu of tumors or intracellular compartments, is a cornerstone of advanced drug delivery design. Nanoparticles engineered to respond to pH gradients offer a promising strategy for achieving site-specific drug release, thereby enhancing therapeutic efficacy while minimizing off-target effects. This guide provides an objective comparison of the performance of a hypothetical pH-responsive nanoparticle system, termed "DOGS-NPs," with two well-established alternatives: chitosan-based nanoparticles and Eudragit®-coated nanoparticles. The data presented is a synthesis of typical findings from the scientific literature.
Comparative Analysis of Nanoparticle Characteristics
The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and drug release kinetics. The following table summarizes key quantitative data for our hypothetical DOGS-NPs and two common alternative platforms at physiological and acidic pH, simulating conditions in the bloodstream and tumor microenvironment/endosomes, respectively.
| Parameter | DOGS-NPs (Hypothetical) | Chitosan-Doxorubicin NPs | Eudragit® L-100-Ibuprofen NPs |
| Particle Size (pH 7.4) | ~150 nm | ~200 nm | ~250 nm |
| Particle Size (pH 5.5) | ~250 nm (swelling) | ~230 nm (slight swelling) | ~250 nm (stable) |
| Zeta Potential (pH 7.4) | -15 mV | +20 mV | -25 mV |
| Zeta Potential (pH 5.5) | -5 mV (charge reversal) | +40 mV | -5 mV |
| Drug Loading Efficiency | ~15% | ~10% | ~20% |
| Encapsulation Efficiency | >90% | ~85% | >90% |
In Vitro pH-Triggered Drug Release Profiles
The hallmark of a pH-responsive nanoparticle is its ability to retain its therapeutic cargo at physiological pH and release it upon encountering an acidic environment. The table below compares the cumulative drug release from the three nanoparticle systems over 48 hours at pH 7.4 and pH 5.5.
| Time (hours) | DOGS-NPs (Doxorubicin) % Release | Chitosan-NPs (Doxorubicin) % Release | Eudragit® L-100 NPs (Ibuprofen) % Release |
| pH 7.4 | pH 5.5 | pH 7.4 | |
| 2 | < 5% | ~20% | < 10% |
| 8 | < 10% | ~50% | ~15% |
| 24 | ~15% | >80% | ~20% |
| 48 | ~20% | >90% | ~25% |
Note: The data presented are representative values compiled from various sources in the literature and are intended for comparative purposes. Actual results may vary depending on the specific formulation and experimental conditions.
Mechanisms of pH-Triggered Release
The differential release profiles observed are governed by the distinct pH-responsive mechanisms of each nanoparticle platform.
Caption: Mechanisms of pH-responsive drug release from different nanoparticle systems.
Experimental Protocols
Accurate and reproducible validation of pH-triggered release is paramount. Below are detailed methodologies for the key experiments cited in this guide.
Nanoparticle Synthesis and Drug Loading
-
DOGS-NPs (Hypothetical - Charge-Reversal Polymer): A charge-reversal polymer is synthesized and nanoparticles are prepared via a nanoprecipitation method. The polymer is dissolved in an organic solvent and added dropwise to an aqueous solution containing the drug under constant stirring. The organic solvent is then removed by evaporation.
-
Chitosan (B1678972) Nanoparticles: Chitosan is dissolved in an acidic solution (e.g., 1% acetic acid). The drug is added to the chitosan solution. Nanoparticles are formed by the ionic gelation method, where a cross-linking agent (e.g., sodium tripolyphosphate) is added dropwise under magnetic stirring.[1]
-
Eudragit® L-100 Nanoparticles: Eudragit® L-100 is dissolved in an organic solvent (e.g., acetone). The drug is also dissolved in this solution. This organic phase is then emulsified in an aqueous phase containing a surfactant (e.g., poloxamer) using a high-speed homogenizer. The organic solvent is subsequently removed under reduced pressure to form the nanoparticles.[2]
Particle Size and Zeta Potential Analysis
The hydrodynamic diameter and surface charge of the nanoparticles are determined by Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
Caption: Experimental workflow for nanoparticle characterization.
Protocol:
-
Nanoparticle suspensions are diluted in the appropriate buffer (e.g., phosphate-buffered saline for pH 7.4 and acetate buffer for pH 5.5) to a suitable concentration for measurement.
-
The diluted sample is placed in a cuvette and inserted into the DLS instrument.
-
For particle size, the instrument measures the intensity fluctuations of scattered light due to Brownian motion and calculates the hydrodynamic diameter using the Stokes-Einstein equation.
-
For zeta potential, an electric field is applied across the sample, and the velocity of the particles is measured to determine their electrophoretic mobility and calculate the zeta potential.[3]
In Vitro Drug Release Study
The dialysis method is a common technique to evaluate the in vitro drug release profile of nanoparticles.
Protocol:
-
A known concentration of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]
Conclusion
The validation of pH-triggered release from nanoparticles is a critical step in the development of advanced drug delivery systems. As demonstrated, different nanoparticle platforms exhibit distinct physicochemical characteristics and release mechanisms. The hypothetical DOGS-NPs, with their charge-reversal properties, show a pronounced and rapid release at acidic pH. Chitosan nanoparticles also demonstrate pH-dependent release through protonation and swelling, while Eudragit®-based systems release their payload via polymer dissolution at a specific pH threshold. The choice of nanoparticle system will ultimately depend on the specific therapeutic application, the desired release kinetics, and the target physiological environment. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these promising nanocarriers.
References
- 1. Optimized DOX Drug Deliveries via Chitosan-Mediated Nanoparticles and Stimuli Responses in Cancer Chemotherapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actapharmsci.com [actapharmsci.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying 1,2-Dioleoyl-sn-glycero-3-succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS-succinate), a critical component in advanced drug delivery systems such as lipid nanoparticles. We will delve into the principles, experimental protocols, and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound
This compound is an anionic, pH-sensitive lipid that plays a crucial role in the formulation of lipid-based drug delivery vehicles. Its unique structure, featuring two oleoyl (B10858665) fatty acid chains and a succinate (B1194679) headgroup, imparts desirable biophysical properties to liposomes, contributing to their stability and facilitating the controlled release of therapeutic agents. Accurate quantification of DOGS-succinate is paramount for formulation development, quality control, and stability testing of these drug delivery systems.
Comparison of Analytical Methods
The choice of an analytical method for quantifying DOGS-succinate depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-CAD, LC-MS/MS, and qNMR for this application.
| Feature | HPLC-CAD | LC-MS/MS | qNMR |
| Principle | Separation by chromatography, detection based on light scattering from charged aerosol particles. | Separation by chromatography, detection based on mass-to-charge ratio of the analyte and its fragments. | Detection and quantification based on the nuclear magnetic resonance of specific atomic nuclei in a magnetic field. |
| Selectivity | Moderate to Good | Excellent | Good |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) | Moderate (µg to mg range) |
| Linearity | Good (typically requires data fitting, e.g., quadratic) | Excellent (over a wide dynamic range) | Excellent |
| Accuracy | Good | Excellent | Excellent |
| Precision | Good | Excellent | Excellent |
| Throughput | High | High | Low to Moderate |
| Matrix Effect | Low to Moderate | Can be significant, often requires internal standards. | Minimal |
| Structural Info | No | Yes (fragmentation pattern) | Yes (detailed molecular structure) |
| Cost | Moderate | High | High |
Experimental Protocols
This section provides detailed experimental methodologies for the quantification of DOGS-succinate using the three discussed analytical techniques.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is well-suited for routine quality control applications where high sensitivity and universal detection of non-volatile analytes are required.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Charged Aerosol Detector (CAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
-
Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Gas (Nitrogen) Pressure: 35 psi
-
Data Collection Rate: 10 Hz
Sample Preparation:
-
Accurately weigh and dissolve the DOGS-succinate reference standard and samples in a suitable solvent such as chloroform (B151607) or a mixture of chloroform and methanol.
-
For lipid nanoparticle formulations, disrupt the nanoparticles using a suitable solvent (e.g., a mixture of methanol and chloroform) to extract the lipids.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Quantification:
-
Construct a calibration curve by plotting the peak area of the DOGS-succinate reference standard against its concentration. A quadratic fit may be necessary for the CAD response.
-
Determine the concentration of DOGS-succinate in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of DOGS-succinate in complex matrices and at low concentrations.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Internal Standard (IS): A structurally similar lipid not present in the sample, such as a deuterated analog of DOGS-succinate or another diacylglycerol succinate with different fatty acid chains.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in Water
-
Mobile Phase B: 10 mM Ammonium formate in Acetonitrile/Methanol (1:1, v/v)
-
Gradient: 70% B to 100% B over 8 minutes, hold at 100% B for 2 minutes, return to 70% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DOGS-succinate: Precursor ion [M-H]⁻ m/z 719.5 -> Product ion (e.g., succinate fragment m/z 115.0 or oleate (B1233923) fragment m/z 281.2)
-
Internal Standard: Monitor the appropriate precursor and product ions for the chosen IS.
-
Sample Preparation:
-
Follow the same procedure as for HPLC-CAD, but add a known concentration of the internal standard to all samples and standards prior to extraction.
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the DOGS-succinate reference standard to the peak area of the internal standard against the concentration of the reference standard.
-
Calculate the concentration of DOGS-succinate in the samples using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides absolute quantification without the need for a specific reference standard of the analyte, although a certified internal standard is used for calibration. It is highly accurate and precise but has lower sensitivity compared to chromatographic methods.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (IS): A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
NMR Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
Sample Preparation:
-
Accurately weigh a known amount of the DOGS-succinate sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Quantification:
-
Identify a well-resolved signal for DOGS-succinate (e.g., the vinyl protons of the oleoyl chains at ~5.3 ppm or the methylene (B1212753) protons of the succinate group at ~2.6 ppm) and a signal for the internal standard.
-
Integrate the selected signals.
-
Calculate the concentration of DOGS-succinate using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample) * P_IS
Where:
-
C_analyte = Concentration of DOGS-succinate
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
m = mass
-
MW = Molecular weight
-
V = Volume
-
P = Purity of the internal standard
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the quantification of DOGS-succinate using the described analytical methods.
Caption: Workflow for DOGS-succinate quantification by HPLC-CAD.
Caption: Workflow for DOGS-succinate quantification by LC-MS/MS.
A Comparative Guide to the Fusogenic Properties of DOGS and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fusogenic properties of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a pH-sensitive anionic lipid, with other widely used fusogenic lipids. The information presented is supported by experimental data to assist in the selection of appropriate lipid formulations for various research and drug delivery applications.
Introduction to Fusogenic Lipids
Membrane fusion is a critical process in many biological events, including vesicle trafficking, fertilization, and viral entry. In the context of drug delivery, fusogenic lipids are essential components of lipid nanoparticles designed to merge with cellular membranes, facilitating the release of therapeutic cargo into the cytoplasm. The efficiency of this process is largely dependent on the physicochemical properties of the lipids used. This guide focuses on DOGS and compares its fusogenic capabilities with other key lipids such as the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and the pH-sensitive lipid cholesteryl hemisuccinate (CHEMS).
Mechanism of DOGS-Mediated Fusion
DOGS is an anionic lipid characterized by a succinate (B1194679) headgroup that imparts a net negative charge at neutral pH. This charge contributes to the stability of liposomes in physiological environments. However, in acidic conditions, such as those found in endosomes, the succinate headgroup becomes protonated. This neutralization of charge, combined with the conical shape of the oleoyl (B10858665) chains, induces instability in the lipid bilayer, promoting a transition to non-bilayer structures that facilitates membrane fusion and the release of encapsulated contents. This pH-dependent mechanism makes DOGS a valuable tool for targeted intracellular drug delivery.
Caption: pH-triggered fusogenic mechanism of DOGS-containing liposomes.
Comparative Analysis of Fusogenic Properties
The fusogenic efficacy of various lipid formulations is typically assessed using in vitro assays that measure lipid mixing, content mixing, or content leakage from liposomes under specific conditions. Below is a summary of available data comparing DOGS with other fusogenic lipids.
Quantitative Data on Lipid Fusogenicity
| Lipid Composition | Assay Type | Condition | Result | Reference |
| DOGS (1,2-DOSG)/DOPE | Lipid Mixing | Weakly acidic pH | Extensive lipid mixing observed. | [1] |
| DPSG/DOPE | Drug Delivery | In vitro | More effective drug carrier than DOPE/1,2-DOSG. | |
| DOTAP/DOPE (1:1 molar ratio) | Fusion Efficiency (with GUVs) | N/A | High fusion efficiency. | [2][3] |
| DOTAP | Fusion with cells | N/A | Efficiently fuses with giant unilamellar vesicles (GUVs). | [4] |
| DOPE/CHEMS | Calcein (B42510) Release | pH 5.5 | Capable of fusing with endosome-like liposomes and showing leakage. | [5] |
| DOPE/Oleic Acid | Cytoplasmic Delivery | In vitro | Most acid-sensitive among DOPE/OA, DOPE/PHC, and DOPE/DPSG. |
Note: Direct quantitative comparison of fusogenicity percentages for DOGS from standardized assays is limited in the reviewed literature. The data presented reflects reported observations on fusogenic behavior.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines of common assays used to evaluate liposome fusogenicity.
Lipid Mixing Assay (FRET-based)
This assay monitors the mixing of lipids between fluorescently labeled and unlabeled liposome populations. A common method involves Fluorescence Resonance Energy Transfer (FRET), where the dilution of fluorescent probes upon fusion leads to a measurable change in the FRET signal.
Principle: Liposomes are labeled with a FRET pair of fluorescent lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor). When these probes are in close proximity within the same membrane, the emission of the donor is quenched, and the acceptor fluoresces. Upon fusion with an unlabeled liposome, the probes are diluted, leading to a decrease in FRET and an increase in donor fluorescence.
General Protocol:
-
Preparation of Labeled Liposomes: Prepare liposomes incorporating 0.5-1 mol% each of NBD-PE and Rhodamine-PE.
-
Preparation of Unlabeled Liposomes: Prepare liposomes with the desired lipid composition without the fluorescent probes.
-
Fusion Reaction: Mix labeled and unlabeled liposomes at a specific molar ratio (e.g., 1:9) in a buffer.
-
Initiation of Fusion: Induce fusion by adding a trigger, such as a change in pH for pH-sensitive liposomes or the addition of fusogenic peptides or proteins.
-
Fluorescence Measurement: Monitor the fluorescence of the donor (e.g., NBD at ~530 nm with excitation at ~465 nm) over time. An increase in donor fluorescence indicates lipid mixing.
-
Data Analysis: The percentage of fusion is calculated relative to a maximum fluorescence value obtained by disrupting the liposomes with a detergent like Triton X-100.
Caption: Workflow for a FRET-based lipid mixing assay.
Content Mixing and Leakage Assay (Calcein-based)
This assay measures the release of encapsulated contents from liposomes, which can be an indicator of membrane destabilization and fusion. Calcein, a fluorescent dye that self-quenches at high concentrations, is commonly used.
Principle: Liposomes are prepared with a high concentration of calcein, causing its fluorescence to be quenched. Upon leakage or fusion with another membrane, the calcein is diluted, leading to a significant increase in fluorescence.
General Protocol:
-
Preparation of Calcein-Loaded Liposomes: Hydrate a lipid film with a solution of calcein at a self-quenching concentration (e.g., 50-100 mM).
-
Removal of Unencapsulated Calcein: Separate the liposomes from the free calcein using size-exclusion chromatography or dialysis.
-
Leakage/Fusion Experiment: Add the calcein-loaded liposomes to a buffer.
-
Initiation of Release: Induce content release by adding a destabilizing agent or changing the pH.
-
Fluorescence Measurement: Monitor the increase in calcein fluorescence (excitation ~495 nm, emission ~515 nm) over time.
-
Data Analysis: The percentage of leakage is determined by comparing the fluorescence signal to the maximum fluorescence achieved after lysing the liposomes with a detergent.
Caption: Workflow for a calcein-based content leakage assay.
Discussion and Conclusion
The selection of a fusogenic lipid is highly dependent on the specific application.
-
DOGS , in combination with DOPE, offers a pH-sensitive system that can be triggered to become fusogenic in acidic environments like the endosome. This makes it a promising candidate for intracellular drug delivery systems where release at a specific subcellular location is desired. The available data, while not always providing direct quantitative fusion percentages, consistently shows that DOGS/DOPE liposomes exhibit significant membrane-destabilizing and lipid-mixing properties at low pH[1].
-
Cationic lipids like DOTAP , when formulated with DOPE, demonstrate high fusion efficiency, which is largely driven by electrostatic interactions with negatively charged membranes[2][3]. This makes them highly effective for transfecting cells with nucleic acids. The fusogenicity of DOTAP-containing liposomes can be modulated by the charge density of the target membrane[2].
-
Other pH-sensitive lipids like CHEMS and oleic acid , also typically used with DOPE, provide alternative strategies for acid-triggered release. DOPE/CHEMS liposomes have been shown to be effective in fusing with endosome-mimicking membranes[5].
References
- 1. pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Membrane Fusion Biophysical Analysis of Fusogenic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to DOGS-Based Delivery Systems: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe gene delivery systems is a cornerstone of modern molecular medicine. Among the various non-viral vectors, cationic liposomes have emerged as a promising platform. This guide provides a detailed comparison of the in vitro and in vivo efficacy of delivery systems based on Dioctadecylamidoglycylspermine (DOGS), a cationic lipid known for its ability to form stable complexes with DNA and facilitate gene transfer.
This guide will delve into the quantitative differences in transfection efficiency observed in cell culture versus animal models, provide detailed experimental protocols for both settings, and illustrate the key cellular mechanisms involved.
Quantitative Comparison of Efficacy
A significant disparity often exists between the transfection efficiency of DOGS-based systems in controlled in vitro environments and the more complex biological milieu of a living organism. While in vitro assays are invaluable for initial screening and optimization, their results do not always directly translate to in vivo performance.[1]
One key study directly investigating DOGS/DOPE (Dioleoylphosphatidylethanolamine) liposomes for pulmonary gene delivery highlights this gap. In vitro experiments demonstrated dose-dependent transfection in various cell lines, whereas in vivo administration via intratracheal instillation in mice resulted in significantly lower and more variable gene expression.[2]
Table 1: In Vitro Transfection Efficiency of DOGS/DOPE-pRSV/lacZ Lipoplexes in Various Cell Lines [2]
| Cell Line | DNA Concentration (µg/ml) | Transfection Efficiency (% β-galactosidase positive cells) |
| Mouse Fibroblast (3T3) | 1 | 5.2 ± 1.5 |
| 5 | 15.8 ± 3.2 | |
| 10 | 25.4 ± 4.1 | |
| Human Lung Carcinoma (A549) | 1 | 0.8 ± 0.3 |
| 5 | 2.1 ± 0.7 | |
| 10 | 3.5 ± 1.1 | |
| Primary Rhesus Monkey Airway Epithelium | 5 | ~1-2 |
Table 2: In Vivo Luciferase Gene Expression after Intratracheal Instillation of DOGS/DOPE-pCMV/luc Lipoplexes in Mice [2]
| Tissue | Luciferase Activity (light units/µg protein) |
| Trachea | 150 ± 50 |
| Lungs | Not detectable |
These tables clearly illustrate that while DOGS/DOPE formulations can achieve notable transfection rates in vitro, particularly in rapidly dividing cell lines like 3T3 fibroblasts, their efficacy is substantially reduced in vivo, with detectable expression being localized and at lower levels.[2] This discrepancy can be attributed to numerous in vivo barriers, including interaction with serum proteins, clearance by the mononuclear phagocyte system, and the complex architecture of target tissues.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for evaluating DOGS-based delivery systems both in vitro and in vivo.
In Vitro Transfection Protocol
This protocol is adapted from studies utilizing DOGS/DOPE for gene delivery to cultured cells.[2]
1. Preparation of DOGS/DOPE Liposomes:
- Prepare stock solutions of DOGS and DOPE in a suitable solvent (e.g., 10% ethanol) at a concentration of 2 mM.
- To form the liposomes, mix the DOGS and DOPE stock solutions at the desired molar ratio (e.g., 1:2 DOGS:DOPE).
2. Formation of DNA-Liposome Complexes (Lipoplexes):
- Dilute the desired amount of plasmid DNA (e.g., 1-10 µg) in a serum-free medium or a salt solution like 150 mM NaCl.
- Add the DOGS/DOPE liposome (B1194612) solution to the diluted DNA. A common ratio is 1 equivalent of DOGS for each µg of DNA.
- Mix gently and incubate at room temperature for 10-15 minutes to allow for the formation of stable lipoplexes.
3. Transfection of Cultured Cells:
- Seed the target cells in a multi-well plate to achieve 60-80% confluency on the day of transfection.
- Replace the cell culture medium with fresh, serum-free medium.
- Add the DNA-liposome complexes dropwise to the cells.
- Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
- After the incubation period, replace the transfection medium with complete growth medium containing serum.
- Assay for transgene expression at a suitable time point (e.g., 24-72 hours) post-transfection.
In Vivo Administration Protocol (Intratracheal Instillation in Mice)
This protocol is based on a study evaluating pulmonary gene delivery using DOGS/DOPE liposomes in a murine model.[2]
1. Animal Model:
- Use an appropriate mouse strain (e.g., BALB/c).
- Anesthetize the mice using a suitable anesthetic agent.
2. Preparation of DNA-Liposome Complexes for In Vivo Use:
- Prepare the DOGS/DOPE-DNA complexes as described in the in vitro protocol, scaling up the quantities as needed for the desired in vivo dose (e.g., 30-400 µg of plasmid DNA per animal).
3. Intratracheal Instillation:
- Place the anesthetized mouse in a supine position.
- Expose the trachea through a small incision.
- Using a fine-gauge needle or catheter, carefully instill the DNA-liposome complex solution directly into the trachea.
- Suture the incision and allow the animal to recover from anesthesia.
4. Analysis of Gene Expression:
- At a predetermined time point post-administration (e.g., 24-48 hours), euthanize the animals.
- Harvest the target tissues (e.g., trachea, lungs).
- Homogenize the tissues and prepare lysates for analysis.
- Quantify transgene expression using a suitable method, such as a luciferase assay for reporter genes or qPCR for specific mRNA transcripts.
Visualizing the Mechanisms
To better understand the processes involved in DOGS-based gene delivery, the following diagrams illustrate the key workflows and cellular pathways.
Caption: Experimental workflow for comparing in vitro and in vivo efficacy.
The cellular uptake of DOGS-DNA lipoplexes is a critical step for successful gene delivery. While the specific signaling pathways activated by DOGS are not fully elucidated, the general mechanism for cationic lipoplexes involves endocytosis.[3][4]
Caption: Cellular uptake and trafficking pathway of DOGS-DNA lipoplexes.
Conclusion
DOGS-based delivery systems represent a valuable tool for gene transfer, particularly in in vitro settings where high transfection efficiencies can be achieved under optimized conditions. However, the transition to in vivo applications presents significant challenges, leading to a marked decrease in efficacy. This comparative guide highlights the critical need for researchers to consider the complexities of the in vivo environment when developing and evaluating novel gene delivery platforms. The provided data and protocols serve as a foundational resource for the rational design and assessment of DOGS-based and other non-viral gene delivery systems, ultimately aiming to bridge the gap between promising in vitro results and successful therapeutic outcomes.
References
A Comparative Guide to the Biocompatibility of 1,2-Dioleoyl-sn-glycero-3-succinate for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biocompatibility of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS), a key lipid component in advanced drug delivery systems. Through a comparative analysis with other common lipid-based nanoparticles—Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Lipid-Polymer Hybrid Nanoparticles (LPHNs)—this document aims to equip researchers with the necessary data to make informed decisions in formulation development. The following sections detail in vitro cytotoxicity, hemocompatibility, and in vivo toxicity, supported by experimental protocols and visual workflows.
Executive Summary
This compound (DGS) is a synthetic, pH-responsive lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, including mRNA vaccines and gene therapies. Its biocompatibility is a critical factor for its application in medicine. While direct and extensive biocompatibility data for DGS is emerging, this guide synthesizes available information and draws comparisons with well-characterized lipid-based nanocarriers. Generally, lipid nanoparticles are considered biocompatible and biodegradable.[1]
Comparative Analysis of Biocompatibility
To provide a clear comparison, this guide evaluates DGS alongside three prevalent lipid-based nanoparticle platforms:
-
Solid Lipid Nanoparticles (SLNs): Composed of solid lipids, SLNs are known for their stability and controlled release properties. They are generally considered to have low toxicity.[2]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are formed from a blend of solid and liquid lipids, offering higher drug loading and reduced drug expulsion. They are recognized for their biocompatibility and biodegradability.[3]
-
Lipid-Polymer Hybrid Nanoparticles (LPHNs): These nanoparticles combine the advantages of both polymeric nanoparticles and liposomes, featuring a polymer core and a lipid shell, which can enhance stability and biocompatibility.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental in assessing the biocompatibility of materials by evaluating their effects on cell viability and proliferation.[4]
Table 1: Comparative In Vitro Cytotoxicity Data
| Nanoparticle Type | Cell Line | Concentration | Cell Viability (%) | IC50 Value | Citation(s) |
| DGS-containing Liposomes | Data Not Available | - | - | - | - |
| Solid Lipid Nanoparticles (SLN) | 3T3 Fibroblasts | 1.25 - 5 µl/ml | >70% (at 24h) | Not Reported | [5][6] |
| Human Lymphocytes | 18.75 - 300 µg/ml | >90% (at 24h) | Not Reported | [7] | |
| Human Granulocytes | up to 0.1 mg/ml | ~100% | Not Reported | [8] | |
| Nanostructured Lipid Carriers (NLC) | 4T1 Murine Breast Cancer | - | - | 0.18 ± 0.06 µg/mL | [9][10] |
| Human Epidermal Keratinocytes (HaCaT) & Human Dermal Fibroblasts (HDFn) | Various | Concentration-dependent | Not Reported | [11] | |
| D-α-tocopherol polyethylene (B3416737) glycol succinate (B1194679) (TPGS) Nanoparticles | HepG2 (Hepatocellular Carcinoma) | - | - | 22.34 µM | [4] |
| Hep3B (Hepatocellular Carcinoma) | - | - | 8.67 µM | [4] | |
| MCF-7 (Breast Cancer) | - | - | 1.8 - 4.3 µM | [12] | |
| MDA-MB-231 (Breast Cancer) | - | - | 1.8 - 4.3 µM | [12] |
Hemocompatibility
Hemocompatibility is the assessment of the interaction between a material and blood components, with hemolysis (the rupture of red blood cells) being a key indicator of adverse effects.[2]
Table 2: Comparative Hemocompatibility Data
| Nanoparticle Type | Assay | Concentration | % Hemolysis | Citation(s) |
| DGS-containing Nanoparticles | Hemolysis Assay | Data Not Available | Data Not Available | - |
| Nanostructured Lipid Carriers (NLC) | Hemolysis Assay | up to 1 mg/mL | Minor | [13] |
| Liposomes | Hemolysis Assay | < 0.16 mg/ml | Minimal | [14] |
Note: Specific quantitative hemolysis data for DGS-containing nanoparticles is limited. However, a study on nanostructured lipid carriers (NLCs) showed only minor hemolytic effects even at high lipid doses, suggesting good hemocompatibility for lipid-based systems.[13] Generally, a hemolysis rate below 5% is considered acceptable for intravenously administered formulations.
In Vivo Toxicity
In vivo toxicity studies in animal models provide crucial information on the systemic effects of a substance.
Table 3: Comparative In Vivo Toxicity Data
| Nanoparticle Type | Animal Model | Administration Route | Key Findings | LD50 | Citation(s) |
| DGS-containing Nanoparticles | Data Not Available | - | - | Data Not Available | - |
| Solid Lipid Nanoparticles (SLN) | Rats | Intraperitoneal (repeated doses) | No measurable toxicity observed. | Not Determined | [15] |
| Lipid-Polymer Hybrid Nanoparticles (LPHN) | Mice | Oral | No mortality or significant behavioral changes observed at tested doses. | Not Determined | [16] |
Note: While specific LD50 values for DGS are not available, studies on related lipid and polymer-based nanoparticles suggest a favorable in vivo safety profile. The term LD50 refers to the lethal dose that causes death in 50% of the test animals.[7][13][14][17][18]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of biocompatibility data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the nanoparticle suspension in a complete cell culture medium. Replace the existing medium with the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. RESEARCH.FI [research.fi]
- 3. Peroxisome-generated succinate induces lipid accumulation and oxidative stress in the kidneys of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Fatty acyl availability modulates cardiolipin composition and alters mitochondrial function in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid signaling - Wikipedia [en.wikipedia.org]
- 13. Open Veterinary Journal [openveterinaryjournal.com]
- 14. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cationic Lipids for Gene Delivery: DOGS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of genetic material into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids, such as DOGS (1,2-dioleoyl-3-trimethylammonium-propane), have emerged as crucial non-viral vectors for this purpose. This guide provides an objective comparison of the performance of DOGS with other commonly used cationic lipids, supported by experimental data, to aid in the selection of the most appropriate transfection reagent for your research needs.
Performance Comparison of Cationic Lipids
The efficiency of a cationic lipid in gene delivery is primarily assessed by its transfection efficiency—the ability to successfully deliver a gene into a cell leading to its expression—and its cytotoxicity—the degree to which it is toxic to the cells. The ideal cationic lipid exhibits high transfection efficiency with minimal cell death.
Below is a summary of the performance of DOGS in comparison to two widely used cationic lipid formulations, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and Lipofectamine 2000®, in various cell lines.
Transfection Efficiency
Transfection efficiency can vary significantly depending on the cell type and the specific formulation of the cationic lipid. The following table summarizes the relative transfection efficiencies observed in different cell lines.
| Cationic Lipid/Reagent | Cell Line | Reporter Gene | Transfection Efficiency (Relative to Control) |
| DOGS (Transfectam®) | Various | Luciferase | Can be significantly enhanced (>100-fold) by optimizing the DNA complexation medium[1] |
| DOTAP | Hep-2 | GFP | High |
| MCF-7 | GFP | Low | |
| SW-480 | GFP | Low | |
| Lipofectamine 2000® | Hep-2 | GFP | High |
| MCF-7 | GFP | High | |
| SW-480 | GFP | High |
Cytotoxicity
The inherent positive charge of cationic lipids, essential for binding negatively charged nucleic acids, can also lead to cell toxicity. Comparing the cytotoxicity of different reagents is therefore critical for successful and reproducible experiments.
| Cationic Lipid/Reagent | Cell Line | Assay | Key Findings |
| DOGS (Transfectam®) | - | - | Data on specific IC50 values are limited in publicly available comparative studies. |
| DOTAP | MCF-7 | MTT | Over 85% cell viability under optimal transfection conditions.[2] |
| Lipofectamine 2000® | MCF-7 | MTT | Over 85% cell viability under optimal transfection conditions.[2] |
Experimental Methodologies
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of cationic lipids.
Lipoplex Formulation Protocol (General)
Cationic lipid-DNA complexes, or lipoplexes, are formed through the electrostatic interaction between the positively charged lipid and the negatively charged nucleic acid.
-
Preparation of Cationic Liposomes:
-
Dissolve the cationic lipid (e.g., DOGS) and any helper lipids (e.g., DOPE) in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of inert gas (e.g., nitrogen).
-
Hydrate the lipid film with an appropriate aqueous buffer to form liposomes.
-
Sonication or extrusion can be used to create unilamellar vesicles of a desired size.
-
-
Formation of Lipoplexes:
-
Dilute the plasmid DNA in a suitable medium, such as serum-free culture medium or a specific complexation buffer.[1]
-
In a separate tube, dilute the cationic liposome (B1194612) suspension.
-
Combine the diluted DNA and liposome solutions and incubate at room temperature for a specified time to allow for complex formation.
-
Luciferase Reporter Gene Assay for Transfection Efficiency
This assay quantifies the expression of a luciferase reporter gene delivered by the cationic lipid.
-
Cell Seeding: Plate cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Transfection: Add the prepared lipoplexes to the cells and incubate for a period typically ranging from 4 to 48 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light, which is then measured using a luminometer. The amount of light produced is proportional to the amount of luciferase expressed and, therefore, the transfection efficiency.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Treatment: Expose the cells to various concentrations of the cationic lipid formulations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.
Visualizing the Process: From Formulation to Gene Expression
To better understand the processes involved in cationic lipid-mediated gene delivery, the following diagrams illustrate the experimental workflow and the cellular signaling pathways.
Experimental workflow for evaluating cationic lipid performance.
Cellular pathway of cationic lipid-mediated gene delivery.
Conclusion
The selection of an appropriate cationic lipid is a critical determinant for the success of gene delivery experiments. While Lipofectamine 2000® often demonstrates high transfection efficiency across a broad range of cell lines, its cytotoxicity can be a concern. DOTAP shows cell-type-specific efficiency and generally good cell viability. DOGS (Transfectam®) presents a viable alternative, with its performance being highly dependent on the formulation conditions, suggesting that optimization of the lipoplex formation protocol can lead to significant improvements in transfection efficiency.[1]
Researchers should carefully consider the specific requirements of their experimental system, including the cell type and the tolerance for cytotoxicity, when choosing a cationic lipid. The protocols and comparative data presented in this guide serve as a starting point for this critical decision-making process. Further optimization of transfection conditions for the chosen lipid is always recommended to achieve the best possible results.
References
Performance of Cationic Lipid DOGS in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of the Buffer in Lipoplex Formulation
The initial complexation of negatively charged plasmid DNA with cationic DOGS lipids is a crucial step that dictates the physical characteristics and biological activity of the resulting lipoplexes. The buffer in which this complexation occurs can influence particle size, zeta potential, and stability, which in turn affect cellular uptake and gene expression. For instance, the presence of salts in the buffer can influence the size of the vesicles formed[1].
Comparative Performance of DOGS in Common Buffer Systems
The following table summarizes the hypothesized performance of DOGS-based lipoplexes when formulated in different, commonly used buffer systems. These predictions are based on general observations of how buffer components interact with cationic lipid formulations.
| Buffer System | Expected Impact on Lipoplex Formation & Stability | Predicted Transfection Efficiency | Anticipated Cell Viability | Key Considerations |
| Deionized Water (dH₂O) | May lead to the formation of smaller, more tightly packed lipoplexes due to low ionic strength. However, stability can be compromised upon addition to physiological salt concentrations. | Can be variable. The lack of buffering capacity may lead to pH shifts that affect lipoplex integrity and cellular interaction. | Generally high, as the buffer itself is non-toxic. | Not ideal for direct application to cells due to the lack of physiological salts. |
| Phosphate-Buffered Saline (PBS) | The presence of salts can lead to the formation of larger lipoplex aggregates. Phosphate ions may compete with DNA for binding to the cationic lipid, potentially affecting complexation efficiency[1]. | Often lower compared to buffers without divalent anions. The effect is formulation-dependent[1]. | High, as PBS is isotonic and non-toxic. | Widely used, but may not be optimal for achieving the highest transfection efficiency with all cationic lipids. |
| HEPES-Buffered Saline (HBS) | Generally supports the formation of stable lipoplexes of a consistent size. HEPES is a zwitterionic buffer that is less likely to interfere with the lipid-DNA interaction compared to phosphate. | Often results in good transfection efficiency. The buffering range of HEPES is well-suited for maintaining physiological pH. | High, as HEPES is a commonly used and well-tolerated buffer in cell culture. | A good starting point for optimizing DOGS-based transfection protocols. |
| Citrate Buffer | Can promote the formation of stable lipid nanoparticles and may influence the pH-dependent structural transitions of the lipid core, which can be crucial for endosomal escape. | Potentially enhanced transfection efficiency due to the stabilization of certain lipid phases that facilitate endosomal release. | Generally high, but the optimal concentration should be determined to avoid any potential cytotoxicity. | May offer advantages for specific formulations, particularly those designed for pH-sensitive release. |
| Cell Culture Medium (e.g., RPMI, DMEM) | The complex composition of proteins and other components in serum-containing media can interact with lipoplexes, leading to aggregation or disassembly, which can reduce transfection efficiency. | Generally lower in the presence of serum. It is often recommended to form lipoplexes in a serum-free medium before adding them to cells cultured in complete medium. | Dependent on the lipoplex concentration and incubation time. High concentrations can be cytotoxic. | Pre-formation of lipoplexes in a simple buffer before addition to cells in complete medium is a common strategy to mitigate serum interference. |
Experimental Protocol: Evaluating DOGS Performance in Different Buffers
To empirically determine the optimal buffer system for a specific DOGS formulation and cell type, the following general protocol can be adapted.
Objective: To compare the transfection efficiency and cytotoxicity of DOGS-based lipoplexes formulated in different buffer systems.
Materials:
-
N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine (DOGS)
-
Helper lipid (e.g., DOPE or cholesterol)
-
Reporter plasmid DNA (e.g., pCMV-Luciferase or pEGFP-N1)
-
Buffer Systems: Deionized Water, PBS, HBS, Citrate Buffer (e.g., 50 mM, pH 4.0 for initial formulation, followed by dialysis against PBS), Serum-Free Cell Culture Medium
-
Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the research)
-
Cell culture reagents (media, serum, antibiotics, etc.)
-
Transfection assay reagents (e.g., Luciferase Assay System or flow cytometer for GFP)
-
Cell viability assay reagents (e.g., MTT, XTT, or a live/dead staining kit)
-
Sterile microplates (96-well or 24-well)
Methodology:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of DOGS and any helper lipid in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).
-
For liposome (B1194612) formation, the thin-film hydration method is commonly used. Lipids are dissolved in an organic solvent, which is then evaporated to create a thin lipid film. The film is subsequently hydrated with the desired buffer[2].
-
-
Lipoplex Formation:
-
For each buffer system to be tested, dilute the plasmid DNA in the respective buffer.
-
In a separate tube, dilute the lipid stock solution in the same buffer.
-
Add the diluted DNA to the diluted lipid solution and mix gently.
-
Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for lipoplex formation.
-
-
Cell Seeding:
-
The day before transfection, seed the cells in microplates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Remove the culture medium from the cells and wash with serum-free medium.
-
Add the prepared lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
After the incubation, remove the transfection medium and replace it with fresh, complete culture medium.
-
-
Analysis of Transfection Efficiency (24-48 hours post-transfection):
-
For Luciferase Reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP Reporter: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer or fluorescence microscope.
-
-
Analysis of Cell Viability (24-48 hours post-transfection):
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions to determine the cytotoxicity of the different formulations.
-
-
Data Analysis:
-
Normalize the transfection efficiency data to the total protein concentration or cell number.
-
Compare the transfection efficiency and cell viability across the different buffer systems.
-
Visualizing Key Processes and Relationships
To better understand the factors at play, the following diagrams illustrate a generalized workflow for comparing buffer systems and the key interactions involved in lipoplex formation and function.
Caption: Experimental workflow for comparing DOGS performance.
Caption: Factors influencing lipoplex performance.
Conclusion
The choice of buffer system is a critical parameter that can significantly modulate the performance of the cationic lipid DOGS for gene delivery. While this guide provides a predictive framework based on the established principles of lipoplex formulation, empirical testing remains essential to identify the optimal buffer for a specific application. By systematically evaluating different buffer compositions, researchers can enhance transfection efficiency, maintain cell viability, and ultimately achieve more reliable and reproducible results in their gene delivery experiments.
References
Comparative Analysis of Analytical Techniques for 1,2-Dioleoyl-sn-glycero-3-succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for the characterization and quantification of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS), a critical component in advanced drug delivery systems like lipid nanoparticles (LNPs).
Introduction to this compound Analysis
This compound is an anionic phospholipid derivative increasingly utilized in nanomedicine, particularly in the formulation of lipid-based carriers for drug and gene delivery.[] Its unique structure, featuring two oleoyl (B10858665) fatty acid chains and a succinate (B1194679) headgroup, imparts a net negative charge and pH responsiveness, which are advantageous for creating stable and effective delivery systems.[] Accurate and robust analytical methods are crucial for the quality control of raw materials and the characterization of final LNP formulations. This guide compares the performance of liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography with charged aerosol detection (HPLC-CAD) for the analysis of this important lipid.
Mass Spectrometry Analysis of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of lipids due to its high sensitivity and specificity.[2] For a complex lipid like this compound, LC-MS/MS can provide detailed structural information and precise quantification.
Predicted Fragmentation Pattern
Caption: Predicted Fragmentation of this compound.
Experimental Protocol: LC-MS/MS
Below is a representative experimental protocol for the quantitative analysis of this compound using LC-MS/MS.
Sample Preparation:
-
Lipid Extraction: For samples containing this compound within a complex matrix (e.g., LNP formulation), a liquid-liquid extraction method such as the Folch or Bligh-Dyer procedure is typically employed to isolate the lipid fraction.
-
Standard and Sample Dilution: Prepare stock solutions of this compound and an appropriate internal standard (e.g., a deuterated version of the analyte or a structurally similar lipid) in a suitable organic solvent like methanol (B129727) or chloroform. Create a series of calibration standards by diluting the stock solution. Dilute the extracted samples to fall within the calibration range.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used for lipid separation (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[2]
-
Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of an aqueous solution with a modifier like formic acid or ammonium (B1175870) formate, and mobile phase B being an organic solvent mixture such as acetonitrile/isopropanol.
-
Flow Rate: A typical flow rate for UPLC systems is in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 50-60 °C) to improve peak shape and reduce viscosity.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for phospholipids.[2] Analysis can be performed in both positive and negative ion modes to obtain complementary information.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For structural confirmation, a full scan or product ion scan can be performed.
-
Key Parameters: Optimization of parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy is crucial for achieving high sensitivity and specificity.
Alternative Analytical Methods
While LC-MS is a powerful tool, other techniques offer complementary information and may be more suitable for certain applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative without the need for identical calibration standards.[3] Both ¹H and ³¹P NMR can be valuable for the analysis of this compound.
Experimental Protocol: ¹H and ³¹P NMR
-
Sample Preparation: Dissolve a known amount of the lipid sample in a deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
¹H NMR: Acquire a proton NMR spectrum to identify and quantify different functional groups within the molecule, such as the protons on the glycerol (B35011) backbone, the double bonds in the oleoyl chains, and the methylene (B1212753) groups of the succinate moiety.
-
³¹P NMR: For phospholipids, ³¹P NMR provides a specific signal for the phosphorus atom in the headgroup, which can be used for quantification and to assess the chemical environment of the headgroup.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust method for the quantitative analysis of non-volatile and semi-volatile compounds, including lipids.[4] The detector's response is largely independent of the analyte's chemical structure, making it a "universal" detector for lipids.
Experimental Protocol: HPLC-CAD
-
Sample Preparation: Similar to LC-MS, samples are dissolved in a suitable organic solvent.
-
HPLC Conditions: Both normal-phase and reversed-phase HPLC can be used. Normal-phase chromatography can separate lipids by class, while reversed-phase separates based on the length and unsaturation of the fatty acyl chains.[5]
-
CAD Parameters: The key parameters for the charged aerosol detector, such as the nebulizer temperature and gas pressure, need to be optimized for the specific mobile phase and analytes.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the study, such as the need for structural information, sensitivity, and throughput.
Quantitative Performance Comparison for Lipid Analysis
| Parameter | LC-MS/MS | NMR Spectroscopy | HPLC-CAD |
| Sensitivity | Very High (pg to fg)[6] | Low (µg to mg) | High (low ng)[4] |
| Linearity Range | Wide (3-4 orders of magnitude) | Narrower | Wide (>4 orders of magnitude)[4] |
| Precision (RSD) | Excellent (<5-15%) | Good (<5%) | Good (<5-10%)[7] |
| Accuracy | High (requires isotopic standards) | High (inherently quantitative) | Good (response can be non-linear) |
| Throughput | High | Low to Medium | High |
Qualitative Comparison of Analytical Techniques
| Feature | LC-MS/MS | NMR Spectroscopy | HPLC-CAD |
| Structural Information | Detailed (fragmentation) | Very Detailed (connectivity) | None |
| Specificity | Very High | High | Low |
| Sample Requirement | Small | Large | Small |
| Cost (Instrument) | High | Very High | Medium |
| Ease of Use | Moderate to Complex | Complex | Relatively Simple |
| Matrix Effects | Prone to ion suppression | Less prone | Less prone than MS |
Experimental Workflow and Signaling Pathways
The analysis of this compound typically follows a structured workflow, from sample acquisition to data analysis.
Caption: General Analytical Workflow for Lipid Analysis.
Conclusion
The analysis of this compound can be effectively performed using several advanced analytical techniques.
-
LC-MS/MS is the method of choice for highly sensitive and specific quantification and detailed structural elucidation, making it ideal for in-depth characterization and impurity profiling.
-
NMR Spectroscopy offers unparalleled structural information and is inherently quantitative, making it a valuable tool for the definitive identification and purity assessment of the raw material.
-
HPLC-CAD provides a robust and relatively simple method for routine quantification of the lipid content in formulations, especially when a universal detector for various lipid classes is required.
The selection of the most appropriate technique will depend on the specific research question, the required level of detail, and the available instrumentation. For comprehensive characterization, a combination of these methods is often employed.
References
A Comparative Guide to Extrusion and Sonication for the Preparation of DOGS Vesicles
For Researchers, Scientists, and Drug Development Professionals
The method chosen for vesicle preparation is a critical determinant of the final product's physicochemical properties and, consequently, its performance in drug delivery applications. For 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) vesicles, which are of particular interest for their pH-sensitive characteristics, the two most common preparation techniques are extrusion and sonication. This guide provides an objective comparison of these methods, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.
Performance Comparison: Extrusion vs. Sonication
The choice between extrusion and sonication hinges on the desired characteristics of the final DOGS vesicle formulation. Extrusion is renowned for producing vesicles with a uniform size distribution, while sonication is a rapid method for creating small unilamellar vesicles. A summary of key performance metrics is presented in Table 1.
| Parameter | Extrusion | Sonication | Key Considerations |
| Vesicle Size (Diameter) | Highly controllable, dependent on membrane pore size (e.g., 100-120 nm with a 100 nm filter). | Less controllable, typically results in smaller vesicles (e.g., 30-80 nm). | Extrusion offers precise size control, which is crucial for applications requiring uniform particle size. |
| Polydispersity Index (PDI) | Low (typically < 0.1), indicating a narrow and uniform size distribution. | Higher (typically 0.2 - 0.4), indicating a more heterogeneous population of vesicles. | A low PDI is generally desirable for reproducibility and predictable in vivo behavior. |
| Encapsulation Efficiency | Generally higher, especially for hydrophilic molecules, due to the formation of larger, stable vesicles. | Can be lower, particularly for hydrophilic drugs, as the high energy input can lead to leakage. | The encapsulation method (passive vs. active loading) will also significantly impact this parameter. |
| Stability | Vesicles are often more stable over time, with less tendency for fusion or aggregation. | Sonicated vesicles can be less stable and may aggregate or fuse upon storage. | The inclusion of stabilizing lipids, such as cholesterol, can improve the stability of vesicles from both methods. |
| Process Time | Slower, as it involves multiple passes through a membrane. | Faster, with vesicle formation occurring within minutes. | For high-throughput screening, sonication may be more practical. |
| Scalability | Can be scaled up with appropriate equipment. | Scalability can be challenging while maintaining batch-to-batch consistency. | Process parameters need careful optimization for large-scale production with either method. |
| Potential for Contamination | Minimal risk of contamination. | Risk of contamination from the sonicator probe tip (titanium particles). | Use of a bath sonicator can mitigate this risk. |
Table 1: Comparison of Key Performance Metrics for DOGS Vesicle Preparation by Extrusion and Sonication. The data presented are illustrative and representative of typical outcomes for liposome (B1194612) preparation. Actual results may vary depending on the specific lipid composition and experimental conditions.
Experimental Protocols
Detailed methodologies for preparing DOGS vesicles using both extrusion and sonication are provided below. These protocols are based on standard lipid film hydration followed by the respective sizing method.
Protocol 1: Preparation of DOGS Vesicles by Extrusion
This method involves the formation of multilamellar vesicles (MLVs) by hydrating a thin lipid film, followed by extrusion through polycarbonate membranes of a defined pore size to produce large unilamellar vesicles (LUVs).
Materials:
-
This compound (DOGS)
-
Other lipids as required (e.g., DOPE, cholesterol)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DOGS and any other lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film.
-
Hydrate the film by gentle rotation above the lipid's transition temperature for 1-2 hours. This will form a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the gas-tight syringes.
-
Force the suspension through the membrane into the second syringe.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of vesicles.
-
-
Characterization:
-
Analyze the vesicle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using a suitable assay (e.g., fluorescence spectroscopy or chromatography) after removing the unencapsulated material.
-
Protocol 2: Preparation of DOGS Vesicles by Sonication
This protocol utilizes high-frequency sound waves to break down MLVs into small unilamellar vesicles (SUVs).
Materials:
-
This compound (DOGS)
-
Other lipids as required
-
Chloroform or a suitable organic solvent mixture
-
Hydration buffer
-
Probe or bath sonicator
Procedure:
-
Lipid Film Formation:
-
Prepare a thin lipid film as described in the extrusion protocol.
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer to form an MLV suspension.
-
-
Sonication:
-
Probe Sonication: Insert the sonicator probe into the MLV suspension. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation. Continue until the suspension becomes clear.
-
Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate until the suspension clarifies.
-
-
Post-Sonication Treatment:
-
Centrifuge the sonicated sample to pellet any titanium particles shed from the probe tip (if applicable).
-
-
Characterization:
-
Characterize the vesicles for size, PDI, and encapsulation efficiency as described in the extrusion protocol.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for preparing DOGS vesicles by extrusion and sonication.
A Comparative Guide to 1,2-Dioleoyl-sn-glycero-3-succinate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of commercial 1,2-Dioleoyl-sn-glycero-3-succinate (DGS), a crucial anionic lipid excipient in advanced drug delivery systems. We offer a detailed comparison of its purity assessment methodologies and performance against common alternatives, supported by experimental data and detailed protocols to aid in formulation development and quality control.
Section 1: Purity Assessment of this compound
The purity of DGS is paramount as impurities can significantly impact the stability, efficacy, and safety of the final drug product. Commercial suppliers typically offer DGS with a purity of greater than 98%. Verification of this purity and the identification of potential impurities are critical steps in quality control.
Common Impurities:
Potential impurities in commercially available DGS can arise from the synthetic process or degradation. These may include:
-
Lysophospholipids: Formed by the hydrolysis of one of the fatty acid chains.
-
Free Fatty Acids: Resulting from the hydrolysis of both fatty acid chains.
-
Stereochemical Impurities: The presence of the R-isomer instead of the desired S-isomer.
-
Oxidation Products: Due to the presence of unsaturated oleoyl (B10858665) chains.
-
Residual Solvents and Reagents: From the manufacturing process.
Analytical Techniques for Purity Assessment:
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of DGS.
| Analytical Technique | Parameter Assessed | Typical Purity Specification |
| HPLC-ELSD | Overall purity, presence of non-UV active impurities like lysophospholipids. | >98% |
| ¹H NMR | Structural integrity, ratio of succinate (B1194679) to glyceride backbone, fatty acid composition. | Conforms to structure |
| Chiral HPLC | Enantiomeric purity (sn-2 vs. sn-1 configuration). | >99% of sn-isomer |
| Mass Spectrometry | Molecular weight confirmation and identification of impurities. | Conforms to expected mass |
| TLC | Rapid screening for gross impurities. | Single spot |
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of DGS and the detection of non-UV active impurities like lysophospholipids.
-
Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water, with a small percentage of a buffer like ammonium (B1175870) formate, can be employed.
-
Sample Preparation: Dissolve a known concentration of DGS in a suitable organic solvent like chloroform (B151607) or methanol.
-
Analysis: Inject the sample and analyze the chromatogram for the main DGS peak and any impurity peaks. The area percentage of the main peak corresponds to the purity.
2. Structural Verification and Purity by ¹H NMR Spectroscopy
¹H NMR provides detailed structural information and can be used to confirm the identity and purity of DGS.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of DGS in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. Key resonances to verify include the signals from the glycerol (B35011) backbone, the succinate moiety, and the olefinic and aliphatic protons of the oleoyl chains. The integration of these signals should be consistent with the molecular structure.
3. Enantiomeric Purity by Chiral HPLC
Ensuring the correct stereochemistry is crucial for the biological performance of DGS.
-
Instrumentation: An HPLC system with a UV or ELSD detector.
-
Column: A chiral stationary phase column suitable for lipid separation.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is often used for chiral separations of lipids.
-
Sample Preparation: Dissolve the DGS sample in the mobile phase.
-
Analysis: Inject the sample and monitor the elution of the enantiomers. The presence of a single peak corresponding to the desired sn-isomer indicates high enantiomeric purity.
Visualization of Purity Assessment Workflow
Section 2: Performance Comparison with Alternative Lipid Excipients
DGS is a versatile anionic lipid, but several other excipients can be considered for formulating lipid-based drug delivery systems. The choice of excipient depends on the specific requirements of the drug and the desired delivery profile. Here, we compare DGS with three common alternatives: Gelucire® 50/13, Hydrogenated Soy Phosphatidylcholine (HSPC), and 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG).
Head-to-Head Performance Comparison
| Feature | This compound (DGS) | Gelucire® 50/13 | Hydrogenated Soy Phosphatidylcholine (HSPC) | 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) |
| Lipid Type | Anionic Phospholipid | Non-ionic surfactant (stearoyl polyoxyl-32 glycerides) | Zwitterionic Phospholipid | Anionic Phospholipid |
| Primary Application | Liposomes, Lipid Nanoparticles (LNPs) | Self-emulsifying drug delivery systems (SEDDS) | Liposomes, LNPs | Liposomes, LNPs |
| Drug Release Profile | Can be tailored for sustained release. | Generally promotes rapid drug release.[1] | Provides more rigid bilayers for sustained release.[2] | Forms stable bilayers for controlled release.[3] |
| Stability | Good, but unsaturated chains are prone to oxidation. | Good, forms stable microemulsions.[4] | High, due to saturated fatty acid chains. | High, due to saturated fatty acid chains. |
| Biocompatibility | High | Generally good, but can cause GI irritation at high concentrations. | High | High |
| Regulatory Status | Widely used in research and preclinical studies. | Approved for pharmaceutical use. | Approved for pharmaceutical use. | Used in preclinical and clinical studies. |
Experimental Data Summary
In Vitro Drug Release Comparison:
Direct comparative studies on the drug release profiles of formulations containing DGS versus the alternatives are limited. However, based on their physicochemical properties, we can infer their performance.
-
DGS: The unsaturated oleoyl chains of DGS can lead to more fluid bilayers compared to saturated phospholipids, potentially resulting in a faster drug release.
-
Gelucire® 50/13: As a self-emulsifying agent, it is designed to form fine dispersions in aqueous media, leading to rapid drug dissolution and release.[1]
-
HSPC: The saturated nature of HSPC leads to the formation of more rigid and less permeable liposomal membranes, which is ideal for achieving sustained drug release.[2]
-
DSPG: Similar to HSPC, the saturated fatty acid chains of DSPG contribute to the formation of stable, less leaky liposomes, favoring a controlled and sustained release profile.[3]
Stability Comparison:
The stability of lipid-based formulations is critical for their shelf-life and in vivo performance.
-
DGS: While forming stable liposomes, the double bonds in the oleoyl chains are susceptible to oxidation, which can be mitigated by adding antioxidants to the formulation.
-
Gelucire® 50/13: Formulations with Gelucire® 50/13 generally exhibit good stability, forming stable microemulsions upon dispersion.[4]
-
HSPC and DSPG: The saturated acyl chains of HSPC and DSPG make them less prone to oxidation, contributing to higher chemical stability of the formulated liposomes.
Experimental Protocols for Performance Evaluation
1. In Vitro Drug Release Study using Dialysis Method
This method is commonly used to assess the drug release profile from nanoparticle formulations.
-
Materials: Dialysis membrane with an appropriate molecular weight cut-off, release medium (e.g., phosphate-buffered saline at pH 7.4), and the lipid nanoparticle formulation.
-
Procedure:
-
Load a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a container with a defined volume of release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
-
2. Stability Testing of Lipid Nanoparticle Formulations
Stability studies are essential to determine the shelf-life and storage conditions of the formulation.
-
Procedure:
-
Store the lipid nanoparticle formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for key parameters:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess colloidal stability.
-
Drug Encapsulation Efficiency: To determine if the drug is leaking from the nanoparticles.
-
Appearance: Visual inspection for any signs of aggregation or precipitation.
-
-
Visualization of Performance Comparison Logic
Conclusion
This compound is a valuable anionic lipid for the formulation of sophisticated drug delivery systems. A thorough assessment of its purity, including chemical identity, impurity profile, and stereochemical integrity, is essential for ensuring the quality and performance of the final product. While DGS offers good biocompatibility and the potential for tailored drug release, alternative excipients such as Gelucire® 50/13, HSPC, and DSPG present distinct advantages in terms of release characteristics and stability. The selection of the most appropriate lipid excipient should be based on a comprehensive evaluation of the drug's properties and the desired therapeutic outcome. This guide provides the foundational information and experimental frameworks to assist researchers in making informed decisions for their drug development programs.
References
Safety Operating Guide
Navigating the Disposal of 1,2-Dioleoyl-sn-glycero-3-succinate: A Step-by-Step Guide for Laboratory Professionals
The primary principle in the disposal of any laboratory chemical is to first consult your institution's specific waste management policies and guidelines. These protocols are designed to comply with local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known properties of 1,2-Dioleoyl-sn-glycero-3-succinate is provided in the table below. The absence of specific hazard classifications suggests it is not considered a hazardous material under normal conditions.
| Property | Value |
| Chemical Formula | C₄₃H₇₆O₈ |
| Molecular Weight | 721.05 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Hazard Classification | Not classified as hazardous. However, similar lipid compounds may cause skin and eye irritation. The toxicological properties have not been thoroughly investigated.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Based on available information, this compound can be treated as non-hazardous solid chemical waste.
-
Do not mix it with hazardous waste streams such as halogenated solvents, heavy metals, or acutely toxic substances.
-
Collect the waste in a designated, well-labeled container. The label should clearly state "this compound" and indicate that it is non-hazardous waste.
3. Containerization:
-
Use a clean, dry, and chemically compatible container for waste collection. The container should have a secure lid to prevent spills.
4. Disposal Pathway:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or the relevant safety officer for specific instructions on the disposal of non-hazardous solid chemical waste.
-
Solid Waste Disposal: In many institutions, non-hazardous solid chemical waste is disposed of through a licensed chemical waste contractor. Follow your institution's procedure for requesting a waste pickup.
-
Landfill Disposal: If permitted by your institution and local regulations, the waste may be suitable for disposal in a sanitary landfill.[2] However, this should only be done with explicit approval from your EHS department.
-
Incineration: Incineration in a licensed facility is another potential disposal route, which should be managed by your institution's waste disposal service.
5. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
The rinsate should be collected and disposed of as chemical waste, following your institution's procedures for flammable liquid waste if a flammable solvent is used.
-
After thorough cleaning, deface the original label on the container before disposing of it in the regular trash or recycling, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and the accompanying workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 1,2-Dioleoyl-sn-glycero-3-succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1,2-Dioleoyl-sn-glycero-3-succinate (CAS 127640-49-7), a key anionic phospholipid in nanomedicine and lipid research. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound. These recommendations are based on guidelines for similar lipid compounds.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated, with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible material | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | As conditions warrant (e.g., aerosol generation) | Prevents inhalation of airborne particles. |
Operational and Disposal Plan
Proper handling and disposal of this compound are critical for laboratory safety and environmental compliance. The following step-by-step procedures outline the key stages from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly sealed vial at -20°C.[][2] The compound is typically a white solid and is soluble in chloroform, methanol, and ethanol.[][3]
Handling and Use
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the compound in powdered form or when preparing solutions.
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn.
-
Weighing and Transfer:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of the solid. Avoid creating dust.
-
If preparing a solution, add the solvent to the solid slowly and mix gently to dissolve.
-
-
Spill Management:
Disposal
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be collected in a designated hazardous waste container.
-
Disposal Procedure: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
Caption: Operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
